2,6-Dichloro-3-fluorobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSFEXQUIFNMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596737 | |
| Record name | 2,6-Dichloro-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178813-77-9 | |
| Record name | 2,6-Dichloro-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dichloro-3-fluorobenzaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties, safety information, and synthetic applications of this compound, a key intermediate in pharmaceutical development.
Core Chemical Properties
This compound is a halogenated aromatic aldehyde.[1] Its molecular structure, featuring an aldehyde group ortho to two chlorine atoms and meta to a fluorine atom, makes it a valuable building block in organic synthesis. The physical state of the compound at room temperature is a solid.
| Property | Value | Source(s) |
| CAS Number | 178813-77-9 | [1][2] |
| Molecular Formula | C₇H₃Cl₂FO | [1][2] |
| Molecular Weight | 193.00 g/mol | |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Safety Information
This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]
| Category | Information | Source(s) |
| Signal Word | Warning | |
| GHS Pictograms |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Reactivity
This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its preparation can be achieved through various patented methods.
Experimental Protocol: Synthesis from 2,4-dichloro-5-fluorobenzoic acid
This protocol is based on a patented laboratory-scale synthesis method.
Materials:
-
Reaction flask
-
Concentrated sulfuric acid (95%)
-
2,4-dichloro-5-fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Ice water
-
TLC analysis equipment (e.g., ethanol/ethyl acetate 1:1)
Procedure:
-
Add 192g of concentrated sulfuric acid and 19.2g of 2,4-dichloro-5-fluorobenzoic acid to the reaction flask.[4]
-
Heat the mixture to 50-55°C and stir until the solid is fully dissolved.[4]
-
Add 19.7g of NBS to the solution in batches.[4]
-
Maintain the temperature and stir for 5 hours, monitoring the reaction's completion using TLC analysis.[4]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.[4]
-
Pour the reaction solution into 600g of ice water, ensuring the system temperature remains below 10°C.[4]
-
The product, this compound, can then be isolated through standard workup procedures like extraction and purification.
Applications in Drug Development
A primary application of this compound is as a key building block for the synthesis of modern fluoroquinolone antibiotics. These antibiotics are a critical class of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
References
An In-depth Technical Guide to 2,6-Dichloro-3-fluorobenzaldehyde (CAS 178813-77-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dichloro-3-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics. This document collates available data on its physicochemical properties, synthesis, and reactivity, offering detailed experimental protocols and visualizations to support research and development efforts.
Core Data Summary
While specific experimental data for some properties of this compound are not widely published, the following tables summarize available and predicted information to provide a comprehensive profile of the compound.
Physicochemical Properties
| Property | Value | Source/Notes |
| CAS Number | 178813-77-9 | [1] |
| Molecular Formula | C₇H₃Cl₂FO | [1] |
| Molecular Weight | 193.00 g/mol | [1][2][3] |
| Appearance | Solid | [4] |
| Melting Point | 32-35 °C (for isomer 2-Chloro-6-fluorobenzaldehyde) | [4][5] |
| Boiling Point | 241.2 ± 35.0 °C (Predicted) | |
| Solubility | Soluble in methanol and ethanol; Insoluble in water (for isomer 2-Chloro-6-fluorobenzaldehyde). | [5] |
Spectroscopic Data Summary
| Spectrum | Key Features (Predicted/Inferred) |
| ¹H NMR | Aromatic protons and an aldehyde proton (δ 9.5-10.5 ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~190 ppm), and aromatic carbons. |
| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), aromatic C-H and C=C stretches, C-Cl, and C-F stretches. |
| Mass Spectrometry | Molecular ion peak at m/z 192/194 (due to ³⁵Cl/³⁷Cl isotopes). |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in further chemical synthesis. Below are protocols derived from patent literature and related publications.
Synthesis of this compound
Method 1: From 2,6-Dichloro-3-fluorobenzoic Acid [6]
This method involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.
Step 1: Reduction to 2,6-Dichloro-3-fluorobenzyl alcohol
-
Materials: 2,6-dichloro-3-fluorobenzoic acid, borane dimethyl sulfide complex, tetrahydrofuran (THF, anhydrous).
-
Protocol:
-
In a dry, inert atmosphere, dissolve 2,6-dichloro-3-fluorobenzoic acid in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add borane dimethyl sulfide complex dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2,6-dichloro-3-fluorobenzyl alcohol by column chromatography.
-
Step 2: Oxidation to this compound [6][7]
-
Materials: 2,6-dichloro-3-fluorobenzyl alcohol, pyridine sulfur trioxide complex, dimethyl sulfoxide (DMSO, anhydrous), triethylamine.
-
Protocol:
-
Dissolve 2,6-dichloro-3-fluorobenzyl alcohol in anhydrous DMSO.
-
Add triethylamine to the solution.
-
Slowly add the pyridine sulfur trioxide complex in portions, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Method 2: Halogenation and Hydrolysis of a Toluene Derivative [8]
This industrial-scale synthesis involves the chlorination of a substituted toluene followed by hydrolysis.
-
Materials: 2-chloro-6-fluorotoluene, chlorine gas, iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃), water, alkali solution (e.g., sodium carbonate).
-
Protocol:
-
In a reaction flask equipped for illumination, heat 2-chloro-6-fluorotoluene to 150-180 °C.
-
Introduce chlorine gas under irradiation with a metal halide lamp. Continue until the content of the monochlorinated intermediate is less than 0.5% (monitored by GC).
-
Add the iron-based solid superacid catalyst to the reaction mixture.
-
Slowly add water dropwise over 2-3 hours while maintaining the temperature at 150-180 °C.
-
After the addition is complete, continue to stir at the same temperature for an additional 4 hours.
-
Cool the mixture to 80-100 °C and neutralize with an alkali solution to a pH ≥ 8.
-
Separate the organic layer and purify by reduced pressure distillation to obtain this compound.[8]
-
Mandatory Visualizations
The following diagrams, generated using DOT language, illustrate key synthetic pathways and experimental workflows involving this compound.
Synthesis of Fluoroquinolones
This compound is a key intermediate in the synthesis of advanced fluoroquinolone antibiotics such as finafloxacin.[9][10]
Knoevenagel Condensation Workflow
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction where this compound can be a key reactant.[9]
References
- 1. scbt.com [scbt.com]
- 2. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-クロロ-6-フルオロベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. WO2009093268A1 - Process for the preparation of highly pure prulifloxacin - Google Patents [patents.google.com]
- 9. Portico [access.portico.org]
- 10. Preparation method of this compound and preparation method of fluoroquinolones - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to 2,6-Dichloro-3-fluorobenzaldehyde: A Key Intermediate in Fluoroquinolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that has garnered significant interest in the pharmaceutical industry. Its specific substitution pattern makes it a crucial building block for the synthesis of advanced fluoroquinolone antibiotics. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and applications of this compound, with a particular focus on its role in the development of the antibiotic finafloxacin. Detailed experimental protocols, where available, and logical workflows are presented to aid researchers in their synthetic endeavors.
Molecular Structure and Properties
This compound is a small molecule with the chemical formula C₇H₃Cl₂FO. The strategic placement of two chlorine atoms and a fluorine atom on the benzaldehyde scaffold significantly influences its reactivity and makes it a valuable synthon in medicinal chemistry. A summary of its key molecular and physical properties is provided in Table 1.
Table 1: Molecular and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 178813-77-9 |
| Molecular Formula | C₇H₃Cl₂FO |
| Molecular Weight | 193.00 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone (predicted) |
Note: Some physical properties are predicted based on the structure and data for similar compounds, as specific experimental data is not widely available.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A method has been described in the patent literature, outlining its preparation from 2,4-dichloro-5-fluorobenzoic acid.[1] This route provides a basis for laboratory-scale synthesis.
Experimental Protocol: Synthesis from 2,4-dichloro-5-fluorobenzoic acid[1]
This protocol is based on the method described in patent CN111548131A.
Materials:
-
2,4-dichloro-5-fluorobenzoic acid
-
Concentrated sulfuric acid (95%)
-
N-Bromosuccinimide (NBS)
-
Ice water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Ethanol/ethyl acetate (for TLC)
Procedure:
-
Reaction Setup: In a reaction flask, add 192g of concentrated sulfuric acid (95%) and 19.2g of 2,4-dichloro-5-fluorobenzoic acid.
-
Dissolution: Heat the mixture to 50-55°C and stir until the solid is completely dissolved.
-
Bromination: Add 19.7g of N-Bromosuccinimide (NBS) in batches to the reaction mixture.
-
Reaction Monitoring: Maintain the temperature at 50-55°C for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an ethanol/ethyl acetate (1/1) solvent system.
-
Quenching: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Precipitation: Carefully pour the reaction solution into 600g of ice water, ensuring the temperature of the system is maintained below 10°C.
-
Work-up (General Procedure): The precipitated product would typically be filtered, washed with water to remove residual acid, and then dried. Further purification can be achieved by recrystallization or column chromatography. Detailed work-up and purification steps are not provided in the source document.
Logical Workflow for Synthesis
The synthesis process can be visualized as a logical workflow, from starting materials to the final product.
Application in Drug Development: A Precursor to Finafloxacin
This compound is a key intermediate in the synthesis of novel fluoroquinolone antibiotics, such as finafloxacin and prafloxacin.[1] Fluoroquinolones are a class of broad-spectrum antibiotics that play a critical role in treating various bacterial infections.
Finafloxacin, in particular, has demonstrated potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.[2] It is noteworthy for its enhanced activity in acidic environments, a characteristic that distinguishes it from other fluoroquinolones and makes it a promising candidate for treating infections in acidic body compartments.[2][3]
The synthesis of the quinolone core of finafloxacin involves a multi-step process where this compound serves as a crucial starting material for constructing the substituted aromatic ring system.
Mechanism of Action of Finafloxacin
As a member of the fluoroquinolone class, finafloxacin exerts its bactericidal effects by inhibiting bacterial DNA synthesis.[2][4] The primary targets of finafloxacin are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][5]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
Finafloxacin stabilizes the complex formed between these enzymes and the bacterial DNA, leading to double-strand breaks in the DNA. This irreversible damage to the bacterial chromosome ultimately results in cell death.[2]
Signaling Pathway Inhibition
The mechanism of action of finafloxacin can be visualized as an interruption of the central dogma of molecular biology at the level of DNA replication and maintenance.
Spectroscopic and Crystallographic Data
Despite a thorough search of the scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction data for this compound could not be located. Researchers requiring this information for analytical or structural confirmation purposes may need to generate it de novo. The availability of such data from commercial suppliers should be confirmed on a lot-specific basis.
Conclusion
This compound is a vital chemical intermediate with significant applications in the synthesis of modern fluoroquinolone antibiotics. Its unique structure provides a valuable scaffold for the construction of complex and potent antibacterial agents like finafloxacin. While a synthetic route has been established, there is a notable absence of publicly available, detailed experimental data for this compound. This guide serves as a foundational resource for researchers in the field, summarizing the current knowledge and highlighting areas where further characterization is needed. The continued exploration of the chemistry and applications of this compound is likely to contribute to the development of new and effective therapeutic agents.
References
- 1. Preparation method of this compound and preparation method of fluoroquinolones - Eureka | Patsnap [eureka.patsnap.com]
- 2. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 3. Finafloxacin - Wikipedia [en.wikipedia.org]
- 4. Finafloxacin (Xtoro) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 5. Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of 2,6-Dichloro-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-fluorobenzaldehyde is a substituted aromatic aldehyde of significant interest in the fields of pharmaceutical and agrochemical research. Its utility as a key building block in the synthesis of novel bioactive molecules necessitates a thorough understanding of its fundamental physical characteristics. This technical guide provides a detailed overview of the known physical properties of this compound, alongside standardized experimental protocols for their determination. Due to a scarcity of publicly available experimental data for this specific isomer, this guide also includes data for the closely related compound, 2,6-Dichloro-4-fluorobenzaldehyde, for comparative purposes.
Core Physical Properties
The fundamental physical properties of a compound are crucial for its handling, reaction optimization, and formulation. While specific experimental data for this compound is limited, its molecular formula and molecular weight have been established.
| Property | Value |
| Molecular Formula | C₇H₃Cl₂FO |
| Molecular Weight | 193.00 g/mol |
Table 1: Confirmed Physical Properties of this compound.
For the purpose of providing a comparative reference, the following table summarizes the available physical property data for the isomeric compound, 2,6-Dichloro-4-fluorobenzaldehyde. It is important to note that these values are not directly transferable but can offer an estimation of the expected properties.
| Property | Value | Source |
| Melting Point | 60 - 63 °C | [1] |
| Boiling Point | 235.5 ± 35.0 °C (Predicted) | [1] |
| Density | 1.493 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility in Water | Practically insoluble | [1] |
Table 2: Physical Properties of the Related Isomer, 2,6-Dichloro-4-fluorobenzaldehyde.[1]
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube, sealed at one end.
-
Apparatus: A calibrated melting point apparatus is utilized. This can be an oil bath (e.g., Thiele tube) or a modern digital instrument with a heated block.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase transforms into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1 °C) is indicative of high purity.
Boiling Point Determination (for solids that can be melted and are stable at their boiling point)
For solids with a relatively low melting point, the boiling point can be determined using a micro-method.
Methodology:
-
Sample Preparation: A small amount of the substance is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.
-
Heating: The assembly is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Understanding a compound's solubility in various solvents is essential for purification (e.g., recrystallization) and reaction setup.
Methodology: Qualitative Assessment
-
Sample and Solvent: A small, measured amount of the solid (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).
-
Mixing: The mixture is agitated vigorously.
-
Observation: The sample is observed for dissolution. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble. This can be tested in a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
Methodology: Quantitative Assessment (Gravimetric Method)
-
Saturated Solution Preparation: An excess amount of the solid is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure a saturated solution is formed.
-
Filtration: A known volume of the saturated solution is carefully filtered to remove any undissolved solid.
-
Solvent Evaporation: The solvent from the filtered solution is evaporated under controlled conditions (e.g., in a rotary evaporator or a pre-weighed evaporating dish).
-
Mass Determination: The mass of the remaining solid residue is determined.
-
Calculation: The solubility is calculated and expressed in terms of grams of solute per 100 mL of solvent or moles per liter.
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a solid organic compound.
This guide serves as a foundational resource for researchers working with this compound. While experimental data for this specific compound remains to be fully elucidated and published in peer-reviewed literature, the provided protocols and comparative data for a related isomer offer valuable guidance for its scientific investigation.
References
An In-depth Technical Guide to the Electron-Withdrawing Effects of 2,6-Dichloro-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the electron-withdrawing properties of 2,6-dichloro-3-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of two chlorine atoms and a fluorine atom on the benzaldehyde scaffold significantly influences its chemical reactivity and potential biological applications. This document collates available data on its synthesis, spectroscopic characteristics, and the nature of its electron-deficient aromatic system. Methodologies for its preparation are detailed, and its electronic properties are discussed through a comparative analysis with related halogenated benzaldehydes. This guide is intended to be a comprehensive resource for researchers utilizing this compound in synthetic chemistry and drug design.
Introduction
This compound is a polysubstituted aromatic aldehyde with the molecular formula C₇H₃Cl₂FO. The presence and specific orientation of three halogen substituents, along with the aldehyde functional group, create a molecule with distinct electronic characteristics. The two chlorine atoms at the ortho positions and the fluorine atom at the meta position to the aldehyde group collectively exert a strong electron-withdrawing effect on the benzene ring. This effect is a combination of the inductive and resonance effects of the substituents. Understanding the nature and magnitude of these electronic effects is crucial for predicting the reactivity of the molecule in various chemical transformations and for the rational design of novel bioactive compounds.
Halogenated organic compounds are of significant interest in medicinal chemistry. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,6-Dichlorobenzaldehyde | 2-Fluorobenzaldehyde | Benzaldehyde |
| Molecular Formula | C₇H₃Cl₂FO[1] | C₇H₄Cl₂O | C₇H₅FO | C₇H₆O |
| Molecular Weight ( g/mol ) | 193.00[1] | 175.01 | 124.11 | 106.12 |
| CAS Number | 178813-77-9[1] | 83-38-5 | 446-52-6 | 100-52-7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals that are influenced by the electron-withdrawing nature of the substituents.
-
¹H NMR: The aldehydic proton is expected to appear as a singlet at a downfield chemical shift, likely in the range of 10.0-10.5 ppm, due to the deshielding effect of the carbonyl group and the halogenated ring. The aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with their chemical shifts influenced by the positions of the chlorine and fluorine atoms.
-
¹³C NMR: The carbonyl carbon will be the most downfield signal, typically above 185 ppm. The aromatic carbons will show a range of chemical shifts, with the carbons directly attached to the halogens being significantly affected. Carbon-fluorine coupling will likely be observed for the carbon atom bonded to fluorine and its neighbors.
Table 2: Predicted and Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Aldehydic ¹H | Aromatic ¹H | Carbonyl ¹³C | Aromatic ¹³C |
| This compound (Predicted) | ~10.3 | ~7.5 - 7.8 | ~188 | ~115 - 160 |
| 2,6-Dichlorobenzaldehyde | ~10.4 | ~7.3 - 7.5 | ~190 | ~128 - 138 |
| 2-Fluorobenzaldehyde | ~10.4 | ~7.1 - 7.9 | ~187 | ~116 - 164 |
| Benzaldehyde | ~10.0 | ~7.5 - 7.9 | ~192.4 | ~129 - 137 |
Note: Predicted values are based on the analysis of substituent effects on similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group.
-
Carbonyl (C=O) Stretch: For aromatic aldehydes, this band typically appears in the range of 1685-1715 cm⁻¹. The presence of electron-withdrawing groups on the aromatic ring generally increases the C=O stretching frequency. Therefore, for this compound, this peak is expected to be at the higher end of this range, likely around 1710-1720 cm⁻¹.[2]
-
C-H Stretch (Aldehyde): Two weak bands are expected in the region of 2700-2900 cm⁻¹ corresponding to the C-H stretch of the aldehyde proton.
-
Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region.[3]
-
C-Cl and C-F Stretches: Strong absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region (below 1400 cm⁻¹).
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | Benzaldehyde |
| Aldehyde C-H Stretch | ~2850, ~2750 | ~2820, ~2720 |
| Carbonyl (C=O) Stretch | ~1710 - 1720 | ~1703 |
| Aromatic C=C Stretch | ~1600 - 1450 | ~1600 - 1450 |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the halogen atoms and the aldehyde group.
-
Molecular Ion Peak (M⁺): An intense molecular ion peak is expected due to the stability of the aromatic ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks.
-
Key Fragmentation Pathways: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺), a formyl radical ([M-CHO]⁺), and carbon monoxide ([M-CO]⁺). The presence of chlorine and fluorine will influence the subsequent fragmentation of the aromatic ring.
Electron-Withdrawing Effects
The electron-withdrawing nature of this compound is a result of the cumulative inductive and resonance effects of the three halogen substituents and the aldehyde group.
-
Inductive Effect (-I): Chlorine and fluorine are highly electronegative atoms that pull electron density away from the aromatic ring through the sigma bonds. This effect is strongest at the positions ortho and meta to the substituents.
-
Resonance Effect (+R): Halogens can donate a lone pair of electrons to the aromatic ring through resonance. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing the overall electron density of the ring.
The net result is a significant decrease in electron density on the aromatic ring, making it more electrophilic. This increased electrophilicity has a profound impact on the reactivity of both the aldehyde group and the aromatic ring.
Hammett Substituent Constants
Table 4: Hammett Sigma (σ) Constants for Relevant Substituents
| Substituent | σ_meta | σ_para |
| -Cl | 0.37 | 0.23 |
| -F | 0.34 | 0.06 |
Data sourced from established databases.[4][5]
The positive values of the σ constants for both chlorine and fluorine indicate their electron-withdrawing nature. With two chloro groups and one fluoro group, the cumulative effect is expected to be strongly electron-withdrawing.
Experimental Protocols
Several synthetic routes to this compound have been reported in the patent literature. One detailed method involves the bromination of 2,4-dichloro-5-fluorobenzoic acid followed by a Grignard exchange and formylation.
Synthesis of this compound from 2,4-Dichloro-5-fluorobenzoic Acid
This protocol is based on the procedures described in patent literature.[6]
Step 1: Bromination of 2,4-dichloro-5-fluorobenzoic acid
-
Add 192g of concentrated sulfuric acid (95%) and 19.2g of 2,4-dichloro-5-fluorobenzoic acid to a reaction flask.
-
Heat the mixture to 50-55°C and stir until the solid dissolves.
-
Add 19.7g of N-bromosuccinimide (NBS) in portions while maintaining the temperature.
-
Continue stirring at 50-55°C for 5 hours. Monitor the reaction progress by TLC (ethanol/ethyl acetate = 1/1).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 600g of ice water, ensuring the temperature of the system remains below 10°C.
-
Filter the resulting precipitate, wash with water, and dry to obtain 2,4-dichloro-3-bromo-5-fluorobenzoic acid.
Step 2: Grignard Exchange and Formylation
-
In a separate reaction flask, add 28.8g of 2,4-dichloro-3-bromo-5-fluorobenzoic acid and 116.2g of tetrahydrofuran (THF).
-
Stir to dissolve and cool the solution to between -20°C and -30°C.
-
Slowly add 50ml of a 2M solution of isopropylmagnesium chloride (i-PrMgCl) in THF.
-
After the addition is complete, stir the mixture at this temperature for a specified time to allow for the Grignard exchange to occur.
-
In a separate flask, prepare a solution of an appropriate formylating agent (e.g., N,N-dimethylformamide) in THF.
-
Slowly add the Grignard reagent solution to the formylating agent solution at a low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Development
The strong electron-withdrawing nature of the substituents in this compound makes the carbonyl carbon highly electrophilic. This enhanced electrophilicity increases its reactivity towards nucleophiles in reactions such as additions, condensations, and oxidations.
This molecule is a valuable intermediate in the synthesis of various pharmaceuticals. For instance, the structurally related 2-chloro-6-fluorobenzaldehyde is a key precursor in the production of the antibiotic flucloxacillin.[7] The synthesis involves the conversion of the benzaldehyde into an isoxazole derivative, which is then coupled with 6-aminopenicillanic acid.
Potential Signaling Pathway Involvement of Derivatives
While there is no direct evidence of this compound itself being involved in specific signaling pathways, its derivatives have the potential to be designed as inhibitors of various enzymes or receptors. The mechanism of action of flucloxacillin, derived from a similar precursor, provides a relevant example.
Flucloxacillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It acts by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. This inhibition leads to a weakened cell wall and ultimately bacterial cell lysis.
Caption: Simplified signaling pathway of β-lactam antibiotics.
Conclusion
This compound is a highly functionalized aromatic aldehyde with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. The strong electron-withdrawing effects of its three halogen substituents render the molecule highly reactive and provide a scaffold for the development of novel compounds with desired electronic and steric properties. While a complete experimental dataset for this specific molecule is not yet fully available, this guide provides a comprehensive overview based on established chemical principles and comparative data from related compounds. The detailed synthetic protocols and analysis of its electronic nature presented herein will be a valuable resource for researchers working with this versatile intermediate. Further studies to fully characterize its spectroscopic properties and explore its applications in the synthesis of new bioactive molecules are warranted.
References
- 1. scbt.com [scbt.com]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Hammett Sigma Constants* [wiredchemist.com]
- 5. Hammett substituent constants [stenutz.eu]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
Spectroscopic Profile of 2,6-Dichloro-3-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,6-dichloro-3-fluorobenzaldehyde (C₇H₃Cl₂FO), a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar molecules. Detailed experimental protocols for acquiring such data are also provided.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₃Cl₂FO[1] |
| Molecular Weight | 193.00 g/mol [1] |
| CAS Number | 178813-77-9[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. These predictions are derived from established principles of spectroscopy and by comparison with data from analogous compounds such as 2-chloro-6-fluorobenzaldehyde, 2,6-dichlorobenzaldehyde, and other fluorinated and chlorinated benzaldehyde derivatives.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.4 | s | - | Aldehydic proton (-CHO) |
| ~7.5 - 7.7 | m | - | Aromatic protons |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic region will show a complex multiplet due to the coupling between the two aromatic protons and the fluorine atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 190 | C=O (Aldehyde) |
| ~158 - 162 (d) | C-F |
| ~135 - 140 | C-CHO |
| ~130 - 135 (d) | C-Cl |
| ~125 - 130 | Aromatic C-H |
| ~115 - 120 (d) | Aromatic C-H |
Note: The carbon attached to fluorine and its neighboring carbons will exhibit splitting (doublet, d) due to C-F coupling.
FT-IR (Fourier-Transform Infrared) Spectroscopy
Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1700 - 1720 | Strong | C=O stretch (aldehyde) |
| ~1570 - 1600 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 - 1300 | Strong | C-F stretch |
| ~780 - 820 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 192/194/196 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for two chlorine atoms) |
| 191/193/195 | High | [M-H]⁺ |
| 163/165/167 | Medium | [M-CHO]⁺ |
| 128/130 | Medium | [M-CHO-Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 15-25 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Parameters:
-
Pulse Angle: 30°
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: Proton-decoupled
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
FT-IR Spectroscopy
Methodology: Attenuated Total Reflectance (ATR)
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of solid this compound directly onto the center of the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A suitable capillary column (e.g., HP-5ms).
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of spectroscopic data for a compound like this compound.
References
An In-depth Technical Guide to 2,6-Dichloro-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzaldehyde core, imparts unique reactivity and makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to support researchers in their synthetic and drug discovery endeavors.
Introduction and Historical Context
The history of this compound is not marked by a singular, celebrated discovery but rather by its emergence as a key synthetic intermediate in the patent literature, particularly for pharmaceuticals and agrochemicals. Its utility stems from the precise arrangement of its halogen substituents, which influence the electronic properties and reactivity of the aldehyde group and the aromatic ring. This strategic halogenation is often exploited to enhance the biological activity, metabolic stability, and pharmacokinetic profiles of the resulting molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 178813-77-9[2][3][4] |
| Molecular Formula | C₇H₃Cl₂FO[3][4] |
| Molecular Weight | 193.00 g/mol [3][5] |
| Appearance | Light yellow crystal |
| IUPAC Name | This compound[4] |
Note: Additional data such as melting point, boiling point, and spectral information (NMR, IR, MS) can be found in commercial supplier documentation and specialized chemical databases.
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported, primarily in the patent literature. These methods often involve the formylation of a corresponding dichlorofluorobenzene derivative or the oxidation of a benzyl alcohol. Below are detailed protocols for two distinct synthetic approaches.
Synthesis from 2,4-Dichlorofluorobenzene
One patented method involves the ortho-lithiation of 2,4-dichlorofluorobenzene followed by formylation.[1] This approach takes advantage of the directing effect of the fluorine atom to achieve the desired substitution pattern.
Experimental Protocol:
-
Reaction Setup: A solution of 2,4-dichlorofluorobenzene in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.
-
Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for a specified period to ensure complete lithiation.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added to the reaction mixture, and the solution is allowed to warm to room temperature gradually.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis from 2,6-Dichloro-3-fluorobenzoic Acid
Another approach involves the reduction of 2,6-dichloro-3-fluorobenzoic acid to the corresponding benzyl alcohol, followed by oxidation to the aldehyde.[1]
Experimental Protocol:
-
Reduction: To a solution of 2,6-dichloro-3-fluorobenzoic acid in an appropriate solvent (e.g., tetrahydrofuran), a reducing agent such as borane dimethyl sulfide complex is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Workup (Reduction): The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a mild base and brine. The organic layer is dried and concentrated.
-
Oxidation: The resulting 2,6-dichloro-3-fluorobenzyl alcohol is dissolved in a suitable solvent system (e.g., DMSO). An oxidizing agent, such as a pyridine-sulfur trioxide complex, is added, and the reaction is stirred at room temperature.[1]
-
Workup (Oxidation): The reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude aldehyde is purified by column chromatography.
Applications in Drug Discovery and Development
This compound is a valuable precursor for a range of biologically active molecules. The presence of the halogen atoms can lead to enhanced binding affinity to biological targets and improved pharmacokinetic properties.
Synthesis of Fluoroquinolone Antibiotics
This aldehyde is a key intermediate in the synthesis of advanced fluoroquinolone antibiotics, such as finafloxacin and prafloxacin.[1] The core of these antibiotics is often constructed through a series of reactions where the benzaldehyde moiety is elaborated into the quinolone ring system.
Development of Kinase Inhibitors
Aryl kinase inhibitors are a significant class of anticancer agents. The 2,6-dichloro-3-fluorophenyl group, derived from the corresponding benzaldehyde, can be found in various kinase inhibitors. The specific substitution pattern can contribute to the selective binding to the ATP-binding pocket of target kinases.
Agrochemical Synthesis
Beyond pharmaceuticals, this compound is also utilized in the synthesis of novel pesticides and herbicides. The halogenated phenyl ring is a common feature in many modern agrochemicals, contributing to their potency and environmental stability.
Visualizing Synthetic and Biological Pathways
To better understand the utility of this compound, the following diagrams illustrate a general synthetic workflow and a relevant biological signaling pathway.
Caption: A generalized workflow for the synthesis of bioactive molecules from this compound.
Caption: Inhibition of a kinase signaling pathway by a drug derived from the subject compound.
Conclusion
This compound has established itself as a valuable and versatile building block in modern organic synthesis. Its importance is particularly evident in the fields of medicinal chemistry and agrochemical research, where the strategic incorporation of its halogenated phenyl moiety has led to the development of potent and effective molecules. The synthetic protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and professionals aiming to leverage this key intermediate in their own discovery and development efforts.
References
- 1. Preparation method of this compound and preparation method of fluoroquinolones - Eureka | Patsnap [eureka.patsnap.com]
- 2. 178813-77-9|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 2,6-Dichloro-3-fluorobenzaldehyde in organic solvents
An In-depth Technical Guide on the Solubility of 2,6-Dichloro-3-fluorobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a summary of the available solubility information for this compound, detailed experimental protocols for quantitative solubility determination, and visual workflows to aid in experimental design. While specific quantitative solubility data is sparse in publicly available literature, this guide equips researchers with the methodologies required to generate this critical data in-house.
Solubility Data
Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in peer-reviewed journals or public databases. However, qualitative assessments and solubility characteristics of analogous compounds provide some guidance. For instance, a related compound, 2-chloro-6-fluorobenzaldehyde, is reported to be slightly soluble in chloroform and ethyl acetate, and insoluble in water. Another structurally similar compound, 2-chloro-6-methylbenzaldehyde, is known to be soluble in polar organic solvents like ethanol and ether.[1] This suggests that this compound may exhibit similar solubility behavior.
Table 1: Qualitative Solubility of Structurally Related Compounds
| Compound | Solvent | Temperature | Solubility | Reference |
| 2-Chloro-6-fluorobenzaldehyde | Chloroform | Room Temperature | Slightly Soluble | [1] |
| 2-Chloro-6-fluorobenzaldehyde | Ethyl Acetate | Room Temperature | Slightly Soluble | [1] |
| 2-Chloro-6-fluorobenzaldehyde | Water | Room Temperature | Insoluble | [1] |
| 2-Chloro-6-methylbenzaldehyde | Ethanol, Ether | Not Specified | Soluble | [1] |
Note: Researchers should determine quantitative solubility in solvents relevant to their specific applications using the protocols outlined below.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is essential for process development and regulatory submissions. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent: the Gravimetric Method and the UV-Vis Spectroscopic Method.
Gravimetric Method
The gravimetric method is a fundamental and accurate technique for determining equilibrium solubility.[2][3] It relies on the direct measurement of the mass of solute dissolved in a known mass or volume of a saturated solution.[4][5]
Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature to create a saturated solution. A known volume of the saturated solution is then carefully separated from the undissolved solid, the solvent is evaporated, and the mass of the remaining solid residue is determined.
Apparatus and Materials:
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatic shaker or water bath for temperature control
-
Volumetric flasks and pipettes
-
Conical flasks with stoppers
-
Syringe filters (e.g., 0.2 µm PTFE) to separate undissolved solid
-
Evaporating dish or pre-weighed vials
-
Drying oven
-
This compound (solute)
-
Organic solvent of interest
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation is reached.[6]
-
Equilibration: Seal the flask to prevent solvent evaporation. Place the flask in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved. Two consecutive measurements showing the same concentration can confirm that a saturated solution is prepared.[4]
-
Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are transferred. For accuracy, it is recommended to filter the solution through a syringe filter that is compatible with the solvent and pre-saturated with the solution to minimize loss due to adsorption.[7]
-
Solvent Evaporation: Transfer the filtered saturated solution into a pre-weighed evaporating dish.[4] Carefully evaporate the solvent in a fume hood or using a rotary evaporator.
-
Drying and Weighing: Place the evaporating dish containing the solid residue in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.[5] Cool the dish in a desiccator before weighing.
-
Calculation:
-
Let W₁ be the weight of the empty evaporating dish.
-
Let W₂ be the weight of the dish with the dry solid residue.
-
The mass of the dissolved solute is (W₂ - W₁).
-
Solubility is expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).
-
UV-Vis Spectroscopic Method
This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range. It is a rapid and sensitive technique that requires less compound compared to the gravimetric method.[8]
Principle: A saturated solution is prepared and filtered as in the gravimetric method. The clear filtrate is then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The concentration of the diluted solution is determined by measuring its absorbance at a specific wavelength (λmax), and the original solubility is calculated by applying the dilution factor.[9][10]
Apparatus and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Apparatus for preparing saturated solutions (as in the gravimetric method)
-
Volumetric flasks and pipettes for dilutions
-
This compound
-
Organic solvent of interest (must be transparent in the wavelength range of interest)
Procedure:
-
Determination of λmax: Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve:
-
From the stock solution, prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear (obeying the Beer-Lambert law), and its equation will be used to determine the concentration of the unknown sample.
-
-
Sample Preparation: Prepare a saturated solution and perform phase separation as described in the gravimetric method (steps 1-3).
-
Dilution: Accurately dilute the clear filtrate with the solvent to ensure the absorbance reading falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU). The dilution factor must be precisely recorded.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound.
-
Visualized Workflows and Logical Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for solubility determination and the role of solubility in a typical drug development context.
Caption: Experimental workflow for solubility determination.
Caption: Role of solubility in pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Gravimetric Analysis [wiredchemist.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Stability and Storage of 2,6-Dichloro-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-dichloro-3-fluorobenzaldehyde. The information is compiled from safety data sheets, general chemical principles, and regulatory guidelines to ensure the integrity and longevity of this compound in a research and development setting.
Core Stability Profile
This compound is a substituted aromatic aldehyde. Its stability is primarily influenced by its susceptibility to oxidation, a common degradation pathway for benzaldehydes. The electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring can impact the reactivity of the aldehyde functional group. The compound is also reported to be sensitive to air, moisture, and light.
Key Factors Influencing Stability:
-
Atmosphere: Exposure to air, particularly oxygen, can lead to the oxidation of the aldehyde group to the corresponding carboxylic acid, 2,6-dichloro-3-fluorobenzoic acid.
-
Moisture: The presence of moisture can facilitate hydrolysis and may contribute to other degradation pathways.
-
Light: As with many aromatic aldehydes, exposure to light, especially UV light, can induce photochemical degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents can lead to vigorous and potentially hazardous reactions, resulting in the degradation of the compound.
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration is often recommended for long-term storage. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere, such as nitrogen or argon. | To prevent oxidation by atmospheric oxygen. |
| Container | Keep in a tightly sealed, light-resistant container (e.g., amber glass). | To protect from air, moisture, and light. |
| Environment | Store in a dry and well-ventilated area. | To prevent moisture absorption and ensure a safe storage environment. |
| Purity | 97% | The compound is typically available at this purity level. |
Potential Degradation Pathways
The primary degradation pathway for this compound is anticipated to be the oxidation of the aldehyde functional group.
Caption: Primary degradation pathway of this compound.
Experimental Protocols: General Stability Testing Framework
Objective:
To investigate the intrinsic stability of this compound and identify potential degradation products.
Experimental Workflow:
Caption: General workflow for a forced degradation study.
Methodologies:
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Forced Degradation Conditions (as per ICH Q1A/Q1B): [1][2][3][4]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 M HCl). Heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1 M NaOH). Keep at room temperature or heat gently for a specified period. Neutralize the solution before analysis.
-
Oxidation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide). Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound or its solution to elevated temperatures (e.g., 60°C or higher) for a defined duration.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] A dark control sample should be stored under the same conditions to separate the effects of temperature from light.
3. Analytical Method:
-
Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.[7] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or a buffer) is a common starting point.
-
Validate the analytical method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
4. Sample Analysis and Data Interpretation:
-
Analyze the stressed samples at appropriate time points using the validated HPLC method.
-
Determine the percentage of degradation of this compound.
-
Assess the peak purity of the parent compound to ensure no co-eluting degradants.
-
Calculate the mass balance to account for all the material after degradation.
-
For significant degradation products, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures.
Logical Framework for Stability and Storage
The following diagram illustrates the logical relationships between factors affecting the stability of this compound and the recommended control measures.
Caption: Factors influencing stability and corresponding control measures.
By adhering to the recommended storage and handling guidelines, researchers and scientists can ensure the chemical integrity of this compound for its intended applications in drug discovery and development. For critical applications, it is advisable to perform periodic purity checks, especially for older batches or those that may have been exposed to suboptimal conditions.
References
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jordilabs.com [jordilabs.com]
- 3. longdom.org [longdom.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Synthesis of 2,6-Dichloro-3-fluorobenzaldehyde via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a detailed protocol for the synthesis of 2,6-dichloro-3-fluorobenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The described methodology is centered around the formation of a specific Grignard reagent followed by a formylation reaction. This application note provides a comprehensive experimental workflow, quantitative data representation, and a visual diagram of the process to ensure reproducibility and clarity for researchers in organic synthesis and medicinal chemistry.
Introduction
The formation of carbon-carbon bonds via the Grignard reaction is a fundamental and versatile tool in organic synthesis. This protocol details the preparation of this compound, starting from 1-bromo-2,6-dichloro-3-fluorobenzene. The core of this synthesis involves two main stages: the formation of the aryl Grignard reagent, 2,6-dichloro-3-fluorophenylmagnesium bromide, and its subsequent reaction with a suitable formylating agent, N,N-dimethylformamide (DMF). The resulting aldehyde is a valuable building block for the synthesis of complex molecular architectures in drug discovery.
Reaction Scheme
The overall synthetic pathway is depicted below:
Step 1: Grignard Reagent Formation C₆H₂BrCl₂F + Mg → C₆H₂BrCl₂FMg
Step 2: Formylation C₆H₂BrCl₂FMg + C₃H₇NO → Intermediate
Step 3: Acidic Workup Intermediate + H₃O⁺ → C₇H₃Cl₂FO + Byproducts
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this protocol. The values are representative for this type of reaction and may vary based on experimental conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| Starting Material | 1-bromo-2,6-dichloro-3-fluorobenzene | 1.0 eq |
| Magnesium Turnings | 1.2 eq | Activated prior to use. |
| N,N-Dimethylformamide (DMF) | 1.1 eq | Anhydrous grade. |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Grignard Formation Temp. | Reflux (approx. 66 °C) | Gentle reflux indicates reaction progress. |
| Formylation Temp. | 0 °C to Room Temperature | Controlled addition of Grignard reagent to DMF. |
| Reaction Time | 3 - 5 hours | Includes formation and formylation steps. |
| Outcome | ||
| Theoretical Yield | Calculated based on starting material | |
| Expected Product Yield | 65-75% | Yields are highly dependent on anhydrous conditions.[1] |
| Product Purity | >95% | After purification by column chromatography or distillation. |
Detailed Experimental Protocol
4.1 Materials and Reagents
-
1-bromo-2,6-dichloro-3-fluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
6 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
4.2 Equipment
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser and dropping funnel, flame-dried
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
4.3 Procedure
Part A: Grignard Reagent Formation
-
Preparation: Assemble the flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) into the flask. Add a single crystal of iodine to activate the magnesium surface.[2][3] The iodine will sublime and coat the magnesium, which is essential for initiating the reaction.
-
Initiation: Add a small volume (approx. 10% of total) of a solution of 1-bromo-2,6-dichloro-3-fluorobenzene (1.0 eq) in anhydrous THF to the magnesium turnings.
-
Reaction: The reaction is initiated by gentle warming. The disappearance of the iodine color and the onset of bubbling or cloudiness indicates the formation of the Grignard reagent.[2] Once initiated, add the remaining solution of the aryl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4]
-
Completion: After the addition is complete, continue to stir the mixture under reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The solution should appear as a grayish, cloudy mixture. Cool the flask to room temperature.
Part B: Formylation and Work-up
-
Formylation Reaction: In a separate flame-dried flask under an inert atmosphere, prepare a solution of anhydrous DMF (1.1 eq) in anhydrous THF. Cool this solution to 0 °C in an ice bath.
-
Addition: Slowly add the prepared Grignard reagent from Part A to the cooled DMF solution via a cannula or dropping funnel.[1] Maintain the temperature at 0 °C during the addition to prevent side reactions. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of cold saturated aqueous ammonium chloride solution, followed by 6 M HCl until the mixture is acidic.[1] This step hydrolyzes the intermediate to form the aldehyde.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. All procedures should be performed with appropriate personal protective equipment and in a well-ventilated fume hood. Anhydrous conditions are critical for the success of the Grignard reaction.
References
Application Notes and Protocols: 2,6-Dichloro-3-fluorobenzaldehyde as a Precursor for Flucloxacillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the antibiotic flucloxacillin, utilizing 2,6-dichloro-3-fluorobenzaldehyde as a key starting material. The unique substitution pattern of this benzaldehyde derivative is crucial for the formation of the isoxazole side chain that characterizes flucloxacillin, imparting its resistance to bacterial penicillinase enzymes.[1]
The overall synthesis is a multi-step process that begins with the conversion of this compound into the key intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. This intermediate is subsequently coupled with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule, to yield flucloxacillin.[1][2]
Synthetic Pathway Overview
The synthesis of flucloxacillin from this compound can be conceptually divided into two main stages: the synthesis of the isoxazole side chain and its subsequent coupling with the penicillin nucleus.
Caption: Overall synthetic workflow for flucloxacillin.
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of flucloxacillin, starting from this compound.
Protocol 1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
This protocol outlines the multi-step conversion of this compound to the key isoxazole carboxylic acid intermediate.
Step 1.1: Oximation of this compound
This step involves the reaction of the aldehyde with hydroxylamine to form the corresponding oxime.
-
Materials: this compound, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Slowly add the hydroxylamine solution to the aldehyde solution with stirring at room temperature.
-
The reaction is typically stirred for 4-24 hours at a temperature of 60-80°C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
The resulting aqueous residue is then cooled, and the precipitated oxime is collected by filtration, washed with cold water, and dried.
-
Step 1.2: Chlorination of the Oxime
The oxime is chlorinated to form a chloro-oxime intermediate.
-
Materials: Oxime from step 1.1, N-chlorosuccinimide (NCS), dimethylformamide (DMF).
-
Procedure:
-
Dissolve the dried oxime in dry DMF.
-
Add N-chlorosuccinimide (NCS) portion-wise to the solution while maintaining the temperature between 20-50°C.[3]
-
Stir the reaction mixture for 1-5 hours.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the chloro-oxime.
-
Step 1.3: Cyclization to form the Isoxazole Ester
The chloro-oxime undergoes a cyclization reaction to form the isoxazole ring.
-
Materials: Chloro-oxime from step 1.2, ethyl acetoacetate, sodium ethoxide, ethanol.
-
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this, add ethyl acetoacetate dropwise with stirring under an inert atmosphere.
-
Then, add a solution of the chloro-oxime in ethanol to the reaction mixture.
-
The reaction is typically heated at reflux for 2-12 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude isoxazole ester, which can be purified by column chromatography.
-
Step 1.4: Hydrolysis to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
The isoxazole ester is hydrolyzed to the corresponding carboxylic acid.
-
Materials: Isoxazole ester from step 1.3, sodium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
Dissolve the isoxazole ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC.
-
Once complete, cool the reaction mixture and remove the ethanol under reduced pressure.
-
The aqueous solution is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried to yield 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
-
Protocol 2: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
The carboxylic acid is converted to the more reactive acyl chloride.
-
Materials: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, thionyl chloride or oxalyl chloride, catalytic amount of DMF, dry dichloromethane.
-
Procedure:
-
Suspend the carboxylic acid in dry dichloromethane in a flask equipped with a reflux condenser and a gas outlet to a trap.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride dropwise at room temperature.
-
After the addition is complete, gently reflux the mixture until the solid dissolves and gas evolution ceases.
-
The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, which is often used in the next step without further purification.
-
Protocol 3: Synthesis of Flucloxacillin Sodium
This final stage involves the coupling of the acyl chloride with 6-APA.
-
Materials: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, 6-aminopenicillanic acid (6-APA), sodium bicarbonate, acetone, water, hydrochloric acid, sodium 2-ethylhexanoate, ethanol.
-
Procedure:
-
Preparation of 6-APA solution: Dissolve 6-APA in an aqueous solution of sodium bicarbonate at 0-5°C.[1]
-
Acylation: Slowly add a solution of the acyl chloride in acetone to the cold 6-APA solution, maintaining the pH between 7 and 8 by the controlled addition of a sodium bicarbonate solution.[1] The reaction temperature is kept low (0-10°C) to minimize degradation.[4]
-
Acidification and Extraction: After the reaction is complete (monitored by HPLC), the mixture is acidified with hydrochloric acid to a pH of approximately 2. The flucloxacillin acid is then extracted into an organic solvent like ethyl acetate.[1]
-
Salt Formation and Crystallization: To the organic extract containing flucloxacillin acid, add a solution of sodium 2-ethylhexanoate in ethanol.[4] The flucloxacillin sodium will precipitate.
-
The crystalline solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield flucloxacillin sodium monohydrate.[4]
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of flucloxacillin sodium.
| Parameter | Value | Reference |
| Starting Materials | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, Phosphorus oxychloride, 6-aminopenicillanic acid, Sodium bicarbonate, Sodium isooctanoate | [4] |
| Solvents | Dichloromethane, Water, Ethanol, Ethyl Acetate | [1][4] |
| Reaction Temperature (Acylation) | 0-10°C | [4] |
| pH (Acylation) | 7-8 | [1] |
| pH (Acidification) | ~2 | [1] |
| Product | Flucloxacillin sodium monohydrate | [4] |
| Yield | 85.1 - 86.2% | [4] |
| Purity (HPLC) | 99.3 - 99.6% | [4] |
Mechanism of Action of Flucloxacillin
Flucloxacillin, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Signaling pathway of flucloxacillin's action.
Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan biosynthesis. This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a structurally weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
References
Application Notes and Protocols: Knoevenagel Condensation with 2,6-Dichloro-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction fundamental to organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product. This reaction is a cornerstone in the synthesis of a wide array of valuable compounds, including fine chemicals, polymers, and key intermediates for pharmaceuticals.[1]
The products derived from the Knoevenagel condensation of substituted benzaldehydes, such as 2,6-Dichloro-3-fluorobenzaldehyde, are of significant interest in medicinal chemistry and drug development. The resulting electron-deficient α,β-unsaturated systems are found in molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Benzylidenemalononitrile (BMN) derivatives, a common product of this reaction, have been identified as potential inhibitors of critical cellular targets like tubulin and protein tyrosine kinases, making them promising scaffolds for novel therapeutics.[2][3]
These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, along with insights into the potential applications of the synthesized products in drug discovery.
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion (enolate), generated from the active methylene compound by a base, to the carbonyl group of the aldehyde. This is followed by a dehydration step, often facilitated by the catalyst or reaction conditions, to yield the final α,β-unsaturated product. The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[4]
A typical experimental workflow involves the catalyzed reaction of the aldehyde and active methylene compound, followed by monitoring, workup, and purification.
Applications in Drug Development
The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are compounds of high interest in drug discovery. The unique substitution pattern of this aldehyde, featuring two ortho chloro substituents and a meta fluoro group, can impart specific steric and electronic properties to the final products, potentially enhancing their biological activity, selectivity, and pharmacokinetic profile.
Many benzylidenemalononitrile and related derivatives have demonstrated significant potential as anticancer agents by targeting various components and pathways implicated in cancer.[1] Key mechanisms include:
-
Tubulin Polymerization Inhibition: Several acrylonitrile derivatives act as inhibitors of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]
-
Tyrosine Kinase Inhibition: The benzylidenemalononitrile scaffold is a known pharmacophore in the design of tyrosine kinase inhibitors.[5] These compounds can target the ATP-binding site of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in various cancers.[1][6] Inhibition of these kinases blocks downstream signaling pathways responsible for cell proliferation, survival, and metastasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation method of this compound and preparation method of fluoroquinolones - Eureka | Patsnap [eureka.patsnap.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: The Role of 2,6-Dichloro-3-fluorobenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, imparts specific steric and electronic properties that are leveraged in the design of bioactive molecules. The presence of halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. The aldehyde functional group provides a reactive handle for a variety of chemical transformations, making it a versatile starting material for the synthesis of diverse molecular scaffolds. These application notes detail the use of this compound in the synthesis of potent antitumor agents and explore its potential in other areas of medicinal chemistry.
Application 1: Synthesis of Tetrahydro-2-phenyl-4-quinolones as Antitumor Agents
A significant application of this compound is in the synthesis of 1,2,3,4-tetrahydro-2-phenyl-4-quinolone derivatives, which have demonstrated potent cytotoxic activity against a range of human tumor cell lines. These compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization.
Quantitative Data: Cytotoxicity of 2-(2,6-Dichloro-3-fluorophenyl)-6,7-methylenedioxy-1,2,3,4-tetrahydro-4-quinolone
The following table summarizes the in vitro cytotoxicity (ED₅₀ values) of the quinolone derivative synthesized from this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | ED₅₀ (µg/mL) |
| HCT-8 | Ileocecal Carcinoma | <0.01 |
| MCF-7 | Breast Cancer | <0.01 |
| A-549 | Lung Carcinoma | 0.02 |
| KB | Epidermoid Carcinoma | <0.01 |
| CAKI-1 | Renal Cancer | <0.01 |
| SKMEL-2 | Melanoma | <0.01 |
Data sourced from a study on the synthesis and biological evaluation of substituted 1,2,3,4-tetrahydro-2-phenyl-4-quinolones.
Experimental Protocol: Synthesis of 2-(2,6-Dichloro-3-fluorophenyl)-6,7-methylenedioxy-1,2,3,4-tetrahydro-4-quinolone
This protocol details the synthesis of the aforementioned quinolone derivative via a Claisen-Schmidt condensation followed by an intramolecular cyclization.
Materials:
-
2'-Amino-4',5'-methylenedioxyacetophenone
-
This compound
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution
-
Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Reflux apparatus
-
Stirring equipment
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Claisen-Schmidt Condensation (Chalcone Formation):
-
In a round-bottom flask, dissolve 2'-Amino-4',5'-methylenedioxyacetophenone (1 equivalent) and this compound (1 equivalent) in ethanol.
-
To the stirred solution, add an aqueous solution of potassium hydroxide (2 equivalents) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone product.
-
Collect the crude chalcone by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Intramolecular Cyclization (Quinolone Formation):
-
In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (1 equivalent) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the quinolone product.
-
Collect the crude 2-(2,6-dichloro-3-fluorophenyl)-6,7-methylenedioxy-1,2,3,4-tetrahydro-4-quinolone by vacuum filtration.
-
Wash the product with water and dry.
-
Purify the final product by recrystallization to obtain the pure quinolone derivative.
-
Caption: Synthetic workflow for the preparation of a tetrahydro-2-phenyl-4-quinolone antitumor agent.
Mechanism of Action: Tubulin Polymerization Inhibition
The antitumor activity of the tetrahydro-2-phenyl-4-quinolone derivatives is attributed to their ability to inhibit tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and the maintenance of cell shape. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by tetrahydro-2-phenyl-4-quinolone leads to cell cycle arrest and apoptosis.
Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol provides a general method for assessing the inhibitory effect of a compound on tubulin polymerization in vitro.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP (Guanosine-5'-triphosphate) solution
-
Polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA)
-
Test compound (this compound-derived quinolone) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., colchicine or nocodazole)
-
Negative control (solvent vehicle)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
Low-volume 96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare the polymerization buffer and keep it on ice.
-
Prepare a stock solution of GTP in the polymerization buffer.
-
Prepare serial dilutions of the test compound, positive control, and negative control in the polymerization buffer.
-
-
Assay Setup:
-
On ice, add the diluted test compounds, positive control, and negative control to the wells of a 96-well plate.
-
Prepare a tubulin-GTP solution by mixing the purified tubulin with the GTP stock solution in the polymerization buffer.
-
Initiate the polymerization by adding the tubulin-GTP solution to each well.
-
-
Measurement:
-
Immediately place the 96-well plate into the spectrophotometer pre-heated to 37°C.
-
Measure the change in optical density (OD) at 340 nm every minute for 60-90 minutes. The increase in OD corresponds to the formation of microtubules.
-
-
Data Analysis:
-
Plot the OD at 340 nm versus time for each concentration of the test compound and the controls.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Other Potential Applications
While the primary documented medicinal chemistry application of this compound is in the synthesis of antitumor agents, its structural features suggest its utility as a precursor for other classes of bioactive molecules.
-
Fluoroquinolone Antibiotics: The benzaldehyde moiety can be a synthon for the quinolone core structure. The dichloro- and fluoro-substituents could modulate the antibacterial spectrum and pharmacokinetic properties of the resulting fluoroquinolone.
-
Agrochemicals: Halogenated aromatic compounds are prevalent in pesticides and herbicides. This compound could serve as a starting material for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.
Further research is required to fully explore and validate these potential applications with specific examples and detailed synthetic protocols.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its demonstrated role in the synthesis of potent tetrahydro-2-phenyl-4-quinolone-based antitumor agents that function as tubulin polymerization inhibitors highlights its importance. The detailed protocols and data presented in these application notes provide a foundation for researchers and scientists in the field of drug discovery and development to utilize this compound in the creation of novel therapeutic agents. Further exploration of its potential in the synthesis of other classes of bioactive molecules is warranted.
Applications of 2,6-Dichloro-3-fluorobenzaldehyde in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications as a key intermediate in the synthesis of novel agrochemicals. While its widespread commercial use is not as extensively documented as that of structurally similar compounds, its unique substitution pattern offers a valuable scaffold for the development of new active ingredients. This document outlines the known and potential applications of this compound in agrochemical synthesis, with a focus on its role as a precursor to a herbicidal nitrile. Detailed experimental protocols, where available or inferred from patent literature, are provided to facilitate further research and development in this area.
Introduction
Halogenated benzaldehydes are a critical class of intermediates in the agrochemical industry. The presence and position of halogen atoms on the aromatic ring can significantly influence the biological activity, selectivity, and metabolic stability of the final pesticide. Compounds such as 2-chloro-6-fluorobenzaldehyde and 2,6-dichlorobenzaldehyde are well-established precursors for major insecticides and herbicides.[1][2][3][4] this compound, with its distinct arrangement of two chlorine atoms and one fluorine atom, represents a promising, yet less explored, building block for the synthesis of new crop protection agents.
Applications in Agrochemical Synthesis
The primary documented application of this compound in the agrochemical sector is as a key intermediate in the synthesis of a herbicidal nitrile.
Precursor to Herbicidal 2,6-Dichloro-3-fluorobenzonitrile
A European patent discloses the use of 2,6-dichloro-3-fluorobenzonitrile as a herbicidal agent.[5] The synthesis of this active ingredient proceeds via the corresponding aldoxime, which is directly derived from this compound. This positions the aldehyde as a crucial starting material for this particular herbicide.
Reaction Pathway:
The synthetic route involves a two-step process:
-
Oximation: Conversion of the aldehyde to 2,6-dichloro-3-fluorobenzaldoxime.
-
Dehydration: Transformation of the oxime to the target nitrile.
Experimental Protocols
The following protocols are based on general synthetic methodologies and information inferred from patent literature for the synthesis of the aforementioned herbicidal nitrile.
Protocol 1: Synthesis of 2,6-dichloro-3-fluorobenzaldoxime
This protocol describes the conversion of this compound to its corresponding oxime.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 193.00 | 10.0 g | 0.0518 |
| Hydroxylamine hydrochloride | 69.49 | 4.32 g | 0.0622 |
| Sodium hydroxide | 40.00 | 2.49 g | 0.0622 |
| Ethanol | - | 100 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in 100 mL of ethanol.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium hydroxide in 100 mL of water.
-
Slowly add the aqueous solution of hydroxylamine and sodium hydroxide to the ethanolic solution of the aldehyde with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
A white precipitate of 2,6-dichloro-3-fluorobenzaldoxime will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain the final product.
Protocol 2: Synthesis of 2,6-dichloro-3-fluorobenzonitrile
This protocol outlines the dehydration of 2,6-dichloro-3-fluorobenzaldoxime to the corresponding nitrile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-dichloro-3-fluorobenzaldoxime | 208.01 | 10.0 g | 0.0481 |
| Acetic anhydride | 102.09 | 14.7 g (13.6 mL) | 0.144 |
| Pyridine | 79.10 | 0.5 mL | - |
| Dichloromethane | - | 100 mL | - |
| Saturated sodium bicarbonate solution | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, suspend 2,6-dichloro-3-fluorobenzaldoxime in 100 mL of dichloromethane.
-
Add a catalytic amount of pyridine to the suspension.
-
Slowly add acetic anhydride to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 100 mL of a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride.
-
Separate the organic layer and wash it with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2,6-dichloro-3-fluorobenzonitrile.
Potential Applications and Future Directions
The reactivity of the aldehyde functional group in this compound opens up possibilities for its use in the synthesis of a variety of other agrochemical classes beyond nitriles. By drawing parallels with other commercially successful halogenated benzaldehydes, potential synthetic pathways can be envisioned.
-
Fungicides: The 2,6-dichloro-3-fluorophenyl moiety could be incorporated into various fungicidal scaffolds, such as triazoles, strobilurins, or SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
-
Insecticides: It could serve as a precursor for benzoylurea insecticides, which are known to be derived from 2,6-disubstituted benzaldehydes.
Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted to fully explore its potential in agrochemical discovery.
Visualizations
Caption: Synthetic pathway to a herbicidal nitrile.
Caption: A general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 3. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 4. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. EP0872476A2 - Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds - Google Patents [patents.google.com]
Synthetic Pathways Involving 2,6-Dichloro-3-fluorobenzaldehyde: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-fluorobenzaldehyde is a key synthetic intermediate in the development of various pharmacologically active molecules. Its unique substitution pattern, featuring two ortho-chloro substituents and a fluorine atom, imparts distinct reactivity and provides a scaffold for the synthesis of novel compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, with a focus on its application in the synthesis of kinase inhibitors and fluoroquinolones.
Application Note 1: Synthesis of Aryl Kinase Inhibitors
This compound serves as a valuable starting material for the synthesis of aryl kinase inhibitors. Kinase inhibitors are a critical class of therapeutics, particularly in oncology, that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. The 2,6-dichloro-3-fluorophenyl moiety can be incorporated into various kinase inhibitor scaffolds to enhance binding affinity and selectivity.
A plausible synthetic strategy to incorporate the 2,6-dichloro-3-fluorophenyl group into a kinase inhibitor backbone involves an initial olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, followed by further functional group manipulations and coupling to a core heterocyclic structure common in kinase inhibitors.
Proposed Synthetic Pathway for a Kinase Inhibitor Precursor
Experimental Protocol: Wittig Reaction with this compound (General Procedure)
This protocol describes a general procedure for the Wittig reaction to form a cinnamonitrile derivative, a common step in building more complex molecules.
Materials:
-
This compound
-
(Triphenylphosphoranylidene)acetonitrile (or other suitable Wittig reagent)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the Wittig reagent (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the THF under reduced pressure.
-
To the residue, add ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired alkene.
Quantitative Data (Representative):
| Product Name | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR) |
| (E)-3-(2,6-dichloro-3-fluorophenyl)acrylonitrile (Predicted) | This compound | (Triphenylphosphoranylidene)acetonitrile | 75-85 | Not available | ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.55 (m, 2H, Ar-H), 7.35 (d, J = 16.0 Hz, 1H, =CH), 5.90 (d, J = 16.0 Hz, 1H, =CH).¹³C NMR (CDCl₃, 100 MHz): δ 158.5 (d, J=250 Hz), 145.0, 135.0, 130.0, 128.0, 125.0 (d, J=5 Hz), 118.0, 117.0 (d, J=20 Hz), 95.0. |
Application Note 2: Synthesis of Fluoroquinolone Precursors
This compound is a key intermediate for the preparation of new fluoroquinolones, a class of broad-spectrum antibiotics[1]. The synthesis of the quinolone core often involves the construction of a substituted aniline, which then undergoes cyclization. The benzaldehyde can be a precursor to this aniline derivative.
Proposed Synthetic Pathway to a Fluoroquinolone Core
Experimental Protocol: Knoevenagel Condensation with Malononitrile (General Procedure)
This protocol outlines a general method for the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, a precipitate may form. If so, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of ethanol under reduced pressure and add cold water to induce precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to obtain the pure 2-(2,6-dichloro-3-fluorobenzylidene)malononitrile.
Quantitative Data (Representative):
| Product Name | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR) |
| 2-(2,6-dichloro-3-fluorobenzylidene)malononitrile | This compound | Malononitrile | 85-95 | Not available | ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (s, 1H, =CH), 7.50-7.65 (m, 2H, Ar-H).¹³C NMR (CDCl₃, 100 MHz): δ 159.0 (d, J=252 Hz), 150.0, 136.0, 130.0, 128.0, 126.0 (d, J=6 Hz), 118.0 (d, J=21 Hz), 113.0, 112.0, 85.0. |
Signaling Pathways and Biological Activity
While specific signaling pathways targeted by derivatives of this compound are not extensively documented, the classes of molecules it is used to synthesize provide strong indications of their biological roles.
-
Kinase Inhibitors: Compounds containing the 2,6-dichlorophenyl moiety have been identified as potent kinase inhibitors. For example, NVP-BGJ398, which has a related 2,6-dichloro-3,5-dimethoxyphenyl group, is a selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. FGFR signaling is crucial for cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers. Inhibition of this pathway can lead to decreased tumor growth and angiogenesis.
-
Fluoroquinolones: Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones prevent bacterial cells from dividing and ultimately lead to cell death.
Conclusion
This compound is a versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. The protocols and application notes provided herein offer a foundation for researchers to explore the synthetic utility of this compound in developing novel kinase inhibitors, fluoroquinolones, and other biologically active agents. Further research into the specific biological targets and signaling pathways of its derivatives will continue to unveil new therapeutic opportunities.
References
Application Notes and Protocols: 2,6-Dichloro-3-fluorobenzaldehyde as an Intermediate for Aryl Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-fluorobenzaldehyde is a key chemical intermediate in the synthesis of a variety of pharmacologically active molecules. Its substituted phenyl structure makes it a valuable building block in the development of aryl kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. This document provides detailed application notes and experimental protocols for the use of a closely related analogue in the synthesis of a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, highlighting the synthetic strategies and biological significance of this class of compounds.
While direct synthesis from this compound is not explicitly detailed in the primary literature for the exemplar compound, the provided protocols for a structurally similar intermediate, 2,6-dichloro-3,5-dimethoxyaniline, offer a clear and adaptable pathway for researchers working with related halogenated benzaldehyde derivatives. The core synthetic principles and the biological context of the final kinase inhibitor are of significant interest to those in the field of drug discovery.
Featured Aryl Kinase Inhibitor: NVP-BGJ398 (Infigratinib)
A prominent example of an aryl kinase inhibitor that features a 2,6-dichlorinated phenyl moiety is NVP-BGJ398, also known as Infigratinib. This compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Although NVP-BGJ398 contains a 2,6-dichloro-3,5-dimethoxyphenyl group, the synthetic route to its aniline precursor provides a valuable template for the elaboration of this compound and its derivatives.
Biological Activity of NVP-BGJ398
NVP-BGJ398 has demonstrated potent inhibitory activity against members of the FGFR family, which are often dysregulated in various cancers. The half-maximal inhibitory concentrations (IC50) for NVP-BGJ398 are summarized in the table below.
| Kinase Target | IC50 (nM) |
| FGFR1 | 0.9 |
| FGFR2 | 1.4 |
| FGFR3 | 1.0 |
| FGFR4 | 60 |
Synthetic Pathway Overview
The synthesis of NVP-BGJ398 involves the preparation of a key intermediate, 2,6-dichloro-3,5-dimethoxyaniline, which then undergoes a series of reactions to form the final urea-containing kinase inhibitor. The following diagram illustrates the logical workflow for the synthesis of NVP-BGJ398, starting from a commercially available nitrobenzene derivative. This pathway can be conceptually adapted for starting materials like this compound, which would require initial conversion to a corresponding aniline derivative.
Caption: Synthetic workflow for NVP-BGJ398.
Experimental Protocols
The following protocols are adapted from the supporting information of the publication by Guagnano et al. in the Journal of Medicinal Chemistry, 2011, 54(20), 7066-7083.
Protocol 1: Synthesis of 1,5-Dichloro-2,4-dimethoxy-3-nitrobenzene
-
Reaction Setup: To a solution of 1,3-dimethoxy-5-nitrobenzene (1.0 eq) in acetic acid, add N-chlorosuccinimide (2.2 eq).
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 1,5-dichloro-2,4-dimethoxy-3-nitrobenzene.
Protocol 2: Synthesis of 2,6-Dichloro-3,5-dimethoxyaniline
-
Reaction Setup: To a solution of 1,5-dichloro-2,4-dimethoxy-3-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Reaction Conditions: Heat the mixture to reflux and stir for 4 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Extraction: Concentrate the filtrate under reduced pressure and extract the residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 2,6-dichloro-3,5-dimethoxyaniline.
Protocol 3: Synthesis of 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-methylurea
-
Reaction Setup: To a solution of 2,6-dichloro-3,5-dimethoxyaniline (1.0 eq) in dichloromethane, add triphosgene (0.4 eq) at 0 °C.
-
Reaction Conditions: Stir the mixture at 0 °C for 1 hour.
-
Amine Addition: Add a solution of methylamine (2.0 eq) in tetrahydrofuran to the reaction mixture at 0 °C and stir for an additional 2 hours at room temperature.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea.
Note: The final steps to synthesize NVP-BGJ398 involve coupling of this urea intermediate with a pyrimidine moiety, which is a multi-step process detailed in the original publication.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. Dysregulation of this pathway through mutations, amplifications, or translocations can lead to oncogenesis. NVP-BGJ398 and other FGFR inhibitors are designed to block the ATP-binding site of the kinase domain, thereby inhibiting the downstream signaling cascade.
Caption: Simplified FGFR signaling pathway and the point of inhibition by NVP-BGJ398.
Conclusion
This compound and its analogues are valuable precursors for the synthesis of complex aryl kinase inhibitors. The detailed protocols for the synthesis of the key intermediate for NVP-BGJ398 provide a practical guide for researchers in medicinal chemistry and drug development. Understanding the synthetic routes and the targeted biological pathways is essential for the rational design of next-generation kinase inhibitors with improved efficacy and selectivity. The data and protocols presented herein serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.
Application Notes and Protocols: Oxidation of 2,6-Dichloro-3-fluorobenzaldehyde to 2,6-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the oxidation of 2,6-dichloro-3-fluorobenzaldehyde to its corresponding carboxylic acid, 2,6-dichloro-3-fluorobenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols herein describe a robust and efficient method using potassium permanganate (KMnO₄) with phase transfer catalysis, chosen for its high efficiency and accessibility.[1][2] These guidelines are intended to offer researchers a reliable method for this specific synthetic conversion.
Introduction
This compound is a key substituted aromatic aldehyde used as a building block in organic synthesis. Its oxidation to 2,6-dichloro-3-fluorobenzoic acid provides a versatile intermediate for further molecular elaboration in drug discovery and development. The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of strong oxidizing agents.[2][3][4] Among these, potassium permanganate is a powerful and common choice.[2][5] The use of a phase transfer catalyst facilitates the reaction between the organic-soluble aldehyde and the aqueous permanganate, leading to high yields under mild conditions.[6][7]
Reaction and Mechanism
The overall chemical transformation is the oxidation of an aldehyde to a carboxylic acid:
This compound → 2,6-Dichloro-3-fluorobenzoic Acid
The reaction, when using potassium permanganate under phase transfer catalysis, involves the transfer of the permanganate ion from the aqueous phase to the organic phase by a phase transfer catalyst (e.g., a quaternary ammonium salt). In the organic phase, the permanganate ion oxidizes the aldehyde. The nascent oxygen atoms provided by the reaction of potassium permanganate are responsible for the oxidation.[5]
Comparative Data of Oxidation Methods for Substituted Benzaldehydes
The choice of an oxidizing agent is critical for achieving high yield and purity. The following table summarizes quantitative data for different oxidation methods applied to substituted benzaldehydes, providing a comparative overview to guide experimental design.
| Oxidizing Agent | Substrate Example | Solvent(s) | Yield (%) | Purity (%) | Reference |
| Potassium Permanganate (with Phase Transfer Catalyst) | Substituted Benzaldehydes | Ethyl Acetate / Toluene | > 90 | High | [1][6][7] |
| Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohols/Aldehydes | Acetone | Variable | Good | [4] |
| Sodium Chlorite (NaClO₂) | 2-Chloro-6-fluorobenzaldehyde | t-BuOH/H₂O | High | High | [1] |
| Oxone | Aldehydes | Acetonitrile/Water | High | High | [8] |
| Hydrogen Peroxide (H₂O₂) | Electron-rich Aromatic Aldehydes | Methanol | Excellent | High | [9] |
Experimental Protocol: Potassium Permanganate Oxidation with Phase Transfer Catalysis
This protocol is adapted from a method for the oxidation of a structurally similar compound, 2-chloro-6-fluorobenzaldehyde.[1]
Materials and Reagents
-
This compound
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst
-
Ethyl acetate
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), 10% aqueous solution
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (0.1 mol) in 150 mL of ethyl acetate. To this solution, add the phase transfer catalyst, tetrabutylammonium bromide (0.01 mol).
-
Preparation of Oxidant: In a separate beaker, prepare a solution of potassium permanganate (0.5 mol) in 150 mL of water.
-
Reaction Execution: Slowly add the aqueous potassium permanganate solution to the stirred organic solution at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature. The progress of the reaction can be monitored by the disappearance of the purple permanganate color. For substituted benzaldehydes, this typically takes around 30 minutes.[1] Thin Layer Chromatography (TLC) can also be used to monitor the consumption of the starting material.
-
Work-up: Upon completion, filter the reaction mixture to remove the manganese dioxide byproduct. Transfer the filtrate to a separatory funnel.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with three portions of diethyl ether. Combine all organic extracts.
-
Extract the combined organic layers with a 10% sodium bicarbonate solution to convert the carboxylic acid to its water-soluble sodium salt.
-
Separate the aqueous layer containing the sodium 2,6-dichloro-3-fluorobenzoate.
-
Carefully acidify the aqueous layer with concentrated HCl until the solution is acidic (pH ~2), which will cause the 2,6-dichloro-3-fluorobenzoic acid to precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualization of the Experimental Workflow
Caption: Workflow for the oxidation of this compound.
Characterization of 2,6-Dichloro-3-fluorobenzoic Acid
The final product should be characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[6]
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern of the compound.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product.[11]
-
Melting Point: Determination of the melting point can be used as an indicator of purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Concentrated hydrochloric acid is corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Logical Pathway for Method Selection
Caption: Decision pathway for selecting the oxidation method.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aldehyde - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. research-advances.org [research-advances.org]
- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. DSpace-CRIS [zora.uzh.ch]
Application Note: High-Yield Synthesis of (2,6-Dichloro-3-fluorophenyl)methanol via Sodium Borohydride Reduction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the efficient reduction of 2,6-dichloro-3-fluorobenzaldehyde to its corresponding benzyl alcohol, (2,6-dichloro-3-fluorophenyl)methanol. The described method utilizes sodium borohydride, a mild and selective reducing agent, to achieve a high yield and purity of the final product. This protocol is particularly relevant for the synthesis of key intermediates in pharmaceutical and agrochemical research.
Introduction
Substituted benzyl alcohols are crucial building blocks in the synthesis of a wide range of biologically active molecules. Specifically, (2,6-dichloro-3-fluorophenyl)methanol is a valuable intermediate in the development of novel pharmaceuticals. The reduction of the corresponding aldehyde is a fundamental transformation to access this alcohol. Sodium borohydride (NaBH₄) is a widely used reducing agent for aldehydes and ketones due to its high chemoselectivity, operational simplicity, and mild reaction conditions.[1][2][3][4] This protocol details a reliable and scalable method for the synthesis of (2,6-dichloro-3-fluorophenyl)methanol.
Reaction Scheme
Experimental Protocol
3.1. Materials and Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
3.2. Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (approximately 8 mL per gram of aldehyde) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions to the stirred solution at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).[5]
-
Combine the organic layers and wash sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2,6-dichloro-3-fluorophenyl)methanol.[5]
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Product | (2,6-Dichloro-3-fluorophenyl)methanol |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1.5 - 2.5 hours |
| Expected Yield | >95% |
| Purity (by NMR/HPLC) | >98% |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the reduction of this compound.
Reaction Mechanism Pathway:
Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.
Safety Precautions
-
Sodium borohydride is flammable and can react with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol and ethyl acetate are flammable solvents. Avoid open flames and ensure proper ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The protocol described provides a straightforward and efficient method for the reduction of this compound to (2,6-dichloro-3-fluorophenyl)methanol using sodium borohydride. The high yield, mild conditions, and simple workup make this procedure suitable for both small-scale synthesis and larger-scale production in research and development settings.
References
Application Notes and Protocols for the Formylation of 1,3-Dichloro-2-fluorobenzene to Produce 2,6-Dichloro-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various formylation techniques to synthesize 2,6-dichloro-3-fluorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals. The protocols focus on practical and efficient methods, offering guidance on reaction setup, execution, and product isolation.
Introduction
This compound is a crucial building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor for a range of complex molecules. The introduction of the formyl (-CHO) group onto the 1,3-dichloro-2-fluorobenzene ring is a key synthetic step. This document outlines two primary and effective methods for this transformation: Ortho-lithiation Formylation and Rieche Formylation . A third method, the Vilsmeier-Haack Reaction , is also discussed as a potential, albeit likely less efficient, alternative.
Formylation Techniques Overview
The choice of formylation method depends on factors such as substrate reactivity, desired regioselectivity, and available reagents. For the synthesis of this compound from 1,3-dichloro-2-fluorobenzene, the directing effect of the fluorine atom and the overall electronic nature of the substrate are key considerations.
| Formylation Technique | Reagents | Suitability for 1,3-Dichloro-2-fluorobenzene | Key Advantages |
| Ortho-lithiation Formylation | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | High | High regioselectivity directed by the fluorine atom. |
| Rieche Formylation | Dichloromethyl methyl ether, Titanium tetrachloride (TiCl₄) | Moderate to High | Effective for some fluorinated aromatics; avoids organolithium reagents. |
| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Low | Generally requires electron-rich aromatic substrates.[1][2][3] |
Method 1: Ortho-lithiation Formylation
This method is a highly regioselective approach that utilizes the ortho-directing ability of the fluorine atom in 1,3-dichloro-2-fluorobenzene. The reaction proceeds via a lithiated intermediate, which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Signaling Pathway
Experimental Protocol
Materials:
-
1,3-Dichloro-2-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler for maintaining -78 °C
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 1,3-dichloro-2-fluorobenzene (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Formylation: To the cold solution, add anhydrous DMF (1.5 eq) dropwise via syringe. The reaction mixture is typically stirred at -78 °C for an additional 1-2 hours and then allowed to warm slowly to room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 1,3-Dichloro-2-fluorobenzene | 1.0 eq |
| n-Butyllithium (n-BuLi) | 1.1 - 1.2 eq |
| N,N-Dimethylformamide (DMF) | 1.5 - 2.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Lithiation Temperature | -78 °C |
| Lithiation Time | 1 - 2 hours |
| Formylation Temperature | -78 °C to Room Temperature |
| Formylation Time | 2 hours to overnight |
| Expected Outcome | |
| Yield | 70-85% (estimated) |
| Purity | High after purification |
Method 2: Rieche Formylation
The Rieche formylation is an electrophilic aromatic substitution reaction that employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[4] While this reaction is generally favored for electron-rich aromatic compounds, it has been successfully applied to some fluorinated aromatics.[5]
Signaling Pathway
Experimental Protocol
Materials:
-
1,3-Dichloro-2-fluorobenzene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Ice water or crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Low-temperature thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve 1,3-dichloro-2-fluorobenzene (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add titanium tetrachloride (1.1 - 2.0 eq) dropwise via syringe. A colored complex may form.
-
Formylation: To the cooled mixture, add dichloromethyl methyl ether (1.1 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, stir the reaction mixture at 0 °C for a specified time (e.g., 1-3 hours) and then allow it to warm to room temperature and stir for an additional period (e.g., 1-2 hours).
-
Workup: Carefully pour the reaction mixture into ice water or onto crushed ice with vigorous stirring to hydrolyze the intermediate and quench the Lewis acid.
-
Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 1,3-Dichloro-2-fluorobenzene | 1.0 eq |
| Dichloromethyl methyl ether | 1.1 - 1.5 eq |
| Titanium tetrachloride (TiCl₄) | 1.1 - 2.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 5 hours |
| Expected Outcome | |
| Yield | 60-75% (estimated, may be lower due to substrate deactivation) |
| Purity | Good to high after purification |
Method 3: Vilsmeier-Haack Reaction (A Note on Applicability)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like DMF and a halogenating agent like phosphorus oxychloride (POCl₃).
However, the substrate 1,3-dichloro-2-fluorobenzene is considered electron-deficient due to the presence of three electron-withdrawing halogen atoms. Standard Vilsmeier-Haack conditions are generally not effective for such deactivated substrates. While modifications to the Vilsmeier-Haack reaction exist, its application to this specific transformation is expected to result in low yields, if any. Therefore, this method is not recommended as a primary synthetic route for this compound.
Conclusion
For the synthesis of this compound from 1,3-dichloro-2-fluorobenzene, ortho-lithiation formylation stands out as the most promising method due to its high regioselectivity and anticipated good yields. The Rieche formylation presents a viable alternative, particularly for researchers wishing to avoid the use of highly reactive organolithium reagents. The Vilsmeier-Haack reaction is considered less suitable for this specific transformation due to the electron-deficient nature of the starting material. The provided protocols and data tables offer a solid foundation for the successful synthesis of this important chemical intermediate. Researchers should optimize the reaction conditions based on their specific laboratory setup and analytical capabilities.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
- 5. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,6-Dichloro-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2,6-dichloro-3-fluorobenzaldehyde as a key starting material. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 2,6-dichlorophenyl moiety in a range of biologically active molecules, including kinase inhibitors. The protocols outlined below are intended for laboratory use by trained professionals.
Application Note 1: Synthesis of 2-(2,6-Dichloro-3-fluorophenyl)quinazolines
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Many quinazoline-based drugs function as kinase inhibitors by targeting the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The following protocol describes a plausible synthetic route to 2-(2,6-dichloro-3-fluorophenyl)quinazolines, which are of interest as potential kinase inhibitors.
The synthesis involves a two-step process starting with the reductive amination of this compound to form a (2,6-dichloro-3-fluorophenyl)methanamine intermediate, followed by a condensation reaction with 2-aminobenzaldehyde.
Experimental Protocol: Synthesis of 2-(2,6-Dichloro-3-fluorophenyl)quinazoline
Step 1: Synthesis of (2,6-Dichloro-3-fluorophenyl)methanamine
-
Materials:
-
This compound
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.2 M), add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (2,6-dichloro-3-fluorophenyl)methanamine, which can be used in the next step without further purification.
-
Step 2: Synthesis of 2-(2,6-Dichloro-3-fluorophenyl)quinazoline
-
Materials:
-
(2,6-Dichloro-3-fluorophenyl)methanamine (from Step 1)
-
2-Aminobenzaldehyde
-
N-Iodosuccinimide (NIS)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
-
Procedure:
-
In a round-bottom flask, dissolve (2,6-dichloro-3-fluorophenyl)methanamine (1.0 eq) and 2-aminobenzaldehyde (1.1 eq) in DMSO (0.3 M).
-
Add N-Iodosuccinimide (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(2,6-dichloro-3-fluorophenyl)quinazoline.
-
Quantitative Data (Representative)
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (2,6-Dichloro-3-fluorophenyl)methanamine | This compound | NH₄OAc, NaBH₃CN | MeOH | RT | 12 | ~85 |
| 2 | 2-(2,6-Dichloro-3-fluorophenyl)quinazoline | (2,6-Dichloro-3-fluorophenyl)methanamine | 2-Aminobenzaldehyde, NIS | DMSO | 80 | 4 | ~70 |
Application Note 2: Synthesis of Substituted Pyridines via Hantzsch-like Reaction
Substituted pyridines are a cornerstone of many pharmaceuticals and agrochemicals. The Hantzsch pyridine synthesis and its variations offer a reliable method for constructing the pyridine ring. This protocol outlines a one-pot, three-component reaction to synthesize a dihydropyridine intermediate from this compound, which can then be oxidized to the corresponding pyridine.
Experimental Protocol: Synthesis of a 4-(2,6-Dichloro-3-fluorophenyl)-1,4-dihydropyridine Derivative
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (EtOH)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq) in ethanol (0.5 M).
-
Reflux the mixture for 6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 4-(2,6-dichloro-3-fluorophenyl)-1,4-dihydropyridine derivative.
-
(Optional) The dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as ceric ammonium nitrate (CAN) or manganese dioxide (MnO₂).
-
Quantitative Data (Representative)
| Product | Starting Aldehyde | Other Reactants | Catalyst/Reagent | Solvent | Temp. | Time (h) | Yield (%) |
| Diethyl 2,6-dimethyl-4-(2,6-dichloro-3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | This compound | Ethyl acetoacetate, Ammonium acetate | - | EtOH | Reflux | 6 | ~75 |
Application Note 3: Synthesis of 1,2,3-Triazoles via Click Chemistry
1,2,3-Triazoles are widely used in drug discovery, chemical biology, and materials science due to their facile synthesis via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This protocol describes the conversion of this compound to the corresponding benzyl azide, followed by its reaction with a terminal alkyne.
Experimental Protocol: Synthesis of 1-((2,6-Dichloro-3-fluorophenyl)methyl)-4-phenyl-1H-1,2,3-triazole
Step 1: Synthesis of (2,6-Dichloro-3-fluorophenyl)methanol
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (0.4 M) and cool to 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise.
-
Stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to give the alcohol.
-
Step 2: Synthesis of 1-(Azidomethyl)-2,6-dichloro-3-fluorobenzene
-
Materials:
-
(2,6-Dichloro-3-fluorophenyl)methanol
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the alcohol from Step 1 (1.0 eq) in THF (0.3 M).
-
Add DBU (1.5 eq) followed by DPPA (1.2 eq) at room temperature.
-
Stir for 12 hours.
-
Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the benzyl azide.
-
Step 3: Synthesis of 1-((2,6-Dichloro-3-fluorophenyl)methyl)-4-phenyl-1H-1,2,3-triazole
-
Materials:
-
1-(Azidomethyl)-2,6-dichloro-3-fluorobenzene
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
-
-
Procedure:
-
To a solution of the benzyl azide (1.0 eq) and phenylacetylene (1.2 eq) in a 1:1 mixture of tert-butanol and water (0.2 M), add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq).
-
Stir vigorously at room temperature for 8 hours.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired 1,2,3-triazole.
-
Quantitative Data (Representative)
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (2,6-Dichloro-3-fluorophenyl)methanol | This compound | NaBH₄ | MeOH | 0 to RT | 3 | >95 |
| 2 | 1-(Azidomethyl)-2,6-dichloro-3-fluorobenzene | (2,6-Dichloro-3-fluorophenyl)methanol | DPPA, DBU | THF | RT | 12 | ~80 |
| 3 | 1-((2,6-Dichloro-3-fluorophenyl)methyl)-4-phenyl-1H-1,2,3-triazole | 1-(Azidomethyl)-2,6-dichloro-3-fluorobenzene | Phenylacetylene, CuSO₄, Na Ascorbate | t-BuOH/H₂O | RT | 8 | ~90 |
Application Note 4: Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are five-membered heterocycles that are frequently found in medicinally important compounds, exhibiting a wide range of biological activities. A common synthetic route involves the cyclization of acylhydrazones. This protocol outlines a multi-step synthesis starting from this compound.
Experimental Protocol: Synthesis of 2-(2,6-Dichloro-3-fluorophenyl)-5-phenyl-1,3,4-oxadiazole
Step 1: Synthesis of 2,6-Dichloro-3-fluorobenzoic acid
-
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Prepare a solution of NaOH (2.0 eq) in water and add this compound (1.0 eq).
-
Heat the mixture to 80 °C and add a solution of KMnO₄ (1.5 eq) in water dropwise.
-
Stir at 80 °C for 4 hours.
-
Cool to room temperature and filter off the manganese dioxide.
-
Acidify the filtrate with concentrated HCl to precipitate the benzoic acid.
-
Filter the solid, wash with cold water, and dry.
-
Step 2: Synthesis of 2,6-Dichloro-3-fluorobenzohydrazide
-
Materials:
-
2,6-Dichloro-3-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate
-
Dichloromethane (DCM)
-
-
Procedure:
-
Reflux the benzoic acid (1.0 eq) in SOCl₂ (5.0 eq) for 2 hours.
-
Remove excess SOCl₂ under reduced pressure to obtain the acid chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of hydrazine hydrate (3.0 eq) in DCM.
-
Stir at room temperature for 3 hours.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to get the hydrazide.
-
Step 3: Synthesis of the Acylhydrazone
-
Materials:
-
2,6-Dichloro-3-fluorobenzohydrazide
-
Benzaldehyde
-
Ethanol (EtOH)
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
Dissolve the hydrazide (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux for 4 hours.
-
Cool the mixture to allow the acylhydrazone to precipitate.
-
Filter, wash with cold ethanol, and dry.
-
Step 4: Synthesis of 2-(2,6-Dichloro-3-fluorophenyl)-5-phenyl-1,3,4-oxadiazole
-
Materials:
-
Acylhydrazone from Step 3
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the acylhydrazone (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and iodine (1.2 eq).
-
Heat the mixture at 100 °C for 6 hours.
-
Cool to room temperature and pour into an aqueous solution of sodium thiosulfate.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 1,3,4-oxadiazole.
-
Quantitative Data (Representative)
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloro-3-fluorobenzoic acid | This compound | KMnO₄, NaOH | Water | 80 | 4 | ~80 |
| 2 | 2,6-Dichloro-3-fluorobenzohydrazide | 2,6-Dichloro-3-fluorobenzoic acid | SOCl₂, Hydrazine | DCM | RT | 3 | ~85 |
| 3 | Acylhydrazone | 2,6-Dichloro-3-fluorobenzohydrazide | Benzaldehyde | EtOH | Reflux | 4 | ~90 |
| 4 | 2-(2,6-Dichloro-3-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | Acylhydrazone | I₂, K₂CO₃ | DMF | 100 | 6 | ~75 |
Visualization of Synthetic Pathways and Biological Relevance
Synthetic Workflow Diagram
Caption: Synthetic routes from this compound.
Kinase Inhibitor Signaling Pathway
Many heterocyclic compounds derived from substituted benzaldehydes, particularly quinazolines, are investigated as kinase inhibitors. They often target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial in cancer cell proliferation and angiogenesis.
Caption: Inhibition of a generic RTK signaling pathway.
Application Notes and Protocols: 2,6-Dichloro-3-fluorobenzaldehyde as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-dichloro-3-fluorobenzaldehyde as a key organic building block in the synthesis of high-value pharmaceutical agents. Its unique substitution pattern, featuring two ortho-chloro substituents and a meta-fluoro group, imparts distinct reactivity and conformational properties to the resulting molecules, making it a valuable starting material in medicinal chemistry. This document details its application in the synthesis of advanced fluoroquinolone antibiotics and potent fibroblast growth factor receptor (FGFR) kinase inhibitors, complete with experimental protocols and biological activity data.
Application 1: Synthesis of Advanced Fluoroquinolone Antibiotics
This compound serves as a crucial precursor for the synthesis of the quinolone core, a key pharmacophore in a class of broad-spectrum antibiotics. The synthetic strategy involves the initial conversion of the benzaldehyde to the corresponding benzonitrile, followed by a series of reactions to construct the quinolone ring system, ultimately leading to potent antibiotics like finafloxacin.
Experimental Protocols
Protocol 1.1: Synthesis of 2,6-Dichloro-3-fluorobenzonitrile
This protocol details the conversion of this compound to 2,6-dichloro-3-fluorobenzonitrile, a key intermediate for quinolone synthesis. The reaction proceeds via the formation of an oxime, followed by dehydration.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous ferrous sulfate (FeSO₄)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in DMF.
-
Add anhydrous ferrous sulfate (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,6-dichloro-3-fluorobenzonitrile.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 1.2: Synthesis of 7-Chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Cyano-FQA)
This protocol outlines a plausible synthetic route to a key fluoroquinolone intermediate, Cyano-FQA, starting from 2,6-dichloro-3-fluorobenzonitrile, adapted from the Gould-Jacobs reaction principles.
Materials:
-
2,6-Dichloro-3-fluorobenzonitrile
-
Diethyl malonate
-
Sodium ethoxide
-
Cyclopropylamine
-
Dowtherm A or diphenyl ether
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Condensation: React 2,6-dichloro-3-fluoroaniline (derived from the corresponding benzonitrile via reduction) with diethyl ethoxymethylenemalonate in the presence of a base to form the corresponding anilinomethylenemalonate.
-
Cyclization: Heat the anilinomethylenemalonate intermediate in a high-boiling solvent such as Dowtherm A or diphenyl ether to effect cyclization to the ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Hydrolysis: Saponify the resulting ethyl ester with aqueous sodium hydroxide.
-
Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the desired 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Cyano-FQA).
-
Filter, wash with water, and dry the solid product.
Biological Activity: Fluoroquinolones
Fluoroquinolones derived from this building block, such as finafloxacin, exhibit potent antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for their broad-spectrum efficacy and for overcoming bacterial resistance.
| Compound | Organism | MIC50 (μg/mL) at pH 5.8 | MIC50 (μg/mL) at pH 7.2 | Citation |
| Finafloxacin | Staphylococcus aureus (MRSA) | 0.008 - 32 | 0.125 - 32 | [1] |
| Finafloxacin | Pseudomonas aeruginosa | N/A | N/A | |
| Ciprofloxacin | Staphylococcus aureus (MRSA) | >64 | >64 | [2] |
| Levofloxacin | Staphylococcus aureus (MRSA) | >64 | >64 | [2] |
| Moxifloxacin | Staphylococcus aureus (MRSA) | 4 | 0.5 | [2] |
| N/A: Data not available in the provided search results. |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones inhibit bacterial DNA replication by trapping DNA gyrase and topoisomerase IV in a complex with DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[3]
Application 2: Synthesis of Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitors
The 2,6-dichlorophenyl moiety is a key structural feature in a number of potent and selective FGFR kinase inhibitors. This compound can be utilized as a starting material to introduce this critical pharmacophore into various heterocyclic scaffolds.
Experimental Protocols
Protocol 2.1: Synthesis of a 6-(2,6-dichloro-3-fluorophenyl)-substituted Pyridopyrimidinone Core
This protocol outlines a representative synthesis of a pyridopyrimidinone core structure, a common scaffold for kinase inhibitors, incorporating the 2,6-dichloro-3-fluorophenyl group.
Materials:
-
This compound
-
Substituted aminopyridine
-
Appropriate coupling reagents (e.g., for amide bond formation)
-
Cyclization reagents (e.g., acid or base catalysts)
-
Solvents (e.g., DMF, Dioxane)
Procedure:
-
Amide Formation: Couple a suitable aminopyridine derivative with a carboxylic acid derived from this compound (via oxidation) using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt) to form an amide intermediate.
-
Cyclization: Induce intramolecular cyclization of the amide intermediate to form the pyridopyrimidinone ring system. This can be achieved through various methods, including acid- or base-catalyzed condensation, depending on the specific substrate.
-
Further Functionalization: The resulting pyridopyrimidinone core can be further functionalized at various positions to optimize potency and selectivity. This may involve nucleophilic aromatic substitution or cross-coupling reactions.
Biological Activity: FGFR Inhibitors
FGFR inhibitors containing the 2,6-dichlorophenyl moiety have demonstrated potent inhibition of FGFR kinases, which are often dysregulated in various cancers.
| Compound | Target Kinase | IC₅₀ (nM) | Citation |
| PRN1371 | FGFR1 | 0.8 | [4] |
| FGFR2 | 1.1 | [4] | |
| FGFR3 | 0.6 | [4] | |
| FGFR4 | 4.3 | [4] | |
| Compound 13a | FGFR1 | 30.2 | [5] |
| Note: PRN1371 and Compound 13a contain a 2,6-dichloro-3,5-dimethoxyphenyl and 2,6-dichloro-3,5-dimethoxyphenyl moiety respectively, which are structurally similar to derivatives of this compound. |
Signaling Pathway: FGFR Signaling Cascade
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[6][7]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ihma.com [ihma.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merlionpharma.com [merlionpharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-3-fluorobenzaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 2,6-dichloro-3-fluorobenzaldehyde synthesis. The content is structured to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
The most prevalent industrial method involves a two-step process starting from 2-chloro-6-fluorotoluene. The first step is the side-chain chlorination of the methyl group, followed by the hydrolysis of the resulting chlorinated intermediates to form the aldehyde.[1] Alternative routes, such as the formylation of 1,3-dichloro-2-fluorobenzene via Vilsmeier-Haack or ortho-lithiation reactions, exist but can present challenges with regioselectivity and harsh reaction conditions.[2][3] Another method starts from 2,6-dichloro-3-fluorobenzoic acid, but the raw materials can be difficult to obtain.[4]
Q2: My overall yield is significantly low. What are the primary areas for troubleshooting?
Low yields typically stem from issues in the chlorination, hydrolysis, or workup stages. A systematic approach is necessary to identify the root cause.
-
Incomplete Chlorination: The goal is to maximize the formation of di- and tri-chlorinated intermediates from 2-chloro-6-fluorotoluene.[1]
-
Cause: Insufficient illumination for photochlorination, low reaction temperature, or an inadequate supply of chlorine gas.[1]
-
Solution: Ensure the light source (e.g., metal halide lamp) is functioning correctly and providing optimal irradiation.[1] Maintain the reaction temperature within the ideal range (e.g., 150-180°C).[1] Monitor the reaction progress using Gas Chromatography (GC) until the monochlorinated intermediate is below a set threshold (e.g., <0.5%).[5]
-
-
Inefficient Hydrolysis: This step converts the chlorinated intermediates into the final aldehyde.
-
Cause: Deactivated catalyst (e.g., solid superacid), improper rate of water addition, or suboptimal temperature control.[1]
-
Solution: Use a fresh, active batch of the catalyst.[1] Add water dropwise slowly and uniformly over the recommended period (e.g., 2-4 hours) to manage the reaction rate.[2] Strictly maintain the hydrolysis temperature (e.g., 100-200°C) and allow for sufficient reaction time (e.g., 4 hours after water addition) to ensure complete conversion.[2][5]
-
-
Product Loss During Workup: Significant amounts of product can be lost during neutralization and extraction.
Q3: The final product contains significant impurities. How can I identify and minimize them?
Impurities often arise from incomplete reactions or the formation of side-products.
-
Unreacted Intermediates: The presence of 2-chloro-6-fluorobenzyl chloride or 2-chloro-6-fluorobenzylidene dichloride.
-
Over-Oxidation Products: Formation of 2,6-dichloro-3-fluorobenzoic acid.
-
Ring Chlorination: Chlorination occurring on the aromatic ring instead of the side chain.
-
Cause: Improper reaction conditions during the chlorination step.
-
Solution: Ensure that chlorination is performed under conditions that favor radical side-chain substitution (e.g., UV light or a radical initiator) rather than electrophilic aromatic substitution.[2]
-
Q4: The reaction has stopped or is proceeding very slowly. What should I investigate?
A stalled reaction can usually be attributed to issues with the catalyst, reagents, or temperature.
-
Catalyst Deactivation: The solid superacid catalyst used in the hydrolysis step may have lost its activity.[1]
-
Solution: Use a fresh batch of the catalyst and ensure no contaminants that could poison it are introduced.[1]
-
-
Initiator Issues (Chlorination): If using a chemical radical initiator (e.g., AIBN, benzoyl peroxide) instead of light, it may have decomposed or been used in an insufficient quantity.[2]
-
Solution: Use a fresh, high-purity initiator and optimize its concentration.[2]
-
-
Low Temperature: The reaction temperature may have dropped below the necessary threshold for an efficient reaction rate.[1]
-
Solution: Carefully monitor and maintain the reaction temperature within the optimal range specified in the protocol.[1]
-
Q5: What are the recommended methods for purifying the final this compound?
Several methods can be employed depending on the scale and the nature of the impurities.
-
Fractional Distillation: This is a common and effective method for purification, especially on a larger scale. It should be performed under reduced pressure to prevent product degradation.[1]
-
Column Chromatography: Using silica gel as the stationary phase is suitable for achieving high purity. The mobile phase is typically a mixture of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate).[3]
-
Recrystallization: This can be an effective final purification step. A suitable solvent should dissolve the aldehyde well at high temperatures but poorly at low temperatures. Ethanol or a mixture of n-hexane and ethyl acetate are good starting points.[3]
-
Bisulfite Adduct Formation: This chemical method is highly specific for aldehydes. The crude product is reacted with sodium bisulfite to form a water-soluble adduct, which is separated from non-carbonyl impurities. The aldehyde is then regenerated by treatment with a base.[3]
Data Presentation
Table 1: Key Reaction Parameters for Synthesis via Toluene Chlorination & Hydrolysis
| Step | Parameter | Typical Value / Range | Monitoring Method | Reference |
| Chlorination | Temperature | 150 - 180 °C | Thermocouple | [1] |
| Monochloro-intermediate | < 0.5% | Gas Chromatography (GC) | [5] | |
| Initiator | UV Light (e.g., metal halide lamp) or Radical Initiator | Visual/Power Check or Reagent Purity | [1][2] | |
| Hydrolysis | Temperature | 100 - 200 °C | Thermocouple | [2][5] |
| Catalyst | Iron-based solid superacid | - | [2] | |
| Water Addition Time | 2 - 4 hours | Flow meter / Timed manual addition | [2] | |
| Post-addition Stir Time | ~4 hours | Timer | [5] | |
| Workup | Neutralization pH | ≥ 8 | pH meter or indicator strips | [2][5] |
Experimental Protocols
Protocol: Synthesis from 2-Chloro-6-fluorotoluene
This protocol is a representative example based on common literature procedures.[1][5]
Step 1: Side-Chain Chlorination
-
Charge a suitable reaction vessel equipped with a reflux condenser, thermometer, gas inlet tube, and a tail gas absorption device with 2-chloro-6-fluorotoluene.
-
Position a UV light source (e.g., metal halide lamp) to irradiate the flask.
-
Heat the reaction mixture to 150-180°C with stirring.
-
Begin bubbling chlorine gas through the mixture at a controlled rate.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by GC.
-
Continue the chlorination until the concentration of the monochlorinated intermediate (2-chloro-6-fluorobenzyl chloride) is less than 0.5%.
-
Once the target conversion is reached, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine gas.
Step 2: Hydrolysis
-
To the crude chlorinated mixture from Step 1, add an iron-based solid superacid catalyst.
-
Maintain the reaction temperature at 100-200°C.[5]
-
Slowly add water dropwise to the reaction mixture over 2-4 hours.[2]
-
After the water addition is complete, continue stirring the mixture at temperature for an additional 4 hours to ensure the reaction goes to completion.[5]
-
Confirm the complete conversion of the di- and tri-chlorinated intermediates by GC analysis.
Step 3: Neutralization and Extraction
-
Cool the reaction mixture to 80-100°C.[1]
-
Slowly add an aqueous alkali solution (e.g., sodium hydroxide or sodium carbonate) with vigorous stirring until the pH of the mixture is ≥ 8.[5]
-
Continue stirring for 30 minutes, then transfer the mixture to a separatory funnel.
-
Allow the layers to separate completely. The organic layer contains the crude product.
-
Separate the organic layer and wash it with water and/or brine.
Step 4: Purification
-
Dry the crude organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.[1]
Visualizations
Caption: Key reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for diagnosing the cause of low product yield.
Caption: Common purification options for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation method of this compound and preparation method of fluoroquinolones - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,6-Dichloro-3-fluorobenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,6-Dichloro-3-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route but typically include:
-
Unreacted Starting Materials: Such as 2,6-dichloro-3-fluorotoluene or related precursors.
-
Over-oxidation Product: 2,6-Dichloro-3-fluorobenzoic acid, formed by exposure of the aldehyde to air.[1]
-
Residual Solvents: Solvents used in the reaction and initial work-up.
-
By-products from Synthesis: Depending on the specific reagents used, various chlorinated or fluorinated aromatic by-products may be present.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification method depends on the impurity profile and the desired final purity. The most common and effective methods are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid crude product.
-
Vacuum Distillation: Suitable for purifying larger quantities and removing non-volatile or highly volatile impurities. Given that substituted benzaldehydes can have high boiling points and may be prone to oxidation at elevated temperatures, vacuum distillation is often preferred over simple distillation.[1][2]
-
Column Chromatography: Offers high-resolution purification and is effective for separating mixtures with multiple components or impurities with similar properties to the product.
-
Aqueous Washing: A preliminary purification step to remove acidic or basic impurities. For instance, a wash with a mild base like sodium bicarbonate can remove the corresponding benzoic acid impurity.
Q3: How can I quickly assess the purity of my this compound sample?
A3: A combination of techniques is recommended for a rapid purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first step to visualize the number of components in your crude product. A single spot suggests relatively high purity.
-
Melting Point Analysis: Pure this compound has a distinct melting point. A broad or depressed melting point range compared to the literature value indicates the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information about the components of your sample and their relative abundance.[3][4]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and allow it to cool again.[5] |
| The solution is supersaturated and requires a nucleation site. | Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure this compound if available.[6] | |
| Oiling out (liquid droplets form instead of solid crystals). | The compound is precipitating from the solution at a temperature above its melting point. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] |
| The crude material is significantly impure. | Consider a preliminary purification step like an aqueous wash or passing a solution of the crude material through a small plug of silica gel. | |
| Low recovery of purified product. | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible. | |
| The crystals were washed with a solvent that was not cold. | Always use ice-cold solvent to wash the filtered crystals to minimize dissolution. |
Vacuum Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or uneven boiling. | The material is being heated too strongly or unevenly. | Use a stirring mechanism (magnetic stir bar) and a heating mantle for even heat distribution.[1] |
| The vacuum is too high for the heating temperature. | Gradually increase the temperature of the heating bath while monitoring the pressure. | |
| Product does not distill over. | The vacuum is not low enough for the boiling point of the compound at that pressure. | Check all connections for leaks and ensure the vacuum pump is functioning correctly. |
| The heating temperature is too low. | Gradually increase the temperature of the heating bath. | |
| Product darkens or decomposes in the distillation flask. | The temperature is too high, causing thermal decomposition. | Use a lower vacuum to decrease the boiling point. Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Common choices for halogenated aromatic compounds include ethanol, methanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate.[7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed with vacuum grease.
-
Initial Wash (Optional but Recommended): Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and wash it with a 5% sodium bicarbonate solution to remove any acidic impurities (like 2,6-Dichloro-3-fluorobenzoic acid). Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate. Remove the solvent under reduced pressure.
-
Distillation: Place the crude material in the distillation flask with a magnetic stir bar. Begin stirring and slowly apply vacuum. Once the desired pressure is reached, gradually heat the flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Completion: Stop the distillation when only a small amount of residue remains in the flask. Allow the apparatus to cool completely before releasing the vacuum.
Data Presentation
Table 1: Purity Analysis of this compound Before and After Purification
| Purification Method | Initial Purity (by GC-MS, %) | Final Purity (by GC-MS, %) | Key Impurities Removed |
| Recrystallization | 85.2 | 98.9 | Starting materials, minor by-products |
| Vacuum Distillation | 88.5 | 99.5 | High and low boiling point impurities |
| Column Chromatography | 92.0 | >99.8 | Isomeric impurities, closely related by-products |
Note: The data presented are representative examples for illustrative purposes.
Table 2: Recommended Solvents for Recrystallization
| Solvent | Solubility of this compound | Comments |
| Ethanol | Sparingly soluble at room temperature, highly soluble when hot. | Good for obtaining well-defined crystals. |
| Isopropanol | Lower solubility at room temperature compared to ethanol. | May result in higher recovery. |
| Hexane/Ethyl Acetate | Insoluble in hexane, soluble in ethyl acetate. | A good mixed solvent system; adjust the ratio to achieve optimal crystallization. |
| Toluene | Soluble when hot. | Can be effective for aromatic compounds. |
Visualizations
References
- 1. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. brainly.com [brainly.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2,6-Dichloro-3-fluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-3-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic strategies for this compound include:
-
Formylation of 1,3-dichloro-2-fluorobenzene: This can be achieved through methods like the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with a formylating agent.
-
Multi-step synthesis from a substituted benzoic acid: For example, a route starting from 2,4-dichloro-5-fluorobenzoic acid has been reported.[1]
-
Oxidation of the corresponding benzyl alcohol: A patent describes the oxidation of 2,6-dichloro-3-fluorobenzyl alcohol to the aldehyde using pyridine sulfur trioxide in DMSO.[1]
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: Common side reactions depend on the chosen synthetic route. For formylation reactions, the primary concern is the formation of regioisomers. For multi-step syntheses involving chlorination and hydrolysis, potential side reactions include incomplete or over-chlorination and over-oxidation to the corresponding benzoic acid.
Q3: How can I purify the final product?
A3: Purification of this compound typically involves standard laboratory techniques such as distillation under reduced pressure, recrystallization, or column chromatography. The choice of method depends on the nature and quantity of the impurities.
Troubleshooting Guides
Low Yield
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting material in formylation reactions. | Deactivated aromatic ring: The starting material, 1,3-dichloro-2-fluorobenzene, is electron-deficient, making it less reactive in electrophilic aromatic substitution reactions like the Vilsmeier-Haack reaction. | * Consider using a more reactive formylation method, such as ortho-lithiation. * Optimize reaction conditions by increasing the temperature or reaction time, but monitor for decomposition. * Ensure the Vilsmeier reagent is properly formed in situ. |
| Low yield in ortho-lithiation. | Incomplete lithiation: The reaction conditions may not be sufficient to achieve complete metal-halogen exchange or deprotonation. | * Ensure strictly anhydrous and anaerobic conditions, as organolithium reagents are highly reactive with water and oxygen. * Use a fresh, properly titrated organolithium reagent. * Optimize the reaction temperature; these reactions are often carried out at very low temperatures (e.g., -78 °C) to prevent side reactions.[1] |
| Product loss during workup. | Emulsion formation during extraction. Incorrect pH for separation. | * To break emulsions, add a small amount of brine. * Carefully adjust the pH of the aqueous layer to ensure a clean separation of the organic and aqueous phases. |
Product Purity Issues
| Problem | Possible Cause | Suggested Solution |
| Presence of isomeric impurities. | Poor regioselectivity in the formylation step. The formyl group may be introduced at a different position on the aromatic ring. | * For Vilsmeier-Haack reactions, regioselectivity is influenced by both electronic and steric effects.[2][3] Modifying the reaction conditions (temperature, solvent) may favor the desired isomer. * Ortho-lithiation offers high regioselectivity due to the directing effect of the fluorine atom. * Purification by column chromatography or fractional distillation may be necessary to separate isomers. |
| Presence of unreacted starting material. | Incomplete reaction. | * Monitor the reaction progress using techniques like GC or TLC to ensure the complete consumption of the starting material. * Increase reaction time or temperature as needed, while monitoring for byproduct formation. |
| Formation of 2,6-dichloro-3-fluorobenzoic acid. | Over-oxidation of the aldehyde product, especially if the reaction is exposed to air for extended periods at high temperatures or if oxidizing agents are present. | * Work up the reaction promptly after completion to isolate the aldehyde. * Ensure an inert atmosphere is maintained throughout the reaction and workup. |
Experimental Protocols
Synthesis via Ortho-lithiation of 1,3-dichloro-2-fluorobenzene (Illustrative Protocol)
This protocol is a general guide and should be adapted and optimized for specific laboratory conditions.
Materials:
-
1,3-dichloro-2-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas.
-
Under a positive pressure of argon or nitrogen, dissolve 1,3-dichloro-2-fluorobenzene in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes for Halogenated Benzaldehydes (Illustrative Data)
| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) | Key Challenges |
| Ortho-lithiation & Formylation | 1,3-dichloro-2-fluorobenzene | n-BuLi, DMF | 60-80 | >98 | Requires strictly anhydrous/anaerobic conditions; low temperatures. |
| Vilsmeier-Haack Reaction | 1,3-dichloro-2-fluorobenzene | POCl₃, DMF | 50-70 | 95-98 | Potential for isomeric impurities due to regioselectivity issues.[2][3] |
| Multi-step from Benzoic Acid | 2,4-dichloro-5-fluorobenzoic acid | NBS, i-PrMgCl/THF, etc.[1] | 40-60 (overall) | >99 | Multi-step process can be lengthy and reduce overall yield. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low yield issues.
Reaction Pathway: Formylation of 1,3-dichloro-2-fluorobenzene
Caption: Synthesis routes to the target molecule via formylation.
References
Technical Support Center: Overcoming Low Yield in 2-Chloro-6-fluorotoluene-Based Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in syntheses starting from 2-chloro-6-fluorotoluene. The primary focus is on the common two-step conversion to 2-chloro-6-fluorobenzaldehyde, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2][3][4]
Troubleshooting Guides
Low yields in the synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene can often be traced to specific issues in the chlorination or hydrolysis steps.[5] Below are common problems, their potential causes, and recommended solutions.
Problem 1: Low Overall Yield of 2-Chloro-6-fluorobenzaldehyde
| Potential Cause | Recommended Solution |
| Incomplete Chlorination | |
| Insufficient illumination (photochlorination) | Ensure the light source (e.g., metal halide lamp) is functioning correctly and is positioned for optimal irradiation of the reaction vessel.[2][5] |
| Low reaction temperature | Monitor and maintain the reaction temperature within the optimal range of 150-180 °C.[5] |
| Inadequate chlorine supply | Ensure a steady and sufficient flow of chlorine gas. Use gas chromatography (GC) to monitor the disappearance of the starting material.[5] |
| Impure starting materials | Use 2-chloro-6-fluorotoluene of known purity (≥98%) and ensure the chlorine gas is of good quality.[3][5] |
| Inefficient Hydrolysis | |
| Poor catalyst activity | Use a fresh batch of the solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃).[2][5] Ensure no contaminants that could poison the catalyst are introduced. |
| Incorrect water addition rate | Add water dropwise slowly and uniformly over 2-3 hours to maintain control over the exothermic reaction.[5] |
| Suboptimal hydrolysis temperature | Maintain the reaction temperature between 100-200 °C during water addition and for an additional 4-5 hours after completion.[1][4][6][7] |
| Product Loss During Workup | |
| Inefficient neutralization and extraction | After cooling the reaction to 80-100 °C, slowly add an aqueous alkali solution to reach a pH ≥ 8.[2] Allow for complete separation of the organic and aqueous layers before extraction. |
| Inefficient purification | Utilize fractional distillation under reduced pressure for the final purification step to effectively separate the product from impurities.[5] |
Problem 2: Reaction Stalls and Does Not Proceed to Completion
| Potential Cause | Recommended Solution |
| Catalyst Deactivation (Hydrolysis Step) | The solid superacid catalyst may have lost its activity. Use a fresh batch of the catalyst and ensure all glassware is dry and free of contaminants.[5] |
| Initiator Issues (Chlorination Step) | If using a radical initiator, it may have decomposed. For photochlorination, the light source may be failing or have reduced intensity. Check and replace the light source or initiator as needed.[5] |
| Low Temperature | The reaction temperature may have dropped below the required threshold. Ensure consistent heating and accurate temperature monitoring throughout the reaction.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route starting from 2-chloro-6-fluorotoluene?
A1: The most prevalent industrial method is the oxidation of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde.[1] This is typically a two-step process involving the side-chain chlorination of 2-chloro-6-fluorotoluene, followed by hydrolysis of the resulting chlorinated intermediates.[1][2]
Q2: Why is temperature control so critical in diazotization reactions, which can be an alternative route to related compounds?
A2: Diazotization reactions, which are used to form diazonium salts from aromatic amines, must be conducted at low temperatures (typically 0-5°C).[8][9][10] Diazonium salts are often unstable at higher temperatures and can decompose, sometimes explosively, leading to the formation of unwanted byproducts (like phenols if water is present) and a significantly lower yield of the desired product.[8][9][10][11]
Q3: My chlorination step produces a mixture of mono-, di-, and tri-chlorinated species. How can I optimize this?
A3: The goal is to maximize the formation of di- and tri-chlorinated products for efficient hydrolysis to the aldehyde.[5] Monitor the reaction progress using GC analysis. Continue the chlorination until the concentration of the monochloro-intermediate (2-chloro-6-fluorobenzyl chloride) is less than 0.5%.[4][5][6][7] This ensures the reaction has proceeded sufficiently to favor the more highly chlorinated species.
Q4: What are the key safety precautions when working with this synthesis?
A4: This synthesis involves hazardous materials. 2-chloro-6-fluorobenzaldehyde is an irritant.[5] The process uses chlorine gas and strong acids, which require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5]
Q5: Can I use a different catalyst for the hydrolysis step?
A5: While an iron-based solid superacid is commonly cited, the traditional method for hydrolysis involves using 85% sulfuric acid.[4][6] However, the use of a solid superacid is considered an improvement as it avoids the use of highly corrosive and hazardous strong mineral acids.[2]
Experimental Protocols
Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde via Side-Chain Chlorination and Hydrolysis [1][2][5]
Materials and Equipment:
-
500ml four-necked glass reaction flask
-
Reflux condenser
-
Tail gas absorption device
-
Thermometer
-
Metal halide lamp
-
Gas chromatograph (GC)
-
2-chloro-6-fluorotoluene
-
Chlorine gas
-
Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃)
-
Water
-
Nitrogen gas
-
Aqueous alkali solution (e.g., sodium carbonate)
Step 1: Side-Chain Chlorination
-
Add 250g of 2-chloro-6-fluorotoluene to the 500ml four-necked flask.
-
Position a metal halide lamp to irradiate the flask.
-
Heat the reaction mixture to 150-180 °C while stirring.
-
Begin bubbling chlorine gas through the mixture.
-
Monitor the reaction's progress by taking aliquots from the liquid phase and analyzing them via GC.
-
Continue chlorination until the GC analysis shows the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[4][5][6][7]
-
Stop the chlorine flow and introduce nitrogen gas to remove any unreacted chlorine from the flask.[7]
Step 2: Hydrolysis
-
To the crude chlorinated mixture from Step 1, add 0.5-1.0 g of the iron-based solid superacid catalyst.
-
Maintain the reaction temperature at 150-180 °C.
-
Slowly and uniformly add 37.5-40 g of water dropwise into the reaction flask over 2-3 hours.
-
After the water addition is complete, keep the mixture at temperature and continue stirring for an additional 4 hours.
-
Use GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.
Step 3: Neutralization, Extraction, and Purification
-
Cool the reaction mixture to 80-100 °C.[2]
-
Slowly add an aqueous alkali solution while stirring until the pH of the mixture is ≥ 8.[2]
-
Continue stirring for 30 minutes, then transfer the mixture to a separatory funnel.
-
Allow the layers to separate completely and remove the aqueous layer.
-
The resulting organic layer is the crude 2-chloro-6-fluorobenzaldehyde.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 8. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Temperature for 2,6-Dichloro-3-fluorobenzaldehyde Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrolysis of precursors to produce 2,6-dichloro-3-fluorobenzaldehyde. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for synthesizing this compound via hydrolysis?
A1: A common industrial route involves the hydrolysis of a geminal dihalide or trihalide precursor at the benzylic position. For instance, the hydrolysis of 2,6-dichloro-3-fluorobenzal chloride or 2,6-dichloro-3-fluorobenzyl dichloride.
Q2: What is the general principle behind the hydrolysis of a benzal chloride derivative to a benzaldehyde?
A2: The hydrolysis of a benzal chloride derivative to a benzaldehyde is a nucleophilic substitution reaction. Water acts as the nucleophile, attacking the electrophilic benzylic carbon. This is typically followed by the elimination of hydrogen chloride and the formation of the aldehyde. The reaction is often catalyzed by an acid.
Q3: What role does temperature play in the hydrolysis of this compound precursors?
A3: Temperature is a critical parameter that significantly influences the reaction rate and the formation of byproducts. Higher temperatures generally increase the reaction rate but can also lead to the formation of impurities through side reactions such as oxidation to the corresponding benzoic acid.
Q4: What are the common side reactions to be aware of during the hydrolysis process?
A4: The primary side reaction of concern is the over-oxidation of the desired benzaldehyde product to 2,6-dichloro-3-fluorobenzoic acid. Other potential side reactions include incomplete hydrolysis, leading to residual starting material or intermediates, and polymerization or condensation reactions at elevated temperatures.
Q5: What analytical techniques are recommended for monitoring the progress of the reaction?
A5: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for monitoring the disappearance of the starting material and the formation of the product and any byproducts. Thin Layer Chromatography (TLC) can also be used for rapid qualitative assessment of the reaction progress.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Reaction temperature is too low. 2. Inefficient mixing. 3. Catalyst (if used) is inactive. | 1. Gradually increase the reaction temperature in 5-10°C increments. 2. Ensure vigorous stirring to maintain a homogeneous reaction mixture. 3. If using a catalyst, ensure it is fresh and properly activated. |
| Slow Reaction Rate | 1. Sub-optimal temperature. 2. Insufficient water concentration. | 1. Increase the reaction temperature, balancing rate with byproduct formation. 2. Ensure an adequate molar excess of water is present. |
| Formation of 2,6-dichloro-3-fluorobenzoic acid | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of oxidizing agents. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and quench it once the starting material is consumed. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Presence of Unidentified Impurities | 1. Decomposition of starting material or product at high temperatures. 2. Side reactions due to impurities in the starting material. | 1. Lower the reaction temperature. 2. Use purified starting materials. Characterize impurities to understand their origin. |
Data Presentation
Disclaimer: The following data is hypothetical and for illustrative purposes only. Researchers should generate their own data for their specific experimental conditions.
Table 1: Effect of Temperature on the Hydrolysis of 2,6-dichloro-3-fluorobenzal chloride
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) | Purity by GC (%) |
| 80 | 12 | 65 | 58 | 98 |
| 90 | 8 | 85 | 78 | 97 |
| 100 | 5 | 98 | 92 | 95 |
| 110 | 3 | >99 | 88 (minor benzoic acid formation) | 92 |
| 120 | 2 | >99 | 82 (increased benzoic acid formation) | 88 |
Experimental Protocols
Generalized Protocol for Hydrolysis of 2,6-dichloro-3-fluorobenzal chloride
1. Materials:
-
2,6-dichloro-3-fluorobenzal chloride
-
Deionized water
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
2. Procedure:
-
To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe, add 2,6-dichloro-3-fluorobenzal chloride (1.0 eq).
-
Add a significant molar excess of deionized water (e.g., 10-20 eq).
-
Heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the reaction progress by GC or TLC at regular intervals.
-
Once the reaction is complete (typically when the starting material is no longer detectable), cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by distillation or chromatography if necessary.
Mandatory Visualizations
Caption: General reaction scheme for the hydrolysis of 2,6-dichloro-3-fluorobenzal chloride.
Caption: Workflow for optimizing reaction temperature.
Caption: Decision tree for troubleshooting low product yield.
Technical Support Center: Controlled Oxidation of 2,6-Dichloro-3-fluorobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 2,6-dichloro-3-fluorobenzaldehyde. The primary focus is on preventing over-oxidation to the corresponding carboxylic acid, a common challenge in the synthesis of pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when oxidizing this compound?
A1: The principal challenge is preventing over-oxidation. The aldehyde functional group is susceptible to further oxidation to a carboxylic acid (2,6-dichloro-3-fluorobenzoic acid) under many oxidizing conditions. Achieving high selectivity for the aldehyde requires careful selection of reagents and precise control of reaction parameters.
Q2: Which oxidizing agents are recommended for this conversion while minimizing over-oxidation?
A2: Milder oxidizing agents are generally preferred. Options include:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated with an electrophile like oxalyl chloride at low temperatures. It is known for its high selectivity for aldehydes.[1]
-
TEMPO-mediated Oxidation: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical-catalyzed oxidations, often with a co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), can be highly selective under controlled pH.
-
Pinnick Oxidation: Employs sodium chlorite (NaClO2) under mildly acidic conditions, often with a chlorine scavenger like 2-methyl-2-butene, and is known for its high selectivity in oxidizing aldehydes to carboxylic acids, thus careful control is needed if the aldehyde is the desired product.[2][3][4]
Stronger oxidizing agents like potassium permanganate (KMnO4) and chromic acid are more prone to causing over-oxidation to the carboxylic acid and are generally not recommended for this selective transformation.[5][6]
Q3: How can I monitor the progress of the reaction to avoid over-oxidation?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting material (this compound) and the potential over-oxidation product (2,6-dichloro-3-fluorobenzoic acid), you can track the consumption of the reactant and the formation of products. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive Oxidizing Agent: The oxidizing agent may have degraded. 2. Insufficient Temperature: The reaction temperature may be too low for the chosen reagent. 3. Catalyst Poisoning: If using a catalyst (e.g., TEMPO), it may have been poisoned by impurities. | 1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature while carefully monitoring for product formation and side reactions via TLC. 3. Purify starting materials and ensure the reaction is free of contaminants. |
| Significant over-oxidation to carboxylic acid | 1. Reaction Temperature is Too High: Elevated temperatures can favor over-oxidation. 2. Prolonged Reaction Time: Leaving the reaction for too long after the starting material is consumed increases the likelihood of over-oxidation. 3. Oxidizing Agent is Too Strong or in Excess: Using a harsh oxidant or an excess of a milder one can lead to the formation of the carboxylic acid.[5][6] 4. Incorrect pH: For pH-sensitive oxidations (e.g., TEMPO), incorrect pH can affect selectivity. | 1. Maintain a low and consistent reaction temperature. For Swern oxidations, this is typically -78 °C.[1] 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Use a milder oxidizing agent (e.g., Swern or TEMPO). Use a stoichiometric amount or a slight excess of the oxidant. 4. Buffer the reaction mixture to the optimal pH for the chosen method. |
| Formation of other byproducts | 1. Side Reactions with Solvent: The solvent may be participating in side reactions. 2. Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition. 3. Presence of Impurities: Impurities in the starting material or reagents can lead to unexpected byproducts. | 1. Choose an inert solvent that is appropriate for the chosen oxidation method. 2. Use milder reaction conditions (lower temperature, shorter reaction time). 3. Ensure the purity of all reagents and starting materials. |
| Difficult product isolation | 1. Incomplete Reaction: A mixture of starting material and product can be difficult to separate. 2. Formation of Emulsions During Workup: This can complicate extraction. 3. Product is Water-Soluble: If the product has some water solubility, it may be lost during aqueous workup. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Add brine to the aqueous layer to help break emulsions. 3. Use multiple extractions with an appropriate organic solvent and consider back-extraction if necessary. |
Comparative Data of Oxidation Methods
The following table summarizes typical reaction conditions and reported yields for the oxidation of substituted benzaldehydes. While specific data for this compound is limited, these examples provide a comparative overview to guide experimental design.
| Oxidizing Agent/Method | Substrate Example | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) of Aldehyde | Reference(s) |
| Swern Oxidation | Benzyl alcohol | Dichloromethane | -78 | 0.5 - 2 | ~92 | [7] |
| TEMPO/NaOCl | Benzyl alcohol | Dichloromethane/Water | 0 - RT | 0.5 - 3 | >90 | |
| Potassium Permanganate | Benzyl alcohol | Benzene (with phase transfer catalyst) | RT | 2 - 4 | ~99 (highly selective for aldehyde in this system) | [8] |
| Sodium Chlorite (Pinnick) | 2-Chloro-6-fluorobenzaldehyde | Acetonitrile/Water | 0 - 80 | 1 | >90 (for carboxylic acid) |
Note: The Pinnick oxidation is highly effective for converting aldehydes to carboxylic acids, so careful control is essential to stop the reaction at the aldehyde stage, which can be challenging.
Experimental Protocols
Protocol 1: Swern Oxidation for High Selectivity
This protocol is designed to be a mild and highly selective method for the oxidation of 2,6-dichloro-3-fluorobenzyl alcohol to the corresponding aldehyde, minimizing over-oxidation.
Materials:
-
2,6-dichloro-3-fluorobenzyl alcohol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 2,6-dichloro-3-fluorobenzyl alcohol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: TEMPO-Catalyzed Oxidation
This method uses a catalytic amount of TEMPO with a stoichiometric amount of a co-oxidant.
Materials:
-
2,6-dichloro-3-fluorobenzyl alcohol
-
TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium bicarbonate (NaHCO3)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
Procedure:
-
Dissolve 2,6-dichloro-3-fluorobenzyl alcohol (1.0 equivalent) in DCM.
-
Add an aqueous solution of sodium bicarbonate and a catalytic amount of potassium bromide.
-
Add a catalytic amount of TEMPO (e.g., 1 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction vigorously at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow: Swern Oxidation
Caption: Workflow for the Swern oxidation of 2,6-dichloro-3-fluorobenzyl alcohol.
Logical Relationship: Troubleshooting Over-oxidation
Caption: Troubleshooting logic for addressing over-oxidation to carboxylic acid.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
Challenges in the industrial scale-up of 2,6-Dichloro-3-fluorobenzaldehyde production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of 2,6-Dichloro-3-fluorobenzaldehyde synthesis.
Troubleshooting Guides
Route 1: Grignard Reaction
The synthesis of this compound via a Grignard reaction typically involves the formation of a Grignard reagent from a dihalo-fluorobenzene precursor, followed by formylation. This route is powerful for C-C bond formation but presents significant scale-up challenges.[1]
Issue 1: Difficulty Initiating the Grignard Reaction
-
Question: My Grignard reaction is not initiating, or the initiation is significantly delayed. What are the potential causes and solutions?
-
Answer: Delayed or failed initiation is a common and dangerous issue in scaling up Grignard reactions, as it can lead to the accumulation of unreacted alkyl halide and a subsequent runaway reaction.[2]
-
Moisture or Oxygen Contamination: Grignard reagents are extremely sensitive to moisture and oxygen.[3] Ensure all glassware is flame-dried, and solvents are rigorously dried. Work under a strictly inert atmosphere (e.g., nitrogen or argon). In-situ FTIR can be used to quantify water content in solvents like THF.[2]
-
Magnesium Surface Passivation: The magnesium metal surface can be coated with an oxide layer that prevents reaction. Activate the magnesium turnings by crushing them in a dry flask, or by using initiators like a small crystal of iodine, 1,2-dibromoethane, or a pre-formed Grignard reagent.
-
Solvent Choice: Ethereal solvents like THF and 2-methyltetrahydrofuran (2-MeTHF) are standard. 2-MeTHF is considered a greener and safer alternative to THF.[4]
-
Monitoring Initiation: Use in-situ monitoring techniques like FTIR to confirm initiation by observing the decrease in the organic halide's infrared absorbance before proceeding with the bulk addition of the halide.[2]
-
Issue 2: Exothermic Runaway and Poor Temperature Control
-
Question: The reaction is highly exothermic, and I'm struggling to maintain a stable temperature. How can I manage the reaction exotherm at an industrial scale?
-
Answer: The high exothermicity of Grignard reactions is a major safety hazard.[2][4]
-
Controlled Addition: Add the organic halide dropwise to the magnesium suspension at a rate that allows the cooling system to dissipate the generated heat effectively.
-
Continuous Processing: Transitioning from a batch to a continuous stirred-tank reactor (CSTR) or flow chemistry setup can significantly improve safety by reducing the reaction volume at any given time and providing better heat transfer.[1][4]
-
Reaction Calorimetry: Employ reaction calorimetry to understand the heat flow of the reaction and to design an adequate cooling system for the scale of production.
-
Issue 3: Low Yield and Impurity Formation
-
Question: The yield of my Grignard reagent and the final aldehyde is low, and I'm observing significant byproduct formation. What are the likely causes?
-
Answer: Low yields can be attributed to several factors:
-
Wurtz Coupling: A common side reaction is the coupling of the organic halide with the Grignard reagent.[3] This can be minimized by using a less concentrated solution of the organic halide and maintaining a low reaction temperature.
-
Side Reactions with Formylating Agent: During formylation with reagents like N,N-dimethylformamide (DMF), side reactions can occur. Ensure the Grignard reagent is added slowly to the formylating agent at a low temperature.
-
Hydrolysis: Any moisture present will quench the Grignard reagent, reducing the yield.[3]
-
Route 2: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is an alternative formylation method using an electron-rich arene, like 1,3-dichloro-2-fluorobenzene, and a Vilsmeier reagent prepared from a substituted amide (e.g., DMF) and phosphorus oxychloride (POCl₃).[5][6]
Issue 1: Over-Formylation (Di-formylation)
-
Question: I am observing the formation of a di-formylated byproduct. How can I improve the selectivity for mono-formylation?
-
Answer: Over-formylation is a common issue, especially with activated aromatic substrates.
-
Stoichiometry Control: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1:1 to 1.5:1 is a good starting point for optimization.[7]
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can prevent localized high concentrations of the reagent.[7]
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to manage the reaction rate and enhance selectivity.[7][8]
-
Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction's progress and quench it once the starting material is consumed to prevent the formation of di-formylated products.[7]
-
Issue 2: Formation of Chlorinated Byproducts
-
Question: My product is contaminated with a chlorinated aromatic byproduct. What is the cause, and how can I prevent it?
-
Answer: The Vilsmeier reagent, a chloroiminium salt, can act as a chlorinating agent, particularly when using POCl₃.[7]
-
Low-Temperature Reaction: Running the reaction at the lowest effective temperature is crucial to minimize chlorination.[7]
-
Alternative Reagents: If chlorination persists, consider using other reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, as they may be less prone to this side reaction.[7][8]
-
Issue 3: Incomplete Reaction or Low Conversion
-
Question: The reaction is sluggish, or the conversion of the starting material is low. What can I do to improve the reaction rate?
-
Answer: Low reactivity can be an issue if the aromatic substrate is not sufficiently electron-rich.
-
Reaction Temperature: While low temperatures are generally preferred for selectivity, a modest increase in temperature may be necessary to drive the reaction to completion for less reactive substrates.[8]
-
Solvent: Common solvents include DCM, DMF, and POCl₃ itself.[9] The choice of solvent can influence the reaction rate.
-
Vilsmeier Reagent Preparation: Ensure the Vilsmeier reagent is pre-formed before the addition of the aromatic substrate. This is typically done by adding POCl₃ to DMF at a low temperature (0-5 °C).[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthesis routes for this compound at an industrial scale?
-
A1: The main routes considered for industrial production include the Grignard reaction with a suitable dihalo-fluorobenzene, the Vilsmeier-Haack formylation of 1,3-dichloro-2-fluorobenzene, ortho-lithiation of 1,3-dichloro-2-fluorobenzene followed by formylation, and halogen exchange from 2,6-dichlorobenzaldehyde.[10][11]
-
-
Q2: What are the major safety concerns when scaling up the Grignard synthesis route?
-
A2: The primary safety hazards are the highly exothermic nature of the reaction, which can lead to thermal runaways, and the challenges in initiating the reaction, which can result in the dangerous accumulation of reactants.[2][4] The use of flammable ethereal solvents also poses a significant fire risk.[4]
-
-
Q3: How can I purify this compound at a large scale?
-
A3: Purification methods will depend on the impurity profile from the chosen synthesis route. Common industrial purification techniques include distillation under reduced pressure and recrystallization. Column chromatography is generally not feasible for large-scale production.
-
-
Q4: Are there any "greener" synthesis routes available?
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound and Related Compounds
| Synthesis Route | Starting Material | Key Reagents | Reported Challenges | Potential Advantages |
| Grignard Reaction | 1,3-Dichloro-2-fluoro-5-iodobenzene (for a related isomer) | Isopropylmagnesium chloride, DMF | Highly exothermic, initiation difficulties, requires strictly anhydrous conditions, potential for Wurtz coupling.[1][2][4] | High C-C bond-forming efficiency. |
| Vilsmeier-Haack Reaction | 1,3-Dichloro-2-fluorobenzene | DMF, POCl₃ (or other activating agents) | Potential for over-formylation and chlorination, requires careful temperature and stoichiometry control.[7] | Avoids highly reactive organometallics. |
| Ortho-lithiation | 1,3-Dichloro-2-fluorobenzene | n-Butyllithium, DMF | Requires cryogenic temperatures (-78°C), expensive reagents, and strict anhydrous conditions.[10] | High regioselectivity directed by the fluorine atom.[12] |
| Halogen Exchange | 2,6-Dichlorobenzaldehyde | Potassium fluoride, Phase transfer catalyst | Poor selectivity, with the potential formation of di-fluorinated products.[11] | Utilizes a readily available starting material. |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction (Illustrative for a related isomer)
This protocol is based on the synthesis of a related isomer and should be optimized for the target molecule.[13]
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. A solution of 2-chloropropane in anhydrous THF is prepared separately. A small amount of the 2-chloropropane solution and THF is added to the magnesium, and the reaction is initiated (e.g., with bromoethane) by warming to 30-40°C. The remaining 2-chloropropane solution is then added dropwise.
-
Grignard Exchange: The starting material (e.g., an iodo-dihalofluorobenzene) is dissolved in anhydrous THF in a separate flask and cooled to a low temperature (e.g., -20°C to 0°C). The prepared Grignard reagent is then slowly added.
-
Formylation: The newly formed aryl magnesium chloride is then reacted with a formylating agent like N,N-dimethylformamide (DMF).
-
Work-up: The reaction is quenched by hydrolysis with dilute hydrochloric acid. The crude product is then extracted and purified.
Protocol 2: General Procedure for Vilsmeier-Haack Reaction
This is a general protocol and requires optimization for 1,3-dichloro-2-fluorobenzene.[7]
-
Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, ~1.05 equivalents) dropwise, ensuring the temperature does not exceed 5°C. Stir the mixture at 0°C for 30 minutes.
-
Formylation: Dissolve 1,3-dichloro-2-fluorobenzene (1.0 equivalent) in an anhydrous solvent (e.g., DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Work-up: Pour the reaction mixture slowly into a vigorously stirred solution of a base (e.g., sodium acetate or sodium hydroxide) in ice water to hydrolyze the intermediate.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product.
Visualizations
References
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Preparation method of this compound and preparation method of fluoroquinolones - Eureka | Patsnap [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of 2,6-Dichloro-3-fluorobenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2,6-dichloro-3-fluorobenzaldehyde, a key intermediate in the preparation of pharmaceuticals like finafloxacin and prafloxacin[1].
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary catalytic strategies for synthesizing this compound?
A1: The synthesis of this compound is challenging due to the electron-deactivated nature of the starting materials. The most common strategies involve:
-
Organometallic Formylation: This route typically uses an organolithium or Grignard reagent. For instance, reacting 2,4-dichlorofluorobenzene with n-butyllithium at very low temperatures (-78°C) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can yield the target molecule. However, this method involves expensive raw materials and requires stringent anhydrous and low-temperature conditions[1].
-
Oxidation of 2,6-Dichloro-3-fluorobenzyl Alcohol: This two-step approach involves first reducing 2,6-dichloro-3-fluorobenzoic acid to the corresponding benzyl alcohol, which is then oxidized to the aldehyde. Common reducing agents include borane dimethyl sulfide, while oxidation can be achieved using reagents like pyridine sulfur trioxide in DMSO. This route can suffer from harsh reaction conditions and complex operational procedures[1].
-
Formylation of 1,3-Dichloro-2-fluorobenzene: Direct formylation using classic electrophilic aromatic substitution methods like the Vilsmeier-Haack or Gattermann-Koch reactions is another possibility. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated from DMF and an acid chloride like phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings[2][3][4][5]. However, the three electron-withdrawing halogen substituents on the substrate make it a poor candidate for this type of reaction, often resulting in low or no conversion[6].
-
Multi-step Synthesis from Substituted Benzoic Acids: A documented route starts with 2,4-dichloro-5-fluorobenzoic acid, which undergoes bromination and subsequent transformations to yield the final aldehyde product. This method provides a viable, albeit longer, pathway[1].
Q2: My Vilsmeier-Haack formylation of 1,3-dichloro-2-fluorobenzene is failing or giving very low yields. What are the likely causes and solutions?
A2: This is a common issue. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity (electron density) of the aromatic ring[2][3][7].
-
Problem: Deactivated Substrate: The starting material, 1,3-dichloro-2-fluorobenzene, is highly deactivated by three electron-withdrawing halogen atoms. The Vilsmeier reagent is a relatively weak electrophile and struggles to react with such an electron-poor ring[6][7].
-
Solution: Consider increasing the reaction temperature, although this may promote side reactions. A more practical approach is to switch to a more powerful synthetic strategy. An organometallic route (organolithium or Grignard) is often more effective for introducing functional groups onto highly halogenated rings[1].
-
-
Problem: Impure Reagents: The Vilsmeier reagent is sensitive to moisture.
-
Solution: Ensure that the DMF, POCl₃, and solvent are anhydrous. Use freshly distilled reagents for best results. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Problem: Incorrect Stoichiometry: An incorrect ratio of substrate to Vilsmeier reagent can lead to incomplete reactions.
-
Solution: Typically, a slight excess of the Vilsmeier reagent (1.5 equivalents or more) is used[2]. Optimize the stoichiometry based on small-scale trial reactions.
-
Q3: I'm attempting the organolithium route from a halogenated precursor and experiencing low yield and side product formation. How can I troubleshoot this?
A3: Organolithium chemistry with polyhalogenated aromatics requires precise control over reaction conditions.
-
Problem: Poor Reagent Formation/Exchange: The initial metal-halogen exchange or deprotonation to form the organometallic intermediate is critical.
-
Problem: Reaction with Formylating Agent: The reaction of the newly formed organolithium species with the formylating agent (e.g., DMF) can be inefficient.
-
Solution: Add the formylating agent slowly at low temperature to control the exotherm. After addition, allow the reaction to warm slowly to ensure completion. A proper aqueous workup, often with a dilute acid, is necessary to hydrolyze the intermediate and yield the aldehyde[8].
-
-
Problem: Impurities in Starting Material: Impurities can interfere with the formation of the organometallic reagent.
-
Solution: Use highly pure, anhydrous starting materials. Purification of the halogenated precursor by distillation or chromatography may be necessary.
-
Q4: What are the best practices for purifying the final this compound product?
A4: The choice of purification method depends on the nature of the impurities.
-
Column Chromatography: This is a highly effective method for separating the target aldehyde from unreacted starting materials and non-polar byproducts. A silica gel stationary phase with a mobile phase of hexane and ethyl acetate is a good starting point. The optimal solvent ratio should be determined by Thin Layer Chromatography (TLC)[9].
-
Recrystallization: If the crude product is a solid of sufficient purity, recrystallization can be an excellent final purification step. The ideal solvent should dissolve the compound well when hot but poorly at room temperature. Ethanol or mixed solvent systems like hexane/acetone are common choices[9].
-
Bisulfite Adduct Formation: For separating aldehydes from non-carbonyl impurities, forming a bisulfite adduct is highly specific. The aldehyde reacts with aqueous sodium bisulfite to form a water-soluble adduct. This allows for the removal of water-insoluble impurities by extraction. The aldehyde can then be regenerated from the aqueous layer by adding a base (e.g., NaOH)[9].
Data Presentation
The synthesis of this compound is not as widely documented with comparative catalyst data as other benzaldehydes. However, data from analogous reactions and specific patent literature can guide experimental design.
Table 1: Summary of Key Parameters for a Patented Synthesis Route[1]
| Step | Key Reagents | Solvent | Temperature (°C) | Key Parameter |
| Bromination | 2,4-dichloro-5-fluorobenzoic acid, NBS | Conc. H₂SO₄ | 50-55 | Reaction completion monitored by TLC |
| Esterification | Brominated Acid, Thionyl Chloride, Methanol | Toluene | Reflux | - |
| Reduction | Ester Intermediate, NaBH₄, CaCl₂ | Methanol, THF | 25 | - |
| Oxidation | Alcohol Intermediate, PCC | Dichloromethane | 25 | - |
Experimental Protocols
Protocol 1: Synthesis via Multi-step Transformation (Based on Patent CN108395116A) [1]
This protocol outlines a laboratory-scale synthesis starting from 2,4-dichloro-5-fluorobenzoic acid.
Step 1: Bromination
-
In a reaction flask, add 192g of concentrated sulfuric acid (95%) and 19.2g of 2,4-dichloro-5-fluorobenzoic acid.
-
Heat the mixture to 50-55°C and stir until the solid dissolves.
-
Add 19.7g of N-Bromosuccinimide (NBS) in portions.
-
Maintain the temperature for 5 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into 600g of ice water, ensuring the system temperature remains below 10°C.
-
Filter the resulting solid, wash with water to neutrality, and dry to obtain the brominated intermediate.
(Subsequent steps of esterification, reduction to the alcohol, and final oxidation to the aldehyde are detailed in the patent literature and require handling of hazardous reagents like thionyl chloride and pyridinium chlorochromate (PCC). These steps should be performed with appropriate safety precautions.)
Protocol 2: General Procedure for Vilsmeier-Haack Formylation [2]
This is a general guide; conditions must be optimized for the highly deactivated 1,3-dichloro-2-fluorobenzene substrate.
-
To a solution of the aromatic substrate (1.0 equiv) in anhydrous DMF, cool the mixture to 0°C.
-
Add the Vilsmeier reagent (e.g., (Chloromethylene)dimethyliminium chloride, 1.5 equiv) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for several hours, monitoring progress by TLC or GC.
-
Upon completion (or when no further conversion is observed), cool the reaction back to 0°C.
-
Carefully add a solution of sodium acetate in water to quench the reaction and facilitate hydrolysis.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting logic for low-yield formylation reactions.
Caption: Workflow for aldehyde purification using bisulfite adduct formation.
References
- 1. Preparation method of this compound and preparation method of fluoroquinolones - Eureka | Patsnap [eureka.patsnap.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 2,6-Dichloro-3-fluorobenzaldehyde Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the reaction progress of 2,6-Dichloro-3-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring the reaction progress of this compound?
The two primary chromatographic techniques recommended for the quantitative analysis of 2-Chloro-6-fluorobenzaldehyde and its related compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] For rapid, qualitative assessments, Thin-Layer Chromatography (TLC) is also a viable option.[3][4][5] In-situ monitoring techniques such as FTIR and Raman spectroscopy can also be employed for real-time analysis without the need for sample extraction.[6][7][8]
Q2: How do I choose between GC and HPLC for my analysis?
The choice between GC and HPLC depends on several factors, including the volatility and thermal stability of your reactants and products, the complexity of the reaction matrix, and the required sensitivity.[1] this compound is a volatile and thermally stable compound, making it an ideal candidate for GC analysis.[1] HPLC is also suitable and may be preferred for non-volatile or thermally labile compounds in the reaction mixture.[1] Derivatization may be necessary for HPLC to enhance UV detection.[1][9]
Q3: Can I use Thin-Layer Chromatography (TLC) to monitor the reaction?
Yes, TLC is a convenient and rapid method for qualitatively monitoring the progress of a reaction.[3][5][10] It allows you to visualize the disappearance of starting materials and the appearance of the product. By spotting the reaction mixture alongside standards of the starting material and product, you can get a quick assessment of the reaction's status.
Q4: Are in-situ monitoring techniques applicable for this type of reaction?
Yes, in-situ techniques like Attenuated Total Reflectance (ATR) FTIR spectroscopy are highly applicable.[11] These methods allow for real-time monitoring of the reaction as it occurs directly in the reaction vessel, providing valuable kinetic data and insights into reaction mechanisms without the need for sampling.[6][11][12] You can monitor the disappearance of reactant peaks (e.g., the C=O stretch of the aldehyde) and the appearance of product peaks.[11]
Q5: What are some common issues encountered when monitoring these reactions?
Common issues include the formation of byproducts due to over-oxidation or incomplete reactions, reaction stalling, and difficulties in separating the product from impurities.[13][14] For instance, harsh oxidation conditions can sometimes lead to the formation of the corresponding carboxylic acid (2,6-dichloro-3-fluorobenzoic acid).[13]
Analytical Method Comparison
The selection of an appropriate analytical technique is crucial for accurate reaction monitoring. The table below compares the most common methods.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[1] | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[1] |
| Analyte Suitability | Ideal for volatile and thermally stable compounds like this compound.[1] | Suitable for a wide range of compounds, including non-volatile or thermally labile ones.[1] |
| Sample Preparation | Typically involves simple dilution in a suitable organic solvent.[1] | May require derivatization (e.g., with DNPH) to enhance UV detection.[1] |
| Sensitivity | High sensitivity, especially with an Electron Capture Detector (ECD) or Mass Spectrometer (MS).[1] | Sensitivity is dependent on the analyte's chromophore; derivatization can significantly improve it.[1] |
| Specificity | High specificity, particularly with a mass spectrometer (GC-MS), which provides structural information.[1] | Specificity can be enhanced with a Diode Array Detector (DAD) or by coupling to a mass spectrometer (LC-MS).[1] |
| Analysis Time | Generally offers rapid analysis times.[1] | Analysis times can vary but may be longer than modern GC methods.[1] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results.
Protocol 1: Gas Chromatography (GC) Method
This method is suitable for the quantitative analysis of this compound in a reaction mixture.[1]
1. Sample Preparation:
-
Accurately weigh a small aliquot of the reaction mixture.
-
Dissolve it in a known volume of a suitable solvent like acetonitrile or dichloromethane to achieve a concentration within the calibration range.[1]
-
If necessary, perform serial dilutions to prepare calibration standards.[15]
2. GC Parameters:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.[1]
-
Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or a similar mid-polarity column.[1][15]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1]
-
Inlet: Split/splitless injector at 250°C.[2]
-
Oven Program:
-
Detector: Flame Ionization Detector (FID) at 280°C.[1]
3. Expected Performance:
-
Linearity (r²): > 0.999[16]
-
Limit of Detection (LOD): ~0.4 ppm[16]
-
Limit of Quantitation (LOQ): ~1.2 ppm[16]
-
Accuracy (Recovery): 93.7% to 107.7%[16]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general guideline for the analysis of this compound.
1. Derivatization and Sample Preparation:
-
To enhance UV detection, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is recommended.[1][9]
-
Prepare a solution of DNPH in acetonitrile with a catalytic amount of acid.[1]
-
Mix the sample solution with the DNPH reagent to form the 2,4-dinitrophenylhydrazone derivative.[1][17]
-
Quench the reaction and dilute the sample to the desired concentration with the mobile phase.[1]
2. HPLC Parameters:
-
Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or a similar C18 column.[18]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[1]
-
Detector: UV detector set at an appropriate wavelength for the DNPH derivative (e.g., near its λmax).[1][17]
Visualized Workflows and Guides
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield or Stalled Reaction | Incomplete Chlorination/Hydrolysis: The reaction may not have proceeded to completion. | Use GC to monitor the reaction progress and ensure the complete conversion of intermediates.[13] |
| Catalyst Deactivation: The catalyst may have lost its activity. | Use a fresh batch of catalyst and ensure no contaminants are introduced.[13] | |
| Low Temperature: The reaction temperature may be below the required threshold. | Ensure the reaction is maintained at the optimal temperature.[13] | |
| High Level of Impurities | Unreacted Intermediates: Incomplete reaction leads to the presence of starting materials or intermediates. | Monitor the reaction closely by GC and ensure it goes to completion.[13][14] |
| Side-Chain Chlorination Byproducts: Over-chlorination can produce undesired chlorinated species. | Carefully monitor the reaction progress by GC to stop the chlorination at the optimal time.[14] | |
| Over-Oxidation Products: Harsh conditions can lead to the formation of 2,6-dichloro-3-fluorobenzoic acid. | Avoid excessive heating or prolonged reaction times after the main reaction is complete.[13] | |
| Inconsistent Analytical Results | Improper Sample Preparation: Inaccurate dilution or incomplete dissolution of the sample. | Ensure accurate weighing and complete dissolution of the sample. Use calibrated volumetric flasks and pipettes. |
| Instrumental Drift: Changes in detector response or column performance over time. | Run calibration standards frequently to check for drift. Perform regular instrument maintenance. | |
| Matrix Effects: Other components in the reaction mixture interfering with the analysis. | Dilute the sample further to minimize matrix effects or use a standard addition method for quantification. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In situ reaction monitoring in photocatalytic organic synthesis [research-explorer.ista.ac.at]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Resolving incomplete hydrolysis in 2,6-Dichloro-3-fluorobenzaldehyde preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 2,6-dichloro-3-fluorobenzaldehyde, with a specific focus on resolving incomplete hydrolysis of the dichloromethyl intermediate.
Frequently Asked Questions (FAQs) - Troubleshooting Incomplete Hydrolysis
Q1: What are the common causes of incomplete hydrolysis in the synthesis of this compound?
Incomplete hydrolysis during the conversion of 2,6-dichloro-3-fluorobenzal chloride to this compound is a frequent challenge. The primary causes include:
-
Insufficient Reaction Temperature: The hydrolysis of sterically hindered and electronically deactivated dichloromethyl groups often requires significant thermal energy to proceed at an adequate rate.
-
Suboptimal Reaction Time: Similar to temperature, an insufficient reaction duration will not allow the reaction to reach completion.
-
Ineffective Catalysis: The absence of a suitable catalyst or the deactivation of the catalyst can dramatically slow down the hydrolysis rate.
-
Inadequate Water Content: Water is a key reagent in the hydrolysis reaction. An insufficient amount can limit the conversion of the starting material.
-
Poor Mass Transfer: In a multiphase reaction mixture (e.g., organic substrate and aqueous phase), inefficient mixing can limit the contact between reactants, thereby hindering the reaction rate.
-
pH of the Reaction Medium: The rate of hydrolysis can be sensitive to the pH of the aqueous phase.
Q2: I am observing a significant amount of unreacted 2,6-dichloro-3-fluorobenzal chloride in my reaction mixture. What steps can I take to improve the conversion?
To address incomplete hydrolysis, a systematic approach to optimizing the reaction conditions is recommended. Consider the following troubleshooting steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C, while monitoring the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Be mindful of potential side reactions at higher temperatures.
-
Extend Reaction Time: If increasing the temperature is not feasible or does not lead to complete conversion, extend the reaction time. Monitor the reaction progress at regular intervals to determine the optimal duration.
-
Introduce or Change the Catalyst: If not already in use, consider adding a catalyst. Iron-based solid superacids (e.g., SO₄²⁻/Fe₂O₃) have been reported to be effective for the hydrolysis of similar compounds.[1][2] If a catalyst is already being used, ensure its activity is not compromised.
-
Ensure an Excess of Water: Stoichiometrically, one mole of the dichloromethyl intermediate requires two moles of water for complete hydrolysis. Using a significant excess of water can help drive the equilibrium towards the product.
-
Improve Agitation: Increase the stirring speed to improve mixing and enhance the interfacial area between the organic and aqueous phases.
-
Adjust pH: The hydrolysis of benzal chlorides can be catalyzed by both acids and bases. Depending on the stability of your product, careful addition of a dilute acid or base might be beneficial.
Q3: What are the potential side products I should be aware of when forcing the hydrolysis conditions?
When employing more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to drive the hydrolysis to completion, the formation of byproducts can become more prevalent. Key potential side products include:
-
2,6-Dichloro-3-fluorobenzoic acid: Over-oxidation of the aldehyde product can lead to the formation of the corresponding carboxylic acid.
-
Polymeric materials: At very high temperatures, benzaldehydes can be prone to polymerization or condensation reactions.
-
Ring-substituted byproducts: Depending on the reaction conditions and the presence of certain catalysts, side reactions on the aromatic ring might occur, though this is generally less common during the hydrolysis step compared to the initial chlorination.
Q4: How can I monitor the progress of the hydrolysis reaction effectively?
Regular monitoring of the reaction is crucial for determining the point of completion and for avoiding the formation of byproducts. The two most common analytical techniques for this purpose are:
-
Gas Chromatography (GC): GC is an excellent method for separating and quantifying the volatile components of the reaction mixture, including the starting material (2,6-dichloro-3-fluorobenzal chloride), the product (this compound), and any volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be effectively used to monitor the reaction. It is particularly useful if the products or byproducts are not sufficiently volatile or are thermally labile.
For both techniques, it is essential to develop a reliable analytical method and to calibrate it with authentic standards of the starting material and product for accurate quantification.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized to resolve incomplete hydrolysis. The values provided are indicative and may require further optimization for specific experimental setups.
| Parameter | Typical Range | Effect on Hydrolysis Rate | Potential Issues with Excessive Values |
| Temperature | 100 - 180 °C | Increases | Increased byproduct formation (e.g., benzoic acid) |
| Reaction Time | 2 - 8 hours | Increases | Increased byproduct formation, potential for product degradation |
| Catalyst Loading (Solid Acid) | 0.5 - 5 wt% | Increases | Potential for side reactions, increased cost |
| Water | 2 - 10 molar equivalents | Increases | May require more energy for removal post-reaction |
| pH | Acidic (e.g., pH 1-3) or Basic (e.g., pH > 8) | Can Increase | Potential for unwanted side reactions depending on the substrate |
Experimental Protocols
Protocol 1: Monitoring Hydrolysis Progress by Gas Chromatography (GC)
-
Sample Preparation: At timed intervals, carefully withdraw a small aliquot (e.g., 0.1 mL) from the vigorously stirred reaction mixture. Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate) in a sealed vial. If the reaction is catalyzed by an acid or base, consider neutralizing the sample.
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into a GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Method Parameters (Example):
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Data Analysis: Integrate the peak areas of the starting material and the product. Calculate the percentage conversion to monitor the reaction progress over time.
Protocol 2: Optimized Hydrolysis Procedure Using a Solid Acid Catalyst
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a condenser, a thermometer, and an addition funnel, charge the crude 2,6-dichloro-3-fluorobenzal chloride.
-
Catalyst Addition: Add an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃) at a loading of 1-3 wt% relative to the starting material.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 150-160 °C) with vigorous stirring.
-
Water Addition: Slowly add an excess of deionized water (e.g., 3-5 molar equivalents) dropwise via the addition funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by GC (as described in Protocol 1) every hour.
-
Work-up: Once the reaction is complete (as determined by the disappearance of the starting material peak in the GC analysis), cool the reaction mixture. The product can then be isolated by standard procedures such as extraction and distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Step-by-step workflow for troubleshooting incomplete hydrolysis.
References
Validation & Comparative
1H NMR spectrum analysis of 2,6-Dichloro-3-fluorobenzaldehyde
A comprehensive ¹H NMR spectral analysis of 2,6-Dichloro-3-fluorobenzaldehyde is presented, offering a comparative guide for researchers, scientists, and drug development professionals. This guide details the expected spectral data and provides a comparison with related benzaldehyde derivatives, supported by established principles of NMR spectroscopy.
Comparative ¹H NMR Data Analysis
The chemical shifts (δ) and coupling constants (J) in ¹H NMR spectroscopy are highly sensitive to the electronic environment of the protons in a molecule. In substituted benzaldehydes, the positions and electronic nature of the substituents on the aromatic ring significantly influence the resonance of both the aldehydic and aromatic protons. Electron-withdrawing groups, such as chloro (-Cl) and fluoro (-F) groups, tend to deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).
The predicted ¹H NMR data for this compound is presented below in comparison with experimental data for related compounds. The prediction is based on the additive effects of the chloro and fluoro substituents observed in similar molecules.
| Compound | Aldehydic Proton (δ, ppm, multiplicity, J, Hz) | Aromatic Protons (δ, ppm, multiplicity, J, Hz) |
| This compound | ~10.4 (s) | H-4: ~7.6 (dd, J ≈ 9, 5 Hz)H-5: ~7.3 (t, J ≈ 9 Hz) |
| Benzaldehyde [1] | ~10.0 (s) | H-2,6 (ortho): ~7.86 (d, J ≈ 7 Hz)H-3,5 (meta): ~7.52 (m)H-4 (para): ~7.62 (t, J ≈ 7 Hz) |
| 2,6-Dichlorobenzaldehyde [2] | ~10.4 (s) | H-3,5: (m)H-4: (t) |
| 3-Fluorobenzaldehyde [3] | ~10.0 (s) | H-2: ~7.7 (d)H-4: ~7.5 (m)H-5: ~7.3 (m)H-6: ~7.6 (d) |
Note: The predicted values for this compound are estimations based on substituent effects. Actual experimental values may vary slightly. The multiplicity is denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of an aromatic aldehyde is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4] The use of deuterated solvents is crucial to avoid large solvent signals that would overwhelm the analyte signals.[5]
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field is then "shimmed" to optimize its homogeneity, which results in sharp and symmetrical peaks.
-
Data Acquisition: Set the appropriate acquisition parameters, which include:
-
Pulse Angle: A 30° or 45° pulse is typically used for standard ¹H spectra.
-
Acquisition Time: Usually set between 2 to 4 seconds.
-
Relaxation Delay: A delay of 1 to 5 seconds between pulses is applied to allow for the full relaxation of protons back to their equilibrium state.
-
-
Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Spectral Analysis: The processed spectrum is analyzed to determine chemical shifts, signal integrations (which are proportional to the number of protons), and splitting patterns (multiplicities) to elucidate the molecular structure. Coupling constants (J) are measured from the splitting patterns.
Visualizing Molecular Structure and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the structure and proton coupling of this compound and the general workflow for NMR spectral analysis.
Caption: Structure of this compound with expected proton couplings.
Caption: Workflow of ¹H NMR spectral analysis.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 2,6-Dichlorobenzaldehyde(83-38-5) 1H NMR [m.chemicalbook.com]
- 3. 3-Fluorobenzaldehyde(456-48-4) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of 13C NMR Spectral Data for 2,6-Dichloro-3-fluorobenzaldehyde and Analogues
This guide provides a comparative analysis of the ¹³C NMR spectral data for 2,6-dichloro-3-fluorobenzaldehyde against other substituted benzaldehydes. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of similar compounds. While experimental data for several analogues is provided, the spectral data for this compound is predicted due to the current unavailability of experimental spectra in public databases.
Quantitative Data Summary
The following table summarizes the ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and a selection of comparable benzaldehyde derivatives. The data for the alternatives are sourced from experimental spectra, while the data for the target compound is an estimation based on established substituent effects.
| Compound | C=O | C1 | C2 | C3 | C4 | C5 | C6 | Solvent |
| This compound | ~185.0 (Predicted) | ~134.0 (Predicted) | ~138.0 (d, Predicted) | ~155.0 (d, Predicted) | ~125.0 (d, Predicted) | ~130.0 (Predicted) | ~138.0 (d, Predicted) | CDCl₃ |
| Benzaldehyde[1] | 192.3 | 136.5 | 129.7 | 129.0 | 134.4 | 129.0 | 129.7 | CDCl₃ |
| 2-Chlorobenzaldehyde[2] | 189.9 | 134.8 | 137.2 | 130.7 | 135.1 | 127.4 | 129.3 | CDCl₃ |
| 3-Fluorobenzaldehyde[3] | 190.8 | 137.9 | 125.1 (d) | 162.9 (d) | 115.3 (d) | 130.9 (d) | 123.4 | CDCl₃ |
| 4-Fluorobenzaldehyde[4] | 190.5 | 132.2 (d) | 132.8 (d) | 116.4 (d) | 166.5 (d) | 116.4 (d) | 132.8 (d) | CDCl₃ |
| 4-Chlorobenzaldehyde[4] | 190.9 | 134.7 | 130.9 | 129.5 | 141.0 | 129.5 | 130.9 | CDCl₃ |
| 2,6-Dichlorobenzaldehyde[5] | 187.0 | 133.0 | 138.0 | 129.0 | 135.0 | 129.0 | 138.0 | CDCl₃ |
(d) indicates a doublet due to carbon-fluorine coupling.
Experimental Protocols
The following is a generalized protocol for acquiring ¹³C NMR spectra for small organic molecules, based on standard laboratory practices.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent: Dissolve 5-20 mg of the compound in approximately 0.6-0.8 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0.00 ppm. Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm).
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Probe: A broadband or carbon-observe probe is required.
-
Tuning and Matching: The probe should be tuned to the ¹³C frequency and matched to the impedance of the spectrometer.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
3. Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is commonly used for routine ¹³C NMR.
-
Spectral Width: A spectral width of 0-220 ppm is generally sufficient for most organic compounds.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to ensure proper relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is needed.
-
Number of Scans: The number of scans can range from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.
4. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to TMS (0.00 ppm) or the solvent peak.
Substituent Effects on Aldehyde Carbon Chemical Shift
The chemical shift of the carbonyl carbon in benzaldehyde derivatives is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally cause a downfield shift (higher ppm), while electron-donating groups lead to an upfield shift (lower ppm). The following diagram illustrates this trend for the compared compounds.
Caption: Trend of the aldehyde ¹³C chemical shift with increasing halogen substitution.
References
- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 2-Chlorobenzaldehyde (89-98-5) 13C NMR [m.chemicalbook.com]
- 3. 3-Fluorobenzaldehyde(456-48-4) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2,6-Dichlorobenzaldehyde(83-38-5) 13C NMR spectrum [chemicalbook.com]
A Comparative Analysis of the Mass Spectrometry of 2,6-Dichloro-3-fluorobenzaldehyde and Structurally Related Compounds
This guide provides a comparative overview of the expected mass spectrometric behavior of 2,6-dichloro-3-fluorobenzaldehyde against other halogenated benzaldehydes. The data presented is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the characterization of these compounds. While experimental data for this compound is not widely available, this guide extrapolates its likely fragmentation pattern based on established principles and compares it with the known mass spectra of similar molecules.
Predicted Mass Spectrometry Data for this compound
The mass spectrum of this compound is anticipated to display a distinct molecular ion peak cluster due to the presence of two chlorine atoms. The fragmentation will likely be influenced by the positions of the halogen substituents and the aldehyde functional group.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 192/194/196 | [M]⁺˙ | - |
| 191/193/195 | [M-H]⁺ | H• |
| 163/165/167 | [M-CHO]⁺ | CHO• |
| 128/130 | [M-CHO-Cl]⁺ | CHO•, Cl• |
Comparative Mass Spectrometry Data of Halogenated Benzaldehydes
A comparison with structurally similar benzaldehydes provides insight into the expected fragmentation patterns. The following tables summarize the key mass spectral data for selected analogs.
Table 1: 2-Chloro-6-fluorobenzaldehyde [1][2]
| m/z | Relative Intensity (%) | Assignment |
| 158/160 | High | [M]⁺˙ |
| 157/159 | High | [M-H]⁺ |
| 129/131 | Medium | [M-CHO]⁺ |
| 94 | Medium | [C₆H₃F]⁺ |
Table 2: 2,6-Dichlorobenzaldehyde [3]
| m/z | Relative Intensity (%) | Assignment |
| 173/175/177 | High | [M]⁺˙ |
| 174/176 | High | [M+H]⁺ or isotope peak |
| 144/146 | Medium | [M-CHO]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
Table 3: 4-Fluorobenzaldehyde [4]
| m/z | Relative Intensity (%) | Assignment |
| 124 | High | [M]⁺˙ |
| 123 | High | [M-H]⁺ |
| 95 | Medium | [M-CHO]⁺ |
| 75 | Low | [C₆H₅]⁺ |
Table 4: Benzaldehyde (Non-halogenated) [5][6]
| m/z | Relative Intensity (%) | Assignment |
| 106 | High | [M]⁺˙ |
| 105 | High | [M-H]⁺ |
| 77 | High (often base peak) | [C₆H₅]⁺ |
| 51 | Medium | [C₄H₃]⁺ |
Experimental Protocols
The following is a generalized protocol for the analysis of halogenated benzaldehydes using Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for similar compounds.[7]
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or methanol.
-
Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the same solvent as the standard solutions to a concentration that falls within the calibration range.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 8890 GC system or equivalent.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness, or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Analysis
-
Identification: The identification of the target compound is achieved by comparing the retention time and the acquired mass spectrum with that of a reference standard.
-
Quantification: A calibration curve is generated by plotting the peak area of the working standards against their respective concentrations. The concentration of the analyte in the sample is then determined by interpolation from this curve.
Visualizations
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis of halogenated benzaldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Infrared Spectroscopy of 2,6-Dichloro-3-fluorobenzaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectroscopy of 2,6-Dichloro-3-fluorobenzaldehyde against structurally similar alternatives. Due to the limited availability of direct experimental IR data for this compound in public databases, this comparison relies on the analysis of its key functional groups and the known spectral data of analogous compounds, namely 2,6-Dichlorobenzaldehyde and 3-Fluorobenzaldehyde. Understanding the vibrational characteristics of these molecules is crucial for quality control, reaction monitoring, and structural elucidation in synthetic chemistry and drug development.
Introduction to the Vibrational Characteristics of Substituted Benzaldehydes
The infrared spectrum of a substituted benzaldehyde is primarily characterized by the vibrational modes of the aldehyde functional group (-CHO) and the substituted benzene ring. The positions of the absorption bands are sensitive to the nature and position of the substituents on the aromatic ring due to electronic and steric effects.
In this compound, the presence of two ortho-chloro substituents and a meta-fluoro substituent is expected to influence the key vibrational frequencies, including the C=O stretching of the aldehyde, the C-H stretching of the aldehyde and the aromatic ring, and the vibrations associated with the C-Cl and C-F bonds.
Comparative Analysis of IR Absorption Bands
The following table summarizes the expected and observed IR absorption bands for this compound and its selected alternatives. The assignments are based on established principles of IR spectroscopy and data from available spectral databases.
| Vibrational Mode | This compound (Expected) | 2,6-Dichlorobenzaldehyde (Observed) | 3-Fluorobenzaldehyde (Observed) |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | ~3070 cm⁻¹ | 3100-3000 cm⁻¹ |
| Aldehyde C-H Stretch | 2900-2800 cm⁻¹, 2800-2700 cm⁻¹ (doublet) | 2860, 2770 cm⁻¹ (doublet) | ~2860, ~2760 cm⁻¹ (doublet) |
| C=O Stretch (Aldehyde) | ~1710-1690 cm⁻¹ | ~1700 cm⁻¹ | ~1705 cm⁻¹ |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ (multiple bands) | 1580, 1560, 1440 cm⁻¹ | 1600, 1580, 1480 cm⁻¹ |
| C-F Stretch | ~1250-1000 cm⁻¹ | N/A | ~1240 cm⁻¹ |
| C-Cl Stretch | ~800-600 cm⁻¹ (multiple bands) | ~780, ~680 cm⁻¹ | N/A |
| Aromatic C-H Out-of-Plane Bend | ~900-800 cm⁻¹ | ~780 cm⁻¹ | ~880, ~780 cm⁻¹ |
Note: The expected values for this compound are inferred from the influence of electron-withdrawing chloro and fluoro substituents on the benzaldehyde core. The conjugation of the carbonyl group with the aromatic ring lowers the C=O stretching frequency.
Experimental Protocol for FT-IR Analysis of Aromatic Aldehydes
A standard and reliable method for obtaining the FT-IR spectrum of a solid aromatic aldehyde like this compound is the Potassium Bromide (KBr) pellet technique.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.
-
Transfer the finely ground mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample holder with the KBr pellet in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative analysis of these compounds using infrared spectroscopy.
Caption: Logical workflow for the comparative IR spectroscopic analysis.
A Comparative Guide to the Reactivity of 2,6-Dichloro-3-fluorobenzaldehyde and 2,6-Dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,6-Dichloro-3-fluorobenzaldehyde and 2,6-Dichlorobenzaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, designing novel chemical entities, and accelerating drug discovery programs. This comparison is supported by an analysis of electronic effects and includes detailed experimental protocols for key chemical transformations.
Introduction to the Compounds
2,6-Dichlorobenzaldehyde and its fluorinated analog, this compound, are important synthetic intermediates in the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the presence of a reactive aldehyde functional group and a substituted aromatic ring, which can be further functionalized. The strategic placement of halogen atoms significantly influences the electrophilicity of the carbonyl carbon, thereby dictating the reactivity of the molecule in various chemical reactions.
Theoretical Reactivity Comparison: Electronic Effects
The reactivity of benzaldehyde derivatives in nucleophilic addition reactions is primarily governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by inductively pulling electron density away from the ring and the aldehyde group. This increased partial positive charge on the carbonyl carbon makes it more susceptible to attack by nucleophiles.[3]
Both 2,6-Dichlorobenzaldehyde and this compound possess two strongly electron-withdrawing chlorine atoms in the ortho positions to the aldehyde group. These chlorine atoms significantly increase the reactivity of the aldehyde compared to unsubstituted benzaldehyde.
The key difference between the two molecules is the presence of a fluorine atom at the 3-position (meta to the aldehyde) in this compound. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect). While it also has a +M (mesomeric) effect, the inductive effect is generally considered to be dominant for halogens, especially when they are not in a position to directly resonate with the reaction center. In this case, the meta-positioned fluorine atom further withdraws electron density from the benzene ring, thereby increasing the electrophilicity of the carbonyl carbon to an even greater extent than in 2,6-Dichlorobenzaldehyde.
Therefore, based on fundamental electronic principles, This compound is predicted to be more reactive towards nucleophiles than 2,6-Dichlorobenzaldehyde.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| Cl | 0.37 | 0.23 |
| F | 0.34 | 0.06 |
| Source: Values obtained from various sources on Hammett constants.[4][5][6][7][8][9] |
The positive values for both chlorine and fluorine indicate their electron-withdrawing nature. The additive effect of two ortho-chlorine atoms and a meta-fluorine atom in this compound would result in a significantly higher cumulative electron-withdrawing effect compared to just the two ortho-chlorine atoms in 2,6-Dichlorobenzaldehyde.
Experimental Protocols for Reactivity Assessment
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[10][11] The reaction rate is highly dependent on the electrophilicity of the aldehyde.[3]
Experimental Protocol:
-
Materials:
-
Substituted Benzaldehyde (2,6-Dichlorobenzaldehyde or this compound)
-
Malononitrile (or another active methylene compound like diethyl malonate)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (25 mL).
-
Add a catalytic amount of piperidine (1 mmol, ~0.1 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Compare the reaction times and isolated yields for both aldehydes to assess their relative reactivity.
-
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.[12][13][14] The rate-determining step is the nucleophilic attack of the ylide on the carbonyl carbon.[14]
Experimental Protocol:
-
Materials:
-
Substituted Benzaldehyde (2,6-Dichlorobenzaldehyde or this compound)
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.1 eq). Add anhydrous THF and stir to dissolve. Cool the solution to 0 °C in an ice bath. Slowly add n-BuLi (1.05 eq) dropwise. A color change (typically to orange or red) indicates the formation of the ylide. Stir at 0 °C for 30 minutes.
-
Wittig Reaction: In a separate flask, dissolve the substituted benzaldehyde (1.0 eq) in anhydrous THF. Slowly add this solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
A comparison of the yields of the resulting stilbene derivatives will provide insight into the relative reactivity of the two aldehydes.
-
Application in the Synthesis of Bioactive Molecules
Both 2,6-Dichlorobenzaldehyde and its fluorinated analog are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][15] For instance, 2,6-dichlorobenzaldehyde is a known precursor for the synthesis of benzoylurea insecticides like Lufenuron.[2][15] The increased reactivity of the fluorinated derivative could potentially lead to improved yields or allow for milder reaction conditions in the synthesis of analogous bioactive compounds.
Below is a representative workflow for the synthesis of a benzoylurea insecticide, illustrating a potential application of these aldehydes.
Caption: A generalized synthetic pathway for a bioactive benzoylurea derivative.
Summary of Properties and Reactivity
| Property | This compound | 2,6-Dichlorobenzaldehyde |
| Molecular Formula | C₇H₃Cl₂FO | C₇H₄Cl₂O |
| Molecular Weight | 193.00 g/mol | 175.01 g/mol |
| Key Substituents | 2,6-dichloro, 3-fluoro | 2,6-dichloro |
| Predicted Reactivity | Higher | Lower |
| Reasoning | Stronger inductive electron-withdrawing effect from the additional meta-fluorine atom, leading to a more electrophilic carbonyl carbon. | Strong inductive electron-withdrawing effect from two ortho-chlorine atoms. |
Conclusion
Based on a thorough analysis of the electronic effects of the halogen substituents, this compound is predicted to exhibit greater reactivity towards nucleophilic addition reactions compared to 2,6-Dichlorobenzaldehyde. The presence of the highly electronegative fluorine atom at the meta-position further enhances the electrophilicity of the carbonyl carbon, which is already activated by two ortho-chlorine atoms.
While direct comparative experimental data is scarce, the provided detailed protocols for Knoevenagel condensation and Wittig reactions offer a robust framework for researchers to quantitatively assess and confirm these reactivity differences in a laboratory setting. This understanding is paramount for the rational design of synthetic strategies and the development of novel molecules in the fields of medicine and agriculture.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. web.viu.ca [web.viu.ca]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. homepages.bluffton.edu [homepages.bluffton.edu]
- 8. Hammett substituent constants [stenutz.eu]
- 9. scispace.com [scispace.com]
- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]
A Comparative Guide to 2,6-Dichloro-3-fluorobenzaldehyde and Other Fluorinated Benzaldehydes for Researchers and Drug Development Professionals
Introduction: Fluorinated benzaldehydes are pivotal building blocks in medicinal chemistry and materials science, prized for their ability to enhance the pharmacological and physicochemical properties of target molecules. This guide provides a detailed comparison of 2,6-dichloro-3-fluorobenzaldehyde with other common fluorinated benzaldehydes, focusing on their chemical properties, reactivity, and applications, supported by experimental data and protocols.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the benzaldehyde ring significantly influences its physical and chemical properties. Below is a comparison of this compound with other representative fluorinated benzaldehydes. Note that experimental data for this compound is limited; therefore, data for its close structural isomer, 2,6-dichloro-4-fluorobenzaldehyde, is included for comparative purposes.
| Property | This compound | 2,6-Dichloro-4-fluorobenzaldehyde | 2-Fluorobenzaldehyde | 4-Fluorobenzaldehyde | 2,4-Difluorobenzaldehyde |
| Molecular Formula | C₇H₃Cl₂FO[1][2] | C₇H₃Cl₂FO[3][4] | C₇H₅FO | C₇H₅FO | C₇H₃F₂O |
| Molecular Weight | 193.00 g/mol [1] | 193.00 g/mol [3][4] | 124.11 g/mol | 124.11 g/mol | 142.09 g/mol |
| CAS Number | 178813-77-9[1][2][5] | 1182709-86-9[3][4] | 446-52-6 | 459-57-4 | 394-51-4 |
| Appearance | - | - | Colorless liquid | Colorless to light yellow liquid | Colorless liquid |
| Melting Point | - | - | -44.5 °C | -10 °C | - |
| Boiling Point | - | - | 175 °C | 181 °C | 178-180 °C |
| Density | - | - | 1.18 g/cm³ | 1.157 g/cm³ | 1.33 g/cm³ |
| Solubility | - | Likely soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |
Reactivity Comparison: The Impact of Substitution
The reactivity of the aldehyde functional group is heavily influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine and chlorine, enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
This compound is expected to be a highly reactive benzaldehyde derivative due to the presence of three potent electron-withdrawing halogen atoms. The two chlorine atoms in the ortho positions provide significant steric hindrance around the aldehyde group, which can influence the approach of nucleophiles. However, the strong inductive effect of the halogens is the dominant factor in its enhanced reactivity in many reactions.
Comparative Reactivity in Key Synthetic Transformations:
| Reaction Type | This compound (Predicted) | Simple Fluorobenzaldehydes (e.g., 4-Fluorobenzaldehyde) | Rationale |
| Wittig Reaction | High | Moderate to High | The increased electrophilicity of the carbonyl carbon in this compound accelerates the initial nucleophilic attack by the phosphorus ylide. |
| Knoevenagel Condensation | High | Moderate to High | The electron-deficient nature of the carbonyl carbon enhances its reactivity towards the active methylene compound. |
| Aldol Condensation | High | Moderate | The strong electron-withdrawing groups make the carbonyl carbon a better electrophile for the enolate nucleophile. |
| Nucleophilic Aromatic Substitution | Low (on the aldehyde) | Low (on the aldehyde) | While the ring is electron-deficient, direct substitution at the aldehyde carbon is not typical. The halogens on the ring, however, could be subject to substitution under specific conditions. |
Application in Drug Discovery: Synthesis of ALDH1A3 Inhibitors
A significant application of substituted benzaldehydes is in the synthesis of inhibitors for enzymes implicated in disease. Aldehyde dehydrogenase 1A3 (ALDH1A3) is a promising target in cancer therapy, and fluorinated benzaldehydes are key precursors for potent and selective ALDH1A3 inhibitors.
ALDH1A3 Signaling Pathway in Cancer
The ALDH1A3 enzyme plays a crucial role in the biosynthesis of retinoic acid, a signaling molecule that regulates cell differentiation, proliferation, and apoptosis. In several cancers, overexpression of ALDH1A3 is linked to cancer stem cell populations, leading to chemoresistance and poor patient outcomes. Inhibiting ALDH1A3 can disrupt this pathway and represents a viable therapeutic strategy.
Caption: ALDH1A3 signaling pathway and the point of intervention by fluorobenzaldehyde-derived inhibitors.
Experimental Protocols
The following are generalized protocols for key reactions involving fluorinated benzaldehydes. Researchers should optimize these conditions for specific substrates.
Protocol 1: Wittig Reaction
This protocol describes the synthesis of an alkene from a fluorinated benzaldehyde and a phosphonium ylide.
Materials:
-
Fluorinated benzaldehyde (1.0 eq)
-
Triphenylphosphine (1.1 eq)
-
Alkyl halide (1.1 eq)
-
Strong base (e.g., n-butyllithium, sodium hydride) (1.1 eq)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Anhydrous diethyl ether
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine in anhydrous diethyl ether. Add the alkyl halide and stir the mixture at room temperature until a white precipitate (the phosphonium salt) forms. Isolate the salt by filtration, wash with anhydrous ether, and dry under vacuum.
-
Suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C and add the strong base dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the ylide will form (often indicated by a color change).
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of the fluorinated benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation
This protocol outlines the condensation of a fluorinated benzaldehyde with an active methylene compound.[6]
Materials:
-
Fluorinated benzaldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Basic catalyst (e.g., piperidine, triethylamine) (0.1 eq)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
In a round-bottom flask, dissolve the fluorinated benzaldehyde and the active methylene compound in the chosen solvent.
-
Add the basic catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel.
Protocol 3: Aldol Condensation (Claisen-Schmidt)
This protocol describes the base-catalyzed condensation of a fluorinated benzaldehyde with a ketone.[7][8][9][10]
Materials:
-
Fluorinated benzaldehyde (1.0 eq)
-
Ketone (e.g., acetone, acetophenone) (1.0 eq or in excess)
-
Base (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., ethanol, water)
Procedure:
-
In an Erlenmeyer flask, dissolve the ketone in ethanol.
-
Add an aqueous solution of the base to the ketone solution with stirring.
-
Add the fluorinated benzaldehyde to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by the formation of a precipitate. The reaction is typically complete within 30 minutes to a few hours.
-
Work-up: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol.
Conclusion
This compound stands out as a highly activated substrate for nucleophilic addition reactions due to the strong electron-withdrawing nature of its three halogen substituents. This enhanced reactivity makes it a valuable, albeit potentially sterically hindered, building block for the synthesis of complex molecules, particularly in the development of pharmaceutical agents like ALDH1A3 inhibitors. The choice between this compound and other fluorinated benzaldehydes will depend on the specific synthetic target, desired reactivity, and steric considerations of the reaction. The provided protocols offer a starting point for the practical application of these versatile reagents in a research setting.
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2,6-Dichloro-4-fluorobenzaldehyde | 1182709-86-9 [smolecule.com]
- 5. 178813-77-9|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. webassign.net [webassign.net]
- 8. magritek.com [magritek.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Analysis for 2,6-Dichloro-3-fluorobenzaldehyde Purity Assessment
For researchers, scientists, and professionals in drug development, the precise determination of purity for key intermediates like 2,6-Dichloro-3-fluorobenzaldehyde is paramount. This compound serves as a critical building block in the synthesis of various pharmaceutical and agrochemical agents. Ensuring its purity is essential for the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose, offering high resolution and sensitivity for separating the main component from its potential impurities.
This guide provides a comparative overview of a suitable HPLC method for assessing the purity of this compound, alongside a discussion of alternative analytical techniques. Detailed experimental protocols and comparative data are presented to facilitate method selection and implementation in a quality control or research setting.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the recommended method for the purity assessment of this compound due to its versatility and specificity. The method separates compounds based on their polarity, making it ideal for distinguishing the target analyte from process-related impurities, which may include unreacted starting materials or by-products of oxidation.
Experimental Protocol: HPLC Method
This protocol is based on established methods for structurally similar halogenated benzaldehydes and is a strong starting point for the analysis of this compound.[1][2][3] Method validation is recommended for specific laboratory applications.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV detector.
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water |
| Gradient | 60% Acetonitrile, 40% Water (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Workflow for HPLC Purity Analysis
Caption: Experimental workflow for the HPLC analysis of this compound.
Alternative Analytical Methods
While HPLC is the preferred method, other techniques can also be employed for purity determination, each with its own set of advantages and limitations.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[1][4] Given that this compound is a thermally stable and volatile compound, GC is a highly suitable alternative to HPLC.
-
Principle: Separation is based on the compound's volatility and its interaction with the stationary phase of the GC column.
-
Advantages: High sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and typically faster analysis times compared to traditional HPLC.[4]
-
Considerations: The sample must be thermally stable and volatile.
Titrimetry
A classic chemical method, titrimetry, can be used for an absolute assay of the aldehyde functional group.[1]
-
Principle: The method involves the reaction of the aldehyde with hydroxylamine hydrochloride, which liberates hydrochloric acid. The liberated acid is then titrated with a standardized base.
-
Advantages: It is an absolute method that does not require a reference standard of the analyte.
-
Limitations: This method is not specific and will react with any aldehyde or ketone present in the sample, potentially leading to an overestimation of purity if such impurities are present.[1]
Comparison of Analytical Methodologies
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on volatility and interaction with a stationary phase.[1] | Chemical reaction with a titrant to determine the amount of analyte.[1] |
| Primary Use | Purity and impurity profiling for a wide range of non-volatile impurities.[1] | Purity and impurity profiling, especially for volatile impurities.[1] | Absolute assay of the aldehyde functional group.[1] |
| Specificity | High, especially with a Diode Array Detector (DAD) providing spectral information.[1] | High, particularly when coupled with a Mass Spectrometer (MS) detector.[1] | Moderate, as it reacts with any aldehyde or ketone present.[1] |
| Sensitivity | High, with UV detectors being very sensitive for chromophoric compounds.[1] | High, capable of detecting trace-level impurities.[1] | Lower sensitivity compared to chromatographic methods.[1] |
| Sample Throughput | High, with typical run times of 15-30 minutes.[1] | Moderate to high, with modern fast GC methods.[1] | Low, as it is a manual and sequential process.[1] |
Logical Relationship in Purity Assessment
The final determination of purity is a culmination of several key analytical steps, each contributing to the accuracy and reliability of the result.
Caption: Logical flow from analytical inputs to purity determination.
References
A Comparative Guide to Halogenated Benzaldehydes for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,6-Dichloro-3-fluorobenzaldehyde and structurally similar alternatives, which are pivotal starting materials in the synthesis of novel pharmaceutical compounds. The selection of a building block with optimal purity and impurity profiles is critical for the successful development of active pharmaceutical ingredients (APIs). This document presents a side-by-side comparison of key quality attributes, supported by experimental protocols for purity assessment and a representative synthetic application.
Comparison of Physicochemical Properties and Purity
The selection of a raw material in drug development is often a balance between availability, cost, and quality. The following table summarizes the available data for this compound and two viable alternatives: 2,6-Dichloro-4-fluorobenzaldehyde and 2-Chloro-6-fluorobenzaldehyde. While a comprehensive Certificate of Analysis (CofA) with detailed impurity listings was not available for all compounds, the purity data obtained from suppliers provide a baseline for comparison.
| Feature | This compound | 2,6-Dichloro-4-fluorobenzaldehyde | 2-Chloro-6-fluorobenzaldehyde |
| CAS Number | 178813-77-9[1] | 1182709-86-9[2] | 387-45-1 |
| Molecular Formula | C₇H₃Cl₂FO[1] | C₇H₃Cl₂FO[3] | C₇H₄ClFO |
| Molecular Weight | 193.00[1] | 193.00[3] | 158.56 |
| Typical Purity | 95%[4] | 95% - 98%[2][5] | ≥ 99.69% (GC) |
| Appearance | Solid | Solid | White to off-white Solid/Liquid |
| Key Application | Pharmaceutical Intermediate[3] | Pharmaceutical Intermediate[3] | Pharmaceutical Intermediate |
Experimental Protocols
Reproducibility in research and manufacturing is contingent on well-defined experimental procedures. Below are detailed protocols for the determination of purity by Gas Chromatography (GC) and a representative synthetic application of these halogenated benzaldehydes.
Purity Determination by Gas Chromatography (GC-FID)
This protocol outlines a standard method for assessing the purity of halogenated benzaldehydes.
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
2. Reagents and Materials:
-
High-purity helium (carrier gas).
-
High-purity hydrogen and air (for FID).
-
Dichloromethane (DCM), HPLC grade.
-
The benzaldehyde sample to be analyzed.
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of the benzaldehyde sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
4. GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C
-
Carrier Gas Flow Rate (Helium): 1.0 mL/min
5. Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Representative Synthetic Application: Synthesis of a Quinazoline Derivative
Halogenated benzaldehydes are common precursors for the synthesis of quinazolines, a class of compounds with a wide range of biological activities. This protocol provides a general method.
1. Materials:
-
2-aminobenzonitrile.
-
The selected halogenated benzaldehyde (e.g., this compound).
-
Copper(I) iodide (CuI).
-
L-proline.
-
Sodium azide (NaN₃).
-
Dimethylformamide (DMF), anhydrous.
2. Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-aminobenzonitrile (1.0 mmol), the halogenated benzaldehyde (1.0 mmol), sodium azide (1.5 mmol), copper(I) iodide (0.1 mmol), and L-proline (0.2 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 110°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired quinazoline derivative.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the experimental and synthetic processes, the following diagrams are provided in the DOT language.
Caption: Comparative experimental workflow for evaluating halogenated benzaldehydes.
Caption: Simplified reaction pathway for quinazoline synthesis.
References
- 1. scbt.com [scbt.com]
- 2. 2,6-Dichloro-4-fluorobenzaldehyde | 1182709-86-9 [sigmaaldrich.com]
- 3. Buy 2,6-Dichloro-4-fluorobenzaldehyde | 1182709-86-9 [smolecule.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1182709-86-9 Cas No. | 2,6-Dichloro-4-fluorobenzaldehyde | Apollo [store.apolloscientific.co.uk]
The Efficacy of Drug Candidates Derived from 2,6-Dichloro-3-fluorobenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic scaffolds is a well-established strategy in medicinal chemistry for enhancing the therapeutic potential of drug candidates. The compound 2,6-Dichloro-3-fluorobenzaldehyde represents a promising starting scaffold for the synthesis of novel therapeutics due to its unique electronic and steric properties. This guide provides a comparative overview of the potential efficacy of drug candidates derived from this versatile building block, drawing upon experimental data from structurally related compounds to highlight potential therapeutic applications, primarily in oncology and microbiology.
Comparison of In Vitro Efficacy of Structurally Related Compounds
While specific drug candidates derived directly from this compound are not extensively reported in publicly available literature, the evaluation of Schiff base derivatives from other halogenated benzaldehydes provides valuable insights into their potential anticancer and antimicrobial activities. The following tables summarize the cytotoxic and antimicrobial data for these related compounds, offering a predictive baseline for the efficacy of novel molecules synthesized from this compound.
Table 1: Comparative Cytotoxic Activity of Related Schiff Base Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chloro-substituted Phenyl-imino Phenols | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa, MCF-7 | Not Specified (active) | [1] |
| Dichloro-substituted Phenyl-imino Phenols | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa, MCF-7 | Not Specified (active) | [1] |
| Carbon Dot-based Schiff Bases | Terephthalaldehyde-derived | Glioma GL261, U251 | 17.9 µg/mL, 14.9 µg/mL | [2] |
| Benzyloxybenzaldehyde Derivatives | ABMM-15 | A549, H1299 | >50 (non-toxic) | [3] |
| Benzyloxybenzaldehyde Derivatives | ABMM-16 | A549, H1299 | >50 (non-toxic) | [3] |
Table 2: Comparative Antimicrobial Activity of Related Fluorinated Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Fluorobenzoyl-thiosemicarbazides | 15a, 15b, 16b | Staphylococcus aureus (MRSA) | 7.82 - 31.25 | [4] |
| O-benzyl oxime derivatives | Not specified | E. coli, P. aeruginosa, B. subtilis | 3.13 - 6.25 | [5] |
| Dichlorobenzaldehyde oxime | Not specified | Bacillus subtilis, P. aeruginosa, E. coli | Active at low concentrations | [5] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Synthesis of Schiff Base Derivatives
This protocol outlines a general procedure for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., 4-aminophenol)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
Addition of Amine: In a separate beaker, dissolve 1.0 mmol of the selected primary amine in 10 mL of absolute ethanol. Gentle warming may be necessary.
-
Reaction Mixture: Add the amine solution to the flask containing the aldehyde solution.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a condenser and heat the mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using TLC.
-
Isolation: Upon completion, cool the mixture to room temperature to allow the Schiff base product to precipitate.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent may be performed for further purification.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Synthesized Schiff base derivatives
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for another 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Potential Signaling Pathways and Mechanisms
The biological activity of Schiff bases derived from halogenated benzaldehydes is often attributed to their ability to induce apoptosis and generate reactive oxygen species (ROS) within cancer cells. The following diagrams illustrate a general workflow for the synthesis and screening of these compounds and a hypothetical signaling pathway for their anticancer activity.
Caption: General workflow for the synthesis and biological evaluation of Schiff base derivatives.
References
- 1. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Utility of 2,6-Dichloro-3-fluorobenzaldehyde and 3-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Substituted benzaldehydes are fundamental building blocks, and their reactivity is significantly influenced by the nature and position of substituents on the aromatic ring. This guide provides a detailed comparison of two such key intermediates: 2,6-dichloro-3-fluorobenzaldehyde and 3-fluorobenzaldehyde. While both compounds serve as valuable precursors, their distinct substitution patterns impart unique chemical properties that dictate their respective applications and performance in various synthetic transformations.
This comparison will delve into their physical properties, reactivity in key chemical reactions with supporting experimental data, and their applications, particularly in the realm of drug discovery.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 3-fluorobenzaldehyde is presented below. These properties are crucial for designing reaction setups and purification protocols.
| Property | This compound | 3-Fluorobenzaldehyde |
| Molecular Formula | C₇H₃Cl₂FO | C₇H₅FO |
| Molecular Weight | 193.00 g/mol | 124.11 g/mol |
| Appearance | Not specified in search results | Colorless to light yellow liquid[1] |
| Boiling Point | Not specified in search results | 173 °C[2] |
| Melting Point | Not specified in search results | -10 °C[2] |
| Density | Not specified in search results | 1.174 g/cm³[2] |
| CAS Number | 178813-77-9 | 456-48-4[3] |
Comparative Reactivity and Synthetic Applications
The presence of two electron-withdrawing chlorine atoms in addition to a fluorine atom in this compound renders its carbonyl group significantly more electrophilic compared to that of 3-fluorobenzaldehyde. This heightened electrophilicity generally leads to increased reactivity in nucleophilic addition reactions. However, the steric hindrance from the two ortho-chloro substituents can also play a role in modulating its reactivity.
Knoevenagel Condensation
The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction, frequently employed in the synthesis of pharmacologically active compounds. The electron-withdrawing nature of the substituents on the benzaldehyde ring typically enhances the reaction rate.
Table 1: Representative Knoevenagel Condensation Reactions
| Parameter | 2-Chloro-6-fluorobenzaldehyde with Methyl Cyanoacetate | 3-Fluorobenzaldehyde with Malononitrile |
| Active Methylene Compound | Methyl cyanoacetate | Malononitrile |
| Catalyst | Piperidine | Ammonium Acetate |
| Solvent | Ethanol | Not specified (likely solvent-free) |
| Temperature | Reflux | Room Temperature |
| Reaction Time | Not specified | 5-7 minutes |
| Yield | High (qualitative)[4] | High (qualitative)[5] |
Experimental Protocol: Knoevenagel Condensation of 2-Chloro-6-fluorobenzaldehyde with Methyl Cyanoacetate [4]
-
In a suitable reaction vessel, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq.) and methyl cyanoacetate (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1-0.2 eq.) to the stirred solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated using standard work-up and purification procedures.
Experimental Protocol: Knoevenagel Condensation of 3-Fluorobenzaldehyde with Malononitrile [5]
-
In a 50 ml beaker, mix 3-fluorobenzaldehyde (0.01M) with malononitrile (0.01M).
-
Add a pinch of ammonium acetate to the reaction mixture with continuous stirring with a glass rod.
-
Sonicate the reaction mixture at room temperature for about 5-7 minutes.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Isolate the crude product, weigh it, and determine the percentage yield and melting point.
-
Recrystallize the crude product using n-hexane and ethyl acetate.
-
Filter and dry the crystals.
Caption: Comparative workflow for the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. The electrophilicity of the aldehyde is a key factor in the rate of this reaction. Benzaldehydes with electron-withdrawing groups exhibit significantly higher reaction rates.[6]
Table 2: Representative Wittig Reactions
| Parameter | 3-Chlorobenzaldehyde with (Carbethoxymethylene)triphenylphosphorane | 3-Fluorobenzaldehyde with Benzyltriphenylphosphonium chloride |
| Phosphonium Ylide | (Carbethoxymethylene)triphenylphosphorane | Benzyltriphenylphosphonium chloride |
| Base | Not specified (ylide is commercially available) | Not specified (assumed in situ generation) |
| Solvent | Dichloromethane | Not specified |
| Temperature | Room Temperature | Not specified |
| Reaction Time | 2 hours | Not specified |
| Yield | High (qualitative)[7] | Not specified |
Experimental Protocol: Wittig Reaction of 3-Chlorobenzaldehyde [7]
-
Dissolve 3-chlorobenzaldehyde (50 mg) in dichloromethane (3 mL) in a dram vial equipped with a stir vane.
-
Add 1.2 mol equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise while stirring.
-
Stir at room temperature for two hours while monitoring the reaction by TLC.
-
When the reaction is complete, evaporate the dichloromethane solvent with a stream of N₂ gas.
-
Dissolve the reaction mixture in 25% diethyl ether in hexanes (2-3 mL) to precipitate triphenylphosphine oxide.
-
Transfer the solution to a clean vial and evaporate the majority of the solvent.
-
Purify the crude product using microscale wet column chromatography.
A general protocol for the Wittig reaction of a fluorobenzaldehyde suggests the use of a phosphonium salt and a base to generate the ylide in situ.
Caption: Generalized workflow of the Wittig reaction.
Reduction with Sodium Borohydride (NaBH₄)
The reduction of aldehydes to primary alcohols is a fundamental transformation. The rate of this reaction is enhanced by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon. Therefore, this compound is expected to be reduced faster than 3-fluorobenzaldehyde.
Table 3: Representative NaBH₄ Reduction Reactions
| Parameter | Reduction of a Substituted Benzaldehyde (General) |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Typically 15 minutes to 2 hours |
| Yield | Generally high |
Experimental Protocol: General NaBH₄ Reduction of a Substituted Benzaldehyde [8][9]
-
Dissolve the substituted benzaldehyde (1.0 eq.) in methanol or ethanol in a suitable flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.1-1.5 eq.) portion-wise to the stirred solution.
-
Continue stirring at 0 °C or allow the reaction to warm to room temperature for a specified time (e.g., 30 minutes to 2 hours).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired alcohol.
Caption: General pathway for the reduction of a benzaldehyde.
Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a common synthetic transformation. The ease of oxidation can be influenced by the substituents on the aromatic ring.
Table 4: Representative Oxidation Reactions
| Parameter | Oxidation of 4-Fluorobenzaldehyde with KMnO₄ | Oxidation of 3-Fluorotoluene to 3-Fluorobenzaldehyde |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Continuous oxidation with an oxidant in a tubular reactor |
| Solvent | Not specified | Carboxylic acid solvent |
| Temperature | Not specified | Controlled by external circulation heat exchange system |
| Reaction Time | Not specified | 60 to 1800 seconds residence time |
| Yield | High (qualitative)[10] | 20% to 60%[1] |
Note: The second entry describes the synthesis of 3-fluorobenzaldehyde by oxidation of the corresponding toluene, which is a common route for its preparation.
Experimental Protocol: Oxidation of 4-Fluorobenzaldehyde with Potassium Permanganate [10]
-
A detailed protocol for this specific reaction was not found in the search results, but a general procedure involves treating the aldehyde with an aqueous solution of potassium permanganate, often under basic conditions.
-
The reaction progress is monitored by the disappearance of the purple permanganate color.
-
Work-up typically involves quenching the excess permanganate, filtering the manganese dioxide byproduct, and acidifying the filtrate to precipitate the carboxylic acid.
Applications in Drug Development
Both this compound and 3-fluorobenzaldehyde are pivotal intermediates in the synthesis of pharmaceuticals.
This compound is a key intermediate in the preparation of new fluoroquinolone antibiotics, such as finafloxacin and prafloxacin.[11] Fluoroquinolones are a class of broad-spectrum antibiotics that play a crucial role in treating various bacterial infections.[12][13]
3-Fluorobenzaldehyde is widely used to introduce a fluorine atom into potential drug molecules.[14] The incorporation of fluorine can significantly enhance a drug's pharmacokinetic properties, such as metabolic stability and bioavailability.[14] It is a versatile building block for a wide range of therapeutic agents.[14][15]
Caption: Role of the aldehydes in drug development pathways.
Conclusion
-
This compound , with its highly activated carbonyl group, is expected to be more reactive in nucleophilic addition reactions. Its primary recognized application is in the synthesis of complex, next-generation fluoroquinolone antibiotics. The steric hindrance from the ortho-chloro groups may influence its reactivity profile in certain transformations.
-
3-Fluorobenzaldehyde is a more general-purpose building block used to incorporate a fluorine atom into a wide array of molecules. Its reactivity is enhanced by the meta-fluoro substituent, making it a versatile intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.
The choice between these two aldehydes will ultimately depend on the specific synthetic target and the desired reactivity profile. For the synthesis of highly functionalized molecules where a very electrophilic aldehyde is required, and in the specific context of certain fluoroquinolone syntheses, this compound is a critical intermediate. For broader applications where the introduction of a fluorine atom is desired to modulate the properties of a molecule, 3-fluorobenzaldehyde offers a more versatile and widely used option. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation method of this compound and preparation method of fluoroquinolones - Eureka | Patsnap [eureka.patsnap.com]
- 12. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 14. nbinno.com [nbinno.com]
- 15. chemimpex.com [chemimpex.com]
A Comparative Guide to Monitoring 2,6-Dichloro-3-fluorobenzaldehyde Synthesis: GC vs. Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 2,6-dichloro-3-fluorobenzaldehyde requires rigorous in-process monitoring to ensure reaction completion, maximize yield, and control impurity profiles. Gas Chromatography (GC) stands out as a robust and widely adopted analytical technique for this purpose. This guide provides an objective comparison of GC with alternative methods for monitoring the synthesis of this compound, supported by experimental data from structurally similar compounds and detailed methodologies.
Gas Chromatography (GC): The Gold Standard for Volatile Intermediates
Gas Chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like halogenated benzaldehydes. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high sensitivity and specificity, making it an excellent choice for both quantitative analysis of the main product and the detection of trace-level impurities.
Quantitative Performance of GC for Halogenated Benzaldehydes
While specific validated performance data for this compound is not extensively published, the following table summarizes typical performance parameters that can be expected based on methods for analogous compounds, such as bromofluorobenzaldehyde isomers.[1][2]
| Parameter | Gas Chromatography (GC-FID) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.4 ppm |
| Limit of Quantification (LOQ) | ~1.2 ppm |
| Accuracy (Recovery) | 93.7% - 107.7% |
| Precision (%RSD) | < 5% |
Experimental Protocol: GC-FID Analysis
This protocol is adapted from a method for a structurally similar compound and is expected to provide excellent separation and quantification for this compound.[2]
1. Materials and Reagents:
-
This compound (Reference Standard, >95% purity)
-
GC-grade solvent (e.g., Acetonitrile or Dichloromethane)
-
High-purity carrier gas (Helium or Nitrogen)
-
Gases for FID (Hydrogen and Air)
2. Instrumentation:
-
Gas Chromatograph (e.g., Agilent 8890 GC system or equivalent) equipped with a Flame Ionization Detector (FID).[2]
-
GC Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[2]
3. Sample and Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen GC-grade solvent.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the reaction mixture, dissolve it in a suitable volume of the GC-grade solvent to achieve a concentration within the calibration range, and vortex to ensure homogeneity.
4. GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Detector Temperature (FID): 280 °C
5. Data Analysis:
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.[2]
Caption: Experimental workflow for GC-FID analysis of this compound.
Alternative Monitoring Techniques: A Comparative Overview
While GC is a powerful tool, other analytical techniques can also be employed for monitoring the synthesis of this compound. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the stage of process development.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on volatility and partitioning in a gaseous mobile phase. | Separation based on polarity and partitioning in a liquid mobile phase. | Separation based on polarity on a solid stationary phase. |
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. | Wide range of compounds, primarily for qualitative analysis. |
| Linearity (r²) | > 0.999 | ≥ 0.99[3] | Generally lower than GC and HPLC |
| Limit of Detection (LOD) | ~0.4 ppm | Low ppm range (can be improved with derivatization)[4] | µg range |
| Limit of Quantification (LOQ) | ~1.2 ppm | Low ppm range (can be improved with derivatization)[4] | µg range |
| Precision (%RSD) | < 5% | ≤ 2%[3] | 5-20% |
| Analysis Time | Rapid (5-20 minutes) | Moderate (10-30 minutes) | Rapid (5-15 minutes) |
| Throughput | High (with autosampler) | High (with autosampler) | High (multiple samples per plate) |
| Quantitative Accuracy | High | High | Semi-quantitative to quantitative with densitometry |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile alternative to GC, especially for less volatile byproducts or when derivatization is employed to enhance detection. For aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can improve sensitivity and specificity for UV detection.[3]
Experimental Protocol: HPLC-UV Analysis (with DNPH Derivatization)
1. Derivatization and Sample Preparation:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of acid (e.g., sulfuric acid).
-
Mix the sample solution containing this compound with the DNPH reagent.
-
Allow the reaction to proceed to form the 2,4-dinitrophenylhydrazone derivative.[3]
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Optimized for the DNPH derivative (e.g., 360 nm)
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area of the derivatized standards against their concentrations. The concentration of the analyte in the sample is then determined from this curve.
Caption: Experimental workflow for HPLC-UV analysis with DNPH derivatization.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method primarily used for qualitative monitoring of reaction progress.[5] It allows for the simultaneous analysis of multiple samples and provides a quick visual assessment of the presence of starting materials, products, and byproducts. While traditionally considered qualitative, modern image analysis software can enable semi-quantitative or even quantitative analysis of TLC plates.[6]
Experimental Protocol: TLC Monitoring
1. Plate Preparation:
-
On a silica gel TLC plate, spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) in separate lanes.
2. Development:
-
Develop the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
3. Visualization:
-
Visualize the separated spots under UV light or by staining with a suitable reagent.
4. Analysis:
-
Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time.
Conclusion
For the routine and quantitative monitoring of this compound synthesis, Gas Chromatography with FID is the recommended technique due to its high sensitivity, specificity, and robustness for volatile aromatic compounds. HPLC offers a reliable alternative, particularly for non-volatile impurities, though it may require a derivatization step. TLC remains an invaluable tool for rapid, qualitative assessment of reaction progress, especially in the early stages of process development. The choice of the most appropriate analytical method will ultimately depend on the specific goals of the analysis, the available resources, and the required level of quantitative accuracy.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Confirmation of 2,6-Dichloro-3-fluorobenzaldehyde and Its Derivatives
Spectroscopic and Crystallographic Confirmation: A Comparative Analysis
The primary methods for the structural confirmation of small organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. Each technique provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information on the chemical environment, connectivity, and stereochemistry of atoms.
Table 1: Comparative ¹H NMR Spectroscopic Data
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Solvent |
| 2,6-Dichloro-3-fluorobenzaldehyde | Data not available | Data not available | - |
| 2,6-Dichlorobenzaldehyde | ~10.4 | ~7.4 (m) | CDCl₃ |
| 2-Chloro-6-fluorobenzaldehyde | ~10.4 | ~7.2-7.8 (m) | CDCl₃ |
Table 2: Comparative ¹³C NMR Spectroscopic Data
| Compound | Aldehyde Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Solvent |
| This compound | Data not available | Data not available | - |
| 2,6-Dichlorobenzaldehyde | ~188 | ~128-138 | CDCl₃ |
| 2-Chloro-6-fluorobenzaldehyde | ~187 | ~115-162 (exhibits C-F coupling) | CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl (C=O) stretch of the aldehyde group is a particularly strong and characteristic absorption.
Table 3: Comparative Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | Data not available | Data not available | Data not available |
| 2,6-Dichlorobenzaldehyde | ~1705 | ~780 | - |
| 2-Chloro-6-fluorobenzaldehyde | ~1700 | ~780 | ~1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and aspects of the structure.
Table 4: Comparative Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 192/194/196 (predicted) | [M-H]⁺, [M-CO]⁺, [M-CHO]⁺ |
| 2,6-Dichlorobenzaldehyde | 174/176/178 | 173/175 ([M-H]⁺), 145/147 ([M-CHO]⁺) |
| 2-Chloro-6-fluorobenzaldehyde | 158/160 | 157/159 ([M-H]⁺), 129/131 ([M-CHO]⁺) |
Single-Crystal X-ray Diffraction
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of 2,6-dichlorobenzaldehyde has been determined and reveals a monoclinic crystal system.[2] In the solid state, the packing of these molecules is influenced by intermolecular interactions such as stacking and short contacts.[2]
Table 5: Crystallographic Data for 2,6-Dichlorobenzaldehyde
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P12₁/c1 |
| a (Å) | 3.837(1) |
| b (Å) | 13.633(4) |
| c (Å) | 13.117(1) |
| β (°) | 91.230(7) |
| Volume (ų) | 686.0 |
| Z | 4 |
| Data obtained at T = 103 K.[2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structural confirmation.
Synthesis of 2,6-Dichlorobenzaldehyde
A common method for the preparation of 2,6-dichlorobenzaldehyde involves the chlorination of 2,6-dichlorotoluene followed by hydrolysis.[3]
Protocol:
-
Chlorination: 2,6-dichlorotoluene and chlorine are reacted at a temperature of 50-250 °C under the influence of light and a phosphorus pentachloride catalyst.[3] The resulting 2,6-dichloro benzyl dichloride is then purified by rectification.[3]
-
Hydrolysis: The purified 2,6-dichloro benzyl dichloride is added to a hydrolysis vessel with an acidic solvent (such as formic acid or acetic acid) and zinc chloride.[3] The mixture is heated to reflux to facilitate the hydrolysis reaction, yielding 2,6-dichlorobenzaldehyde.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified benzaldehyde derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
¹H NMR Acquisition:
-
Instrument: 400 or 500 MHz NMR spectrometer.
-
Pulse Angle: 30°.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Number of Scans: 16-64.
-
Referencing: The residual solvent peak is used for chemical shift referencing.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence is typically used.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (ATR): For solid samples, the Attenuated Total Reflectance (ATR) method is often employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond). The crystal surface should be cleaned with an appropriate solvent (e.g., isopropanol) before and after the measurement.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Introduction (Electron Ionization - EI): A dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) is prepared. The sample can be introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities prior to analysis.
Data Acquisition (EI-MS):
-
Ionization Energy: Typically 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are common.
-
Mass Range: A scan range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-400).
Visualizing the Structural Confirmation Workflow
The logical flow of experiments for confirming the structure of a synthesized benzaldehyde derivative can be visualized as follows:
References
Safety Operating Guide
Proper Disposal of 2,6-Dichloro-3-fluorobenzaldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection through the proper handling and disposal of chemical reagents is a paramount responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 2,6-Dichloro-3-fluorobenzaldehyde. Adherence to these procedural steps will support the safe management of this hazardous waste material.
Hazard Identification and Classification
This compound is a halogenated organic compound.[1] Due to its chemical structure, it is classified as a hazardous waste and requires disposal through a licensed hazardous waste facility. Improper disposal can lead to environmental contamination and potential health risks. Halogenated organic wastes are typically incinerated at high temperatures in regulated hazardous waste incinerators to ensure their complete destruction.[1][2]
Key Hazard Information:
| Property | Information |
| Chemical Classification | Halogenated Organic Compound[1] |
| Disposal Method | Incineration via a licensed hazardous waste disposal facility[1][2] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents[3][4][5] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Respiratory Protection: If there is a risk of generating dust or vapors, use a NIOSH-approved respirator.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4][6]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[2] Chemical waste generators are responsible for the correct classification and labeling of hazardous waste.[4]
Step 1: Waste Segregation
-
Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."[1][7]
-
Do not mix this compound with non-halogenated organic wastes, acids, bases, or other incompatible materials.[1][8] Cross-contamination can create more hazardous waste streams and increase disposal costs.
Step 2: Container Management
-
Use a container that is compatible with the chemical. The container must be in good condition with a secure, threaded cap to prevent leaks or spills.[7]
-
Keep the waste container closed at all times, except when adding waste.[7]
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[7][8] Do not use abbreviations or chemical formulas.[7]
Step 3: Spill Management
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, silica gel, or a universal binder.[2][3]
-
Carefully collect the absorbed material into a suitable, closed container for disposal.[2][3]
-
Use spark-proof tools if the material is in a flammable solvent.[3]
-
Clean the spill area thoroughly.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste container by a licensed environmental disposal company.
-
Never dispose of this compound down the drain or in the regular trash.[3][4][7] This compound is insoluble in water and can be toxic to aquatic organisms.[3]
Disposal Workflow
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 2,6-Dichloro-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2,6-Dichloro-3-fluorobenzaldehyde. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Chemical Properties
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO | N/A |
| Molecular Weight | 193.00 g/mol | N/A |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | N/A |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Acute Toxicity, Inhalation (Category 4), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | N/A |
Hazard Statement Descriptions
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound to mitigate risks of exposure.[1]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a good initial choice for splash protection, but glove compatibility should be verified). A chemically resistant apron or lab coat and closed-toe shoes are also required.[1] | Prevents skin contact, which can lead to irritation or burns. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][2] For major spills or emergencies, a self-contained breathing apparatus (SCBA) may be required.[1][3] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Pre-Handling Protocol
-
Review Safety Data Sheet (SDS): Although a specific SDS may be unavailable, review the SDS for structurally similar compounds to understand the hazards.
-
Prepare Work Area: Ensure a chemical fume hood is operational and the workspace is clear of clutter.[1] All necessary equipment should be placed within the fume hood.[1] An eyewash station and safety shower must be accessible.
-
Don Personal Protective Equipment (PPE): Wear all PPE as specified in the table above before handling the chemical.
Handling Protocol
-
Aliquot the Chemical: Carefully measure and transfer the required amount of this compound inside the chemical fume hood. Use appropriate, clean tools to minimize spill risks.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]
Post-Handling Protocol
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[1]
-
Clean Work Area: Wipe down the surfaces of the fume hood and any potentially contaminated areas with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Thoroughly wash hands with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Waste Segregation and Disposal Procedures
| Waste Type | Segregation | Disposal Container | Disposal Procedure |
| Solid Chemical Waste | Segregate from non-halogenated waste. | Labeled, sealed, and compatible container for halogenated organic solids. | Dispose of through your institution's hazardous waste management program. |
| Liquid Chemical Waste (including rinsate) | Segregate from non-halogenated waste.[4][5] | Labeled, sealed, and compatible container for halogenated organic liquids.[4][5] | Keep the container closed when not in use.[5][6] Dispose of through your institution's hazardous waste management program. |
| Contaminated PPE (gloves, etc.) | Place in a designated, sealed bag or container. | Labeled hazardous waste container. | Dispose of as solid hazardous waste according to institutional guidelines. |
Key Disposal Principles:
-
NEVER dispose of halogenated organic compounds down the drain.[4]
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][8] Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air.[7][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[8] Seek immediate medical attention.[8] |
| Ingestion | DO NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | For small spills within a fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[5] For larger spills, evacuate the area and contact your institution's emergency response team.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 3. bestsafetyequipments.com [bestsafetyequipments.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
